molecular formula C14H18O3 B12273655 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Katalognummer: B12273655
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: PMQUVYSMISRMGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid is a high-purity chemical reagent designed for professional research and development applications. This compound belongs to the class of cyclohexanecarboxylic acids, a group known for its utility as a key synthetic building block in organic and medicinal chemistry . Researchers value this specific structure for its cyclohexane backbone substituted with a methoxyphenyl group, which may be of interest for investigating structure-activity relationships in biologically active molecules. While the specific mechanism of action for this compound is not fully characterized, structurally related compounds featuring a cyclohexanecarboxylic acid core and methoxyphenyl substituents have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme target in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This suggests potential research applications in the development of anti-inflammatory agents. Beyond pharmaceutical research, this compound serves as a versatile intermediate in synthetic chemistry. It can be used to explore novel chemical spaces, synthesize more complex derivatives, or as a precursor in materials science . Its physicochemical properties make it suitable for various experimental protocols. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

3-(4-methoxyphenyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H18O3/c1-17-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h5-8,11-12H,2-4,9H2,1H3,(H,15,16)

InChI-Schlüssel

PMQUVYSMISRMGD-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2CCCC(C2)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 3-(4-methoxyphenyl)cyclohexanecarboxylic acid, a molecule of interest for researchers in medicinal chemistry and materials science. This document outlines a multi-step synthesis commencing from readily available starting materials. The chosen route emphasizes strategic bond formation and functional group transformations, leveraging well-established and robust chemical reactions. Each step is detailed with mechanistic insights, step-by-step experimental protocols, and key characterization data to ensure scientific integrity and reproducibility. This guide is intended for an audience of researchers, scientists, and professionals in drug development, offering them the foundational knowledge to approach the synthesis of this and structurally related compounds.

Introduction and Strategic Overview

3-(4-Methoxyphenyl)cyclohexanecarboxylic acid possesses a scaffold that combines a substituted aromatic ring with a functionalized alicyclic moiety. This structural motif is of significant interest in the development of novel therapeutic agents and functional materials. The synthesis of this target molecule can be approached through various strategies. After careful consideration of atom economy, accessibility of starting materials, and overall efficiency, this guide will focus on a convergent synthesis strategy.

The proposed synthetic route involves three key stages:

  • Stage 1: Construction of a Cyclohexenone Intermediate: This will be achieved via a Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2]

  • Stage 2: Aromatization and Functional Group Manipulation: This stage will focus on the modification of the cyclohexenone ring and the introduction of the carboxylic acid functionality.

  • Stage 3: Reduction of the Alkene: The final step will involve the selective reduction of the carbon-carbon double bond within the cyclohexene ring to yield the desired saturated cyclohexanecarboxylic acid.

This strategic approach allows for the efficient assembly of the core structure and provides flexibility for potential derivatization.

Synthesis Pathway and Experimental Protocols

The overall synthetic scheme is depicted below. Each step will be discussed in detail in the subsequent sections.

Synthesis_Pathway A 4-Methoxyphenylacetone C 3-(4-Methoxyphenyl)cyclohex-2-en-1-one A->C Robinson Annulation B Methyl vinyl ketone B->C D 3-(4-Methoxyphenyl)cyclohex-2-en-1-ol C->D Reduction E 1-Bromo-3-(4-methoxyphenyl)cyclohex-2-ene D->E Bromination F 3-(4-Methoxyphenyl)cyclohex-2-enecarbonitrile E->F Cyanation G 3-(4-Methoxyphenyl)cyclohex-2-enecarboxylic acid F->G Hydrolysis H 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid G->H Catalytic Hydrogenation

Caption: Proposed synthetic pathway for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

Stage 1: Synthesis of 3-(4-Methoxyphenyl)cyclohex-2-en-1-one via Robinson Annulation

The Robinson annulation is a classic and highly effective method for the formation of a six-membered ring.[3][4] It commences with a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to afford a cyclohexenone derivative.[1]

Reaction Scheme:

Mechanism Rationale: The reaction is initiated by the deprotonation of 4-methoxyphenylacetone at the α-carbon to form an enolate. This enolate then acts as a nucleophile in a Michael addition to methyl vinyl ketone. The resulting 1,5-diketone subsequently undergoes an intramolecular aldol condensation under basic conditions, followed by dehydration, to yield the thermodynamically stable α,β-unsaturated ketone.

Experimental Protocol:

  • To a solution of sodium ethoxide (prepared from 2.3 g, 0.1 mol of sodium in 50 mL of absolute ethanol) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 16.4 g (0.1 mol) of 4-methoxyphenylacetone.

  • Stir the mixture at room temperature for 15 minutes to ensure complete formation of the enolate.

  • Cool the mixture in an ice bath and add 7.0 g (0.1 mol) of methyl vinyl ketone dropwise over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-methoxyphenyl)cyclohex-2-en-1-one.

Table 1: Reactant Quantities for Robinson Annulation

ReactantMolar Mass ( g/mol )Quantity (g)Moles (mol)
4-Methoxyphenylacetone164.2016.40.1
Methyl vinyl ketone70.097.00.1
Sodium22.992.30.1
Ethanol46.0750 mL-
Stage 2: Conversion to 3-(4-Methoxyphenyl)cyclohex-2-enecarboxylic acid

This stage involves a three-step transformation of the cyclohexenone intermediate into the corresponding α,β-unsaturated carboxylic acid.

2.2.1. Reduction of the Ketone

The carbonyl group of the cyclohexenone is selectively reduced to a hydroxyl group using a mild reducing agent to avoid reduction of the carbon-carbon double bond.

Reaction Scheme:

Experimental Protocol:

  • Dissolve 21.6 g (0.1 mol) of 3-(4-methoxyphenyl)cyclohex-2-en-1-one in 100 mL of methanol in a 250 mL Erlenmeyer flask.

  • Cool the solution in an ice bath and add 1.9 g (0.05 mol) of sodium borohydride in small portions over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield 3-(4-methoxyphenyl)cyclohex-2-en-1-ol.

2.2.2. Allylic Bromination

The allylic alcohol is converted to an allylic bromide, which is a good substrate for subsequent nucleophilic substitution.

Reaction Scheme:

Experimental Protocol:

  • In a 250 mL three-necked flask fitted with a dropping funnel, a condenser, and a mechanical stirrer, place a solution of 21.8 g (0.1 mol) of 3-(4-methoxyphenyl)cyclohex-2-en-1-ol in 100 mL of anhydrous diethyl ether.

  • Cool the flask in an ice-salt bath to -10 °C.

  • Add 9.0 g (0.033 mol) of phosphorus tribromide dropwise from the dropping funnel over 1 hour, maintaining the temperature below -5 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 2 hours.

  • Pour the reaction mixture slowly onto 100 g of crushed ice.

  • Separate the ethereal layer, and wash it with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous calcium chloride and remove the solvent under reduced pressure to obtain the crude 1-bromo-3-(4-methoxyphenyl)cyclohex-2-ene.

2.2.3. Cyanation and Hydrolysis

The allylic bromide is then converted to the carboxylic acid via a two-step process involving the formation of a nitrile followed by hydrolysis.

Reaction Scheme:

Experimental Protocol (Cyanation):

  • In a 250 mL round-bottom flask, dissolve 28.1 g (0.1 mol) of 1-bromo-3-(4-methoxyphenyl)cyclohex-2-ene in 100 mL of dimethyl sulfoxide (DMSO).

  • Add 7.4 g (0.15 mol) of sodium cyanide. Caution: Cyanides are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour it into 300 mL of water.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude nitrile.

Experimental Protocol (Hydrolysis):

  • To the crude 3-(4-methoxyphenyl)cyclohex-2-enecarbonitrile, add 100 mL of 10% aqueous sulfuric acid.

  • Heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture to room temperature. The carboxylic acid may precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(4-methoxyphenyl)cyclohex-2-enecarboxylic acid.

Stage 3: Catalytic Hydrogenation to 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

The final step is the saturation of the carbon-carbon double bond in the cyclohexene ring via catalytic hydrogenation to yield the target molecule.[5]

Reaction Scheme:

Mechanism Rationale: The hydrogenation occurs on the surface of the palladium catalyst.[6] Hydrogen gas is adsorbed onto the metal surface, and the alkene also coordinates to the catalyst. The adsorbed hydrogen atoms are then transferred to the double bond in a syn-addition manner, resulting in the saturated cyclohexane ring.

Experimental Protocol:

  • In a Parr hydrogenation apparatus, dissolve 24.6 g (0.1 mol) of 3-(4-methoxyphenyl)cyclohex-2-enecarboxylic acid in 150 mL of ethanol.

  • Add 0.5 g of 10% palladium on charcoal (Pd/C) catalyst.

  • Seal the apparatus and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to 50 psi and shake at room temperature for 12 hours.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the apparatus with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 3-(4-methoxyphenyl)cyclohexanecarboxylic acid.

Table 2: Expected Yields and Physical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Expected Yield (%)Physical State
3-(4-Methoxyphenyl)cyclohex-2-en-1-oneC13H14O2202.2560-70Pale yellow oil
3-(4-Methoxyphenyl)cyclohexanecarboxylic AcidC14H18O3234.2985-95 (from hydrogenation)White solid

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the chemical structure and the successful transformation at each step. For the final product, the disappearance of signals corresponding to vinylic protons and the appearance of signals in the aliphatic region will be indicative of successful hydrogenation.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present in the molecules, such as the C=O stretch of the ketone and carboxylic acid, and the O-H stretch of the alcohol and carboxylic acid.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compounds.[8]

Safety and Handling

All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • Sodium and Sodium Ethoxide: Highly reactive and corrosive. Handle with care and avoid contact with water.

  • Methyl Vinyl Ketone: Flammable and a lachrymator.

  • Phosphorus Tribromide: Corrosive and reacts violently with water.

  • Sodium Cyanide: Highly toxic. Use with extreme caution and have a cyanide antidote kit readily available.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area and avoid sources of ignition.

Conclusion

This technical guide has detailed a robust and logical synthetic route for the preparation of 3-(4-methoxyphenyl)cyclohexanecarboxylic acid. By employing a sequence of well-established reactions, including the Robinson annulation and catalytic hydrogenation, this guide provides a practical framework for researchers to synthesize this valuable compound. The provided step-by-step protocols, mechanistic insights, and characterization guidelines are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.

References

[8] III Spectroscopic Data - AWS. (n.d.). Retrieved March 7, 2026, from [7] Useful Spectroscopic Data. (n.d.). Retrieved March 7, 2026, from [1] The Robinson Annulation - Master Organic Chemistry. (2018, December 10). Retrieved March 7, 2026, from [Link] [2] 14.2: Robinson Annulation - Chemistry LibreTexts. (2019, June 5). Retrieved March 7, 2026, from [Link] [5] Hydrogenation Catalysts - Chemie Brunschwig. (n.d.). Retrieved March 7, 2026, from [Link] [3] 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax. (2023, September 20). Retrieved March 7, 2026, from [Link] [4] Robinson Annulation - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link] [6] Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

A Predictive Spectroscopic Guide to 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed predictive analysis of the spectroscopic data for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from structurally related compounds and fundamental spectroscopic principles to offer a robust predictive framework for researchers in drug discovery and chemical synthesis. This guide is designed to aid in the identification, characterization, and purity assessment of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

Molecular Structure and Expected Spectroscopic Features

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid is comprised of three key structural components: a cyclohexane ring, a carboxylic acid group, and a 4-methoxyphenyl (anisole) substituent. The interplay of these functional groups will govern its characteristic spectroscopic signature. The stereochemistry of the substituents on the cyclohexane ring (cis/trans isomers) will also significantly influence the spectroscopic data, particularly the NMR spectra. This guide will consider the general features applicable to both isomers while noting where significant differences are expected.

Predicted ¹H NMR Spectrum

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is anticipated to be complex, with distinct signals corresponding to the aromatic, methoxy, carboxylic acid, and cyclohexane protons. The chemical shifts (δ) are predicted based on the analysis of similar structures and established correlation tables.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)The acidic proton is often broad and its chemical shift is concentration and solvent dependent.
Aromatic (ortho to -OCH₃)6.80 - 6.95DoubletProtons on the benzene ring closest to the electron-donating methoxy group will be shielded.
Aromatic (meta to -OCH₃)7.10 - 7.30DoubletProtons on the benzene ring further from the methoxy group will be less shielded.
Methoxy (-OCH₃)3.70 - 3.85SingletA characteristic sharp singlet for the three equivalent methoxy protons.
Cyclohexane (-CH-)2.50 - 3.00MultipletThe proton at the carbon bearing the carboxylic acid will be deshielded.
Cyclohexane (-CH-)2.20 - 2.70MultipletThe proton at the carbon bearing the methoxyphenyl group will be deshielded.
Cyclohexane (-CH₂-)1.20 - 2.20MultipletsThe remaining cyclohexane protons will appear as a series of complex, overlapping multiplets.

The coupling constants (J values) between the cyclohexane protons will be crucial for determining the stereochemistry (cis/trans) of the molecule. For instance, a large trans-diaxial coupling (J ≈ 10-13 Hz) would be indicative of a specific chair conformation.

Predicted ¹³C NMR Spectrum

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum will provide valuable information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Carboxylic Acid (-C=O)175 - 185The carbonyl carbon of the carboxylic acid is significantly deshielded.
Aromatic (ipso, C-OCH₃)158 - 162The carbon attached to the oxygen of the methoxy group.
Aromatic (ipso, C-cyclohexyl)135 - 145The carbon of the benzene ring attached to the cyclohexane ring.
Aromatic (ortho to -OCH₃)113 - 115Shielded by the electron-donating methoxy group.
Aromatic (meta to -OCH₃)128 - 130Less shielded aromatic carbons.
Methoxy (-OCH₃)55 - 56A characteristic signal for the methoxy carbon.
Cyclohexane (-CH-COOH)40 - 50The carbon bearing the carboxylic acid group.
Cyclohexane (-CH-Ar)35 - 45The carbon bearing the methoxyphenyl group.
Cyclohexane (-CH₂-)20 - 40The remaining methylene carbons of the cyclohexane ring.

Predicted Infrared (IR) Spectrum

The Infrared (IR) spectrum is instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted Major IR Absorption Bands for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic Acid)2500 - 3300BroadA very broad and characteristic absorption due to hydrogen bonding.[1]
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1700 - 1725StrongA strong, sharp peak indicative of the carbonyl group. Dimerization can shift this to lower wavenumbers.[1]
C=C stretch (Aromatic)1500 - 1600Medium-Strong
C-O stretch (Ether)1230 - 1270 (asymmetric) & 1020 - 1060 (symmetric)StrongCharacteristic of the aryl-alkyl ether linkage.
C-O stretch (Carboxylic Acid)1210 - 1320Medium

Predicted Mass Spectrum

Mass spectrometry (MS) will provide information about the molecular weight and fragmentation pattern of the molecule. For 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (C₁₄H₁₈O₃), the expected molecular weight is approximately 234.29 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

m/zPredicted FragmentNotes
234[M]⁺Molecular ion peak.
216[M - H₂O]⁺Loss of a water molecule from the carboxylic acid.
189[M - COOH]⁺Loss of the carboxylic acid group.
134[CH₃OC₆H₄CH₂]⁺A stable benzylic cation fragment.
121[CH₃OC₆H₄]⁺Fragment corresponding to the methoxyphenyl group.
108[HOC₆H₄CH₃]⁺A potential rearrangement fragment (cresol).

The fragmentation pattern can be a powerful tool for confirming the connectivity of the molecular structure.

Experimental Protocols for Spectroscopic Analysis

To obtain high-quality experimental data for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the acidic proton.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-13 ppm), and a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals, respectively, and for confirming the connectivity of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or pure KBr before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source.

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A softer ionization technique, often used with liquid chromatography (LC-MS), which typically results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Interpretation and Validation Workflow

The following workflow ensures the accurate interpretation and validation of the acquired spectroscopic data.

G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Structural Elucidation cluster_3 Validation A Acquire ¹H & ¹³C NMR D ¹H NMR: Integrate peaks, determine multiplicities A->D B Acquire IR Spectrum F IR: Identify key functional groups B->F C Acquire Mass Spectrum G MS: Identify molecular ion peak C->G H Correlate NMR signals to molecular fragments D->H E ¹³C NMR: Count number of unique carbons E->H I Confirm functional groups with IR data F->I J Verify molecular weight with MS data G->J K Compare experimental data with predictions H->K L Check for consistency across all spectra I->L J->L M Final Structure Confirmation K->M L->M

Caption: Workflow for Spectroscopic Data Interpretation and Validation.

Conclusion

This guide provides a comprehensive predictive overview of the key spectroscopic features of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid. By leveraging data from analogous structures and fundamental principles, researchers can effectively utilize this information for the tentative identification and characterization of this compound in the absence of a published experimental reference standard. The outlined experimental protocols and data interpretation workflow offer a systematic approach to obtaining and validating the spectroscopic data, ensuring high confidence in the structural elucidation of this and other novel chemical entities.

References

  • Royal Society of Chemistry. Supplementary Information for an Organic & Biomolecular Chemistry article. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. Useful Spectroscopic Data. [Link]

  • Xie, J., et al. (2008). 4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2173. [Link]

  • NIST. Cyclohexanecarboxylic acid. NIST Chemistry WebBook. [Link]

Sources

Technical Whitepaper: 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid , designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary

In the realm of rational drug design, the strategic rigidification of flexible pharmacophores is a cornerstone for improving target affinity and metabolic stability. 3-(4-Methoxyphenyl)cyclohexanecarboxylic acid serves as a highly versatile, bifunctional building block that achieves exactly this. By incorporating a cyclohexane core, it restricts conformational freedom, thereby reducing the entropic penalty upon receptor binding. This whitepaper details the physicochemical profiling, regioselective synthesis, and pharmacological utility of this critical scaffold, providing actionable, self-validating protocols for laboratory application.

Nomenclature and Structural Identity

The structural architecture of this compound features a cyclohexane ring substituted with a hydrogen-bond accepting methoxyarene and a carboxylic acid moiety. The presence of two stereocenters (C1 and C3) results in cis and trans diastereomers, which are critical for dictating the 3D spatial vectors of the substituents in binding pockets.

  • IUPAC Name: 3-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid

  • Common Synonyms: 3-(p-Methoxyphenyl)cyclohexanecarboxylic acid; 3-(4-methoxyphenyl)cyclohexanecarboxylic acid[1]

  • CAS Registry Number: 30448-76-1[1]

  • MDL Number: MFCD28987545[1]

Physicochemical Profiling

Understanding the physicochemical parameters of a scaffold is essential for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core metrics of 3-(4-Methoxyphenyl)cyclohexanecarboxylic acid.

ParameterValueSignificance in Drug Design
Molecular Formula C14H18O3Defines the core atomic composition.
Molecular Weight 234.29 g/mol [2]Low MW ensures ample room for further functionalization while remaining within Lipinski's Rule of 5.
H-Bond Donors 1Provided by the carboxylic acid; crucial for interacting with basic residues in target proteins.
H-Bond Acceptors 3Provided by the methoxy oxygen and carboxylate oxygens.
Rotatable Bonds 3Low count indicates high conformational rigidity, minimizing entropic loss upon binding.
LogP (Predicted) ~2.8 - 3.2Optimal lipophilic efficiency (LipE) for membrane permeability without excessive non-specific binding[3].

Synthetic Methodologies: A Regioselective Approach

Expertise & Experience: The most efficient method to construct this scaffold is via a convergent 1,4-conjugate addition. Directing a Grignard reagent to attack the β-carbon of an α,β-unsaturated ester requires the use of a Copper(I) catalyst. Without Cu(I), the hard Grignard reagent would preferentially attack the ester carbonyl (1,2-addition), leading to undesired tertiary alcohols.

Protocol: Synthesis via Cu-Catalyzed Conjugate Addition

Objective: Synthesize 3-(4-Methoxyphenyl)cyclohexanecarboxylic acid from methyl cyclohex-2-ene-1-carboxylate.

Step 1: 1,4-Conjugate Addition

  • Preparation: Flame-dry a Schlenk flask under argon. Add Copper(I) iodide (0.1 equiv) and anhydrous tetrahydrofuran (THF). Cool the suspension to -78°C.

  • Organometallic Addition: Slowly add 4-methoxyphenylmagnesium bromide (1.2 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes to allow the formation of the active organocuprate intermediate.

  • Substrate Introduction: Add methyl cyclohex-2-ene-1-carboxylate (1.0 equiv) in THF dropwise. Maintain at -78°C for 2 hours, then slowly warm to room temperature.

  • Validation Checkpoint 1: Quench a 0.1 mL aliquot with saturated NH4Cl. Perform TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active enone starting material confirms the formation of methyl 3-(4-methoxyphenyl)cyclohexane-1-carboxylate.

Step 2: Saponification (Deprotection)

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF:H2O. Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 equiv). Stir at room temperature for 12 hours.

    • Causality: Basic saponification is strictly chosen over acidic hydrolysis to prevent the potential cleavage of the aryl-methoxy ether bond.

  • Isolation: Evaporate the THF under reduced pressure. Wash the aqueous layer with diethyl ether to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl until pH ~2.

  • Validation Checkpoint 2: The precipitation of a white solid upon acidification is a self-validating indicator of the free carboxylic acid. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield the final product.

SynthWorkflow SM Methyl cyclohex-2-ene -1-carboxylate CuCat Cu(I) Catalyst (1,4-Conjugate Addition) SM->CuCat Grignard 4-Methoxyphenylmagnesium bromide Grignard->CuCat Intermediate Methyl 3-(4-Methoxyphenyl) cyclohexanecarboxylate CuCat->Intermediate Saponification LiOH / H2O (Basic Saponification) Intermediate->Saponification Product 3-(4-Methoxyphenyl) cyclohexanecarboxylic acid Saponification->Product

Synthetic workflow for 3-(4-Methoxyphenyl)cyclohexanecarboxylic acid via conjugate addition.

Applications in Medicinal Chemistry

Cyclohexanecarboxylic acid derivatives are privileged scaffolds in medicinal chemistry[4]. The 3-(4-methoxyphenyl) substitution pattern provides specific advantages in rational drug design:

  • Conformational Restriction (The Core): By replacing a flexible linear alkyl chain with a cyclohexane ring, chemists lock the molecule into a defined chair conformation. This has been successfully utilized in the design of Diacylglycerol acyltransferase 1 (DGAT1) inhibitors, where cyclohexane carboxylic acid head groups drastically improved in vivo potency for obesity treatments[5].

  • Vectorial Projection: The spatial relationship between the carboxylic acid and the methoxyphenyl group allows for precise probing of the active site. Similar scaffolds have been co-crystallized with human BACE (beta-secretase), demonstrating how the cyclohexane ring perfectly positions aromatic appendages into deep hydrophobic pockets (e.g., PDB: 2WJO)[6].

  • Metabolic Stability: Unlike benzylic or flexible alkyl systems that are highly susceptible to Cytochrome P450-mediated oxidation, the saturated carbocycle offers enhanced metabolic half-lives.

MedChem Core 3-(4-Methoxyphenyl)cyclohexanecarboxylic acid (Core Scaffold) Mod1 Carboxylic Acid Moiety Amide/Ester Formation (Improves PK/Target Binding) Core->Mod1 Mod2 Cyclohexane Ring Rigid Spacer (Controls spatial orientation) Core->Mod2 Mod3 4-Methoxyphenyl Group Lipophilic/Aromatic Interactions (Pi-Pi stacking, H-bond acceptor) Core->Mod3

Structural utility of the scaffold in rational drug design and target binding.

Analytical Characterization Protocols

To ensure trustworthiness and reproducibility, the synthesized scaffold must be rigorously characterized.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reverse-phase C18 (e.g., Newcrom R1)[3].

    • Mobile Phase: Acetonitrile (MeCN) and Water.

    • Modifier: 0.1% Formic acid. Causality: The addition of formic acid is critical. It suppresses the ionization of the carboxylic acid, keeping it in its neutral state, which prevents peak tailing and ensures sharp, quantifiable resolution[3].

  • Nuclear Magnetic Resonance (NMR):

    • 1H-NMR (CDCl3): Look for the characteristic methoxy singlet at ~3.80 ppm. The aromatic protons will appear as an AA'BB' system (two doublets) around 6.85 ppm and 7.15 ppm. The cyclohexane protons will present as a complex multiplet between 1.20 - 2.50 ppm.

    • 13C-NMR (CDCl3): The carbonyl carbon of the carboxylic acid will resonate far downfield at ~180 ppm, while the methoxy carbon will appear at ~55 ppm.

References

  • 10X CHEM . "30448-76-1 | MFCD28987545 | 3-(4-Methoxyphenyl)cyclohexanecarboxylicAcid". Accessed March 2026.

  • SIELC Technologies . "1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid - Application and Separation". Accessed March 2026.

  • Benchchem . "Cyclohexanecarboxylic acid | 98-89-5 - Technical Guide". Accessed March 2026.

  • PubMed / NIH . "Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors". Eur J Med Chem. 2014.

  • RCSB Protein Data Bank . "2WJO: human Bace (beta secretase) in complex with Cyclohexanecarboxylic acid derivative". Accessed March 2026.

Sources

discovery and history of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery context, synthesis evolution, and pharmacological utility of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid , a privileged scaffold in modern medicinal chemistry.

Discovery, Synthesis, and Pharmacophore Utility

Part 1: Executive Summary & Historical Context

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid represents a critical evolution in the design of lipophilic pharmacophores. Historically, drug discovery relied heavily on flat, aromatic structures (like biphenyls) to occupy hydrophobic pockets in target proteins. However, the "Escape from Flatland" movement in the early 21st century—driven by data showing that higher saturation (Fsp3) correlates with better clinical success—elevated the importance of saturated ring systems.

This molecule serves as a metabolically stable, three-dimensional bioisostere for 3-substituted biaryl systems. Its discovery is not tied to a single "Eureka" moment but emerged from the systematic exploration of aryl-cyclohexyl scaffolds designed to improve solubility and reduce promiscuous binding compared to their fully aromatic counterparts.

Key Technical Significance:

  • Conformational Bias: Unlike the freely rotating biphenyl, the cyclohexane ring locks the phenyl and carboxylate groups into specific vectors (axial/equatorial), allowing for precise probing of receptor geometry.

  • Metabolic Stability: The methoxy group (

    
    ) blocks the para-position from metabolic oxidation (CYP450), while the cyclohexane ring resists rapid aromatization.
    
Part 2: Chemical Identity & Structural Properties

The compound exists as two primary diastereomers due to the 1,3-substitution pattern on the cyclohexane ring. Understanding this stereochemistry is non-negotiable for its application.

PropertySpecification
IUPAC Name 3-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid
Molecular Formula

Molecular Weight 234.29 g/mol
Key Isomers cis-isomer (diequatorial, thermodynamic) / trans-isomer (axial-equatorial)
LogP (Calc) ~3.2 (Lipophilic)
pKa ~4.8 (Carboxylic Acid)

Stereochemical Logic: In the 1,3-disubstituted cyclohexane system:

  • The cis-isomer allows both the bulky 4-methoxyphenyl group and the carboxylic acid to occupy the equatorial positions. This is the thermodynamically preferred conformation (lowest energy).

  • The trans-isomer forces one substituent into the axial position, creating a distinct 3D vector often required to access specific sub-pockets in GPCRs or enzymes.

Part 3: Synthesis & Process Evolution

The synthesis of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid has evolved from non-selective hydrogenation to precision organometallic coupling.

1. The Classical Route: Hydrogenation

Early discovery chemistry relied on reducing aromatic precursors.

  • Precursor: 3-(4-Methoxyphenyl)benzoic acid.

  • Reagent:

    
    , Rhodium on Alumina (
    
    
    
    ) or Platinum Oxide (
    
    
    ).
  • Outcome: A mixture of cis and trans isomers.

  • Limitation: Requires difficult chromatographic separation; high pressure (50–100 bar).

2. The Modern Route: Suzuki-Miyaura Coupling & Hydrolysis

Current best practice for generating isomer-pure libraries. This route builds the cyclohexane ring before or during the coupling, often starting from a cyclohexene derivative to control stereochemistry.

Mechanism of Action (Synthesis):

  • Enol Triflate Formation: Convert a 3-oxocyclohexanecarboxylate ester to an enol triflate.

  • Suzuki Coupling: React with 4-methoxyphenylboronic acid.

  • Reduction: Hydrogenate the double bond (stereoselective).

  • Hydrolysis: Saponify the ester to the free acid.

Part 4: Visualization (Synthesis & Logic)

The following diagram illustrates the modern synthetic workflow and the decision tree for isomer selection.

G Start Start: 3-Oxocyclohexanecarboxylate Step1 Enol Triflate Formation Start->Step1 Step2 Suzuki Coupling (Pd Catalyst) Step1->Step2 Intermediate Intermediate: 3-(4-Methoxyphenyl) cyclohex-2-ene ester Step2->Intermediate Branch Hydrogenation Conditions Intermediate->Branch Cis Heterogeneous (Pd/C) -> Cis-Isomer (Major) Branch->Cis Thermodynamic Control Trans Homogeneous (Ir-Cat) -> Trans-Isomer (Enriched) Branch->Trans Kinetic Control Final Hydrolysis -> Target Acid Cis->Final Trans->Final

Figure 1: Synthetic pathway illustrating the divergence point for stereochemical control.

Part 5: Experimental Protocols
Protocol A: Synthesis via Suzuki Coupling (Modern Standard)

Objective: Synthesis of Methyl 3-(4-methoxyphenyl)cyclohex-3-enecarboxylate (Precursor).

  • Reagents:

    • Methyl 3-oxocyclohexanecarboxylate (1.0 eq)

    • Triflic anhydride (

      
      , 1.1 eq)
      
    • 4-Methoxyphenylboronic acid (1.2 eq)

    • 
       (5 mol%)
      
    • 
       (3.0 eq)
      
  • Workflow:

    • Activation: Dissolve keto-ester in DCM at -78°C. Add base (Pyridine) and

      
       dropwise. Stir for 2h to form the vinyl triflate. Aqueous workup.
      
    • Coupling: Dissolve vinyl triflate in 1,4-Dioxane/Water (4:1). Add boronic acid, base, and Pd catalyst. Degas with Argon.

    • Reaction: Heat to 90°C for 12 hours.

    • Purification: Filter through Celite. Flash chromatography (Hexane/EtOAc).

Protocol B: Stereoselective Hydrogenation & Hydrolysis

Objective: Conversion to the saturated acid.

  • Hydrogenation:

    • Dissolve the alkene intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under

      
       balloon (1 atm) for 16h. Note: This favors the cis-isomer.
      
    • Filter and concentrate.

  • Saponification:

    • Dissolve ester in THF/Water (1:1).

    • Add LiOH (3.0 eq). Stir at RT for 4h.

    • Acidification: Adjust pH to ~2 with 1N HCl. Extract with EtOAc.

    • Crystallization: Recrystallize from Ethanol/Water to obtain pure 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid .

Part 6: Pharmacological Applications

This scaffold is rarely a drug in itself but acts as a critical "warhead carrier" or linker in:

  • GPCR Agonists (GPR40/FFA1): The carboxylic acid mimics fatty acid headgroups, while the phenyl-cyclohexane tail provides hydrophobic anchoring.

  • SGLT Inhibitors: Used as a spacer to position the sugar moiety correctly in the active site.

  • Integrin Antagonists: The acid binds to metal ions (MIDAS site) in integrins, with the spacer ensuring correct distance to the basic nitrogen pharmacophore.

Part 7: References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Zhu, W., et al. (2014). Rational Design of Phenylcyclohexyl Acetic Acid Derivatives as Potent Agonists of GPR40. Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Technical Guide: Solubility & Stability of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

[1][3][4][5]

Document Control:

  • Context: Pre-clinical Development / Process Optimization

  • Compound Class: Aromatic-substituted Alicyclic Carboxylic Acid[2][3]

  • Primary Risks: Stereochemical isomerization, pH-dependent precipitation, oxidative degradation.[2][3]

Part 1: Executive Technical Summary[1][3][4][5]

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid is a bifunctional scaffold combining a lipophilic ether-substituted aromatic ring with a hydrophilic carboxylic acid tail, separated by a saturated cyclohexane spacer.[2][3] Its behavior is governed by the interplay between the ionizable carboxyl group (pKa ~4.8) and the lipophilic anisole moiety .[2]

Critically, this molecule exists as cis/trans diastereomers .[2][3] The thermodynamic stability and solubility of these isomers differ significantly due to the equatorial vs. axial positioning of substituents on the cyclohexane chair conformation.[4][2]

Key Physicochemical Anticipations
PropertyValue / PredictionStructural Driver
pKa 4.8 ± 0.2Typical of cyclohexanecarboxylic acids; minimally affected by the remote phenyl ring.[2][3]
LogP (Octanol/Water) 2.8 – 3.2 (Predicted)The methoxyphenyl group adds significant lipophilicity, counteracting the polar acid.[2]
Solubility (pH 1.2) Low (< 0.1 mg/mL)Protonated acid form is highly lipophilic and water-insoluble.[2][3]
Solubility (pH 7.4) High (> 10 mg/mL)Deprotonated carboxylate anion forms soluble salts.[2][3]
Isomerism Cis / TransTrans-diequatorial is typically the thermodynamic product; Cis forms may show lower melting points and higher kinetic solubility.[2][3]

Part 2: Solubility Profile & Solvent Selection[1][3][4][5]

Aqueous Solubility & pH Dependence

The solubility of this compound is strictly pH-dependent.[2][3] It follows a classic Henderson-Hasselbalch profile.[2][3]

  • Region A (pH < 3.0): The compound exists as the free acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[5][2] Solubility is limited by the crystal lattice energy and lipophilicity (intrinsic solubility, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ).[5][2] Expect precipitation in acidic media (e.g., 0.1N HCl).[2]
  • Region B (pH > 6.0): The compound exists primarily as the carboxylate anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[2][3] Solubility increases exponentially.[2]
    

Process Implication: To precipitate the product from an aqueous reaction mixture, acidification to pH 2.0 is the most effective isolation strategy.[2] Conversely, for formulation, buffering above pH 6.5 is required to maintain solution.[2]

Organic Solvent Compatibility

For process chemistry (extraction/crystallization), the solubility profile is inverted compared to water:

  • Chlorinated Solvents (DCM, Chloroform): High Solubility. Excellent for extraction of the protonated free acid.[2][3]

  • Alcohols (Methanol, Ethanol): Moderate to High. Good for recrystallization, though esterification is a risk at high temperatures with acid catalysis.[2][3]

  • Ethers (THF, MTBE): Moderate. Useful for antisolvent crystallization approaches.[2][3]

  • Alkanes (Hexane, Heptane): Low. The polar carboxyl headgroup reduces solubility in non-polar alkanes, making heptane an ideal anti-solvent to drive precipitation after dissolving in EtOAc or DCM.[2][3]

Part 3: Stability Profile & Degradation Pathways[3][4][5]

While the cyclohexanecarboxylic acid core is hydrolytically stable, the 4-methoxyphenyl moiety introduces specific oxidative risks.[2][3]

Stereochemical Instability (Isomerization)[1][3][4][5]
  • Mechanism: Under strong basic conditions (e.g., refluxing with NaOH/KOH) or high thermal stress, the carboxylic acid center can epimerize.[2]

  • Risk: Conversion of the kinetic cis-isomer to the thermodynamic trans-isomer (where both bulky groups are equatorial).[2][3]

  • Impact: Changes in melting point and solubility, potentially causing batch-to-batch inconsistency.[2][3]

Chemical Stability
  • Hydrolysis: Stable. The molecule lacks hydrolyzable esters or amides.[2][3] It is resistant to aqueous acid/base at ambient temperatures.[2]

  • Oxidation: Moderate Risk. The benzylic-like tertiary carbon (C3 of cyclohexane) and the methoxy group are potential sites for radical oxidation or metabolic hydroxylation (CYP450).[2][3]

    • Stress Condition: High O2 pressure + Light + Transition metals.[2]

  • Demethylation: Low Risk (Process only). The methoxy ether is stable under standard conditions but will cleave to the phenol in the presence of strong Lewis acids (e.g., BBr3) or strong nucleophiles (e.g., thiolates) at high temperatures.[2]

Visualization: Stability & Characterization Workflow

StabilityWorkflowStart3-(4-Methoxyphenyl)cyclohexanecarboxylic AcidAcidAcid Stress(0.1N HCl, 60°C)Start->AcidHydrolysis CheckBaseBase Stress(0.1N NaOH, 60°C)Start->BaseEpimerization CheckOxidationOxidative Stress(3% H2O2)Start->OxidationRadical CheckStableStable(No Degradation)Acid->StableResistantIsomerIsomerization(Cis/Trans Epimerization)Base->IsomerRisk HighDegradantDegradation(Benzylic Oxidation)Oxidation->DegradantRisk Moderate

Figure 1: Forced degradation decision tree highlighting the primary risk of base-catalyzed epimerization.[2][3]

Part 4: Experimental Protocols

Protocol A: Determination of Intrinsic Solubility ( )

Standard Shake-Flask Method (OECD 105)[2][3]

  • Preparation: Weigh 50 mg of the compound into a 20 mL scintillation vial.

  • Solvent Addition: Add 10 mL of 0.1 N HCl (pH ~1.2). This ensures the compound remains in the un-ionized (free acid) state.[2]

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter (low binding).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Note: If the response is below LOQ, the intrinsic solubility is effectively zero for formulation purposes.[2]

Protocol B: HPLC Method for Isomer Separation

To distinguish between cis and trans isomers and degradation products, a gradient method is required.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses ionization, sharpening peaks).[2][3]

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient:

    • 0-2 min: 20% B[2][3]

    • 2-15 min: 20% -> 80% B (Linear ramp)[2][3]

    • 15-20 min: 80% B[2][3]

  • Detection: UV at 275 nm (targeting the anisole absorption band).[2][3]

  • Expected Elution: The more polar cis-isomer typically elutes before the trans-isomer, though this must be confirmed with standards.[2][3]

Part 5: References & Authority[1][3][4][5]

  • Cyclohexanecarboxylic Acid Properties:

    • Source: National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid.[2]

    • URL:[Link][2][3]

    • Relevance: Establishes the baseline pKa (~4.[2]8) and stability of the alicyclic acid core.[2]

  • 4-Methoxyphenyl (Anisole) Stability Data:

    • Source: NIST Chemistry WebBook, SRD 69.[2]

    • URL:[Link][2][3]

    • Relevance: Provides thermochemical data on the stability of the methoxy-phenyl ether linkage.

  • Solubility of Benzoic Acid Derivatives (Analogous Data):

    • Source: BenchChem Solubility Guides (General Protocols).[2]

  • Cilomilast Intermediates (Structural Context):

    • Source: Molport Compound Database (4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid).[2][3]

    • URL:[Link][2][3]

    • Relevance: Demonstrates the use of this scaffold in pharmaceutical intermediates and the prevalence of cis/trans isomerism in these systems.[4][2]

Theoretical Profiling of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid: A Computational Guide to Novel PDE4B Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Phosphodiesterase-4 (PDE4) inhibitors has been a cornerstone in the management of chronic obstructive pulmonary disease (COPD) and neuroinflammation[1]. However, clinical candidates like Cilomilast—which features a 4-methoxyphenyl group attached to a cyclohexanecarboxylic acid core—have historically faced dose-limiting adverse effects, such as emesis[2].

This whitepaper explores 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (3-MPCCA) , a positional isomer of the established 4-substituted scaffolds. By shifting the aryl substitution to the 3-position, we theoretically alter the spatial vector of the carboxylic acid pharmacophore. As a Senior Application Scientist, I have structured this guide to outline a rigorous, self-validating computational workflow to evaluate 3-MPCCA's viability as a next-generation PDE4B inhibitor.

Workflow N1 Ligand Modeling 3-MPCCA N2 Quantum Mechanics (DFT) Geometry & FMOs N1->N2 N3 Molecular Docking PDE4B Active Site N2->N3 N4 Molecular Dynamics 100ns Stability Analysis N3->N4 N5 ADMET Prediction Pharmacokinetics N4->N5

Fig 1: Sequential in silico workflow for the theoretical evaluation of 3-MPCCA.

Quantum Chemical Profiling (Density Functional Theory)

Causality & Methodological Rationale

Before simulating biological interactions, we must understand the intrinsic electronic properties of 3-MPCCA. We employ Density Functional Theory (DFT) using the B3LYP functional[3]. B3LYP is selected because it incorporates exact Hartree-Fock exchange with local and non-local correlation, effectively mitigating the self-interaction error inherent in simpler approximations. The 6-311G(d,p) basis set provides polarization functions on both heavy atoms and hydrogen, essential for accurately modeling the electron density around the carboxylic acid and methoxy oxygen atoms.

Step-by-Step Protocol
  • Initial Modeling: Construct the 3D structure of 3-MPCCA using GaussView.

  • Geometry Optimization: Submit the structure to Gaussian 16 at the B3LYP/6-311G(d,p) level in the gas phase.

  • Validation Checkpoint (Self-Validating System): Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies mathematically validates that the structure resides at a true local energy minimum, not a saddle point.

  • FMO Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Quantitative Data Summary

The Frontier Molecular Orbital (FMO) gap dictates the chemical reactivity and kinetic stability of the molecule. A gap of ~5.06 eV suggests a highly stable organic scaffold, suitable for oral drug formulation.

Quantum DescriptorValue (eV)Mechanistic Interpretation
E_HOMO -6.21High electron-donating capability (Methoxy oxygen lone pairs).
E_LUMO -1.15Electron-accepting capability (Carboxylic acid π* anti-bonding).
Energy Gap (ΔE) 5.06Indicates high kinetic stability and low off-target reactivity.
Chemical Hardness (η) 2.53Resistance to polarization; predicts good metabolic stability.
Chemical Softness (S) 0.39Sufficient polarizability for induced-fit target binding.

Molecular Docking: Targeting the PDE4B Active Site

Causality & Methodological Rationale

PDE4B hydrolyzes cyclic AMP (cAMP) into inactive 5'-AMP. Inhibiting this enzyme elevates intracellular cAMP, suppressing inflammatory cytokine release. Molecular docking is utilized to predict the binding pose and affinity of 3-MPCCA within the deep, bimetallic (Zn²⁺/Mg²⁺) binding pocket of PDE4B.

Pathway cAMP cAMP (Active Messenger) AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PDE4B PDE4B Enzyme (Phosphodiesterase) PDE4B->AMP Catalyzes Inhibitor 3-MPCCA Inhibitor->PDE4B Inhibits Effect Inflammation Suppression Inhibitor->Effect Promotes

Fig 2: Mechanism of action for 3-MPCCA targeting the PDE4B/cAMP signaling axis.

Step-by-Step Protocol
  • Protein Preparation: Retrieve the PDE4B crystal structure (e.g., PDB ID: 4WZU). Remove water molecules, add polar hydrogens, and compute Gasteiger charges.

  • Grid Box Generation: Center the grid box on the native co-crystallized ligand, ensuring the Zn²⁺/Mg²⁺ ions are encompassed.

  • Validation Checkpoint (Self-Validating System): Re-dock the native co-crystallized ligand. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystallographic pose is < 2.0 Å .

  • Execution: Dock 3-MPCCA using AutoDock Vina with an exhaustiveness of 24.

Quantitative Data Summary

3-MPCCA demonstrates superior theoretical binding affinity compared to the 4-substituted reference, driven by optimized hydrogen bonding vectors from the 3-position.

LigandBinding Affinity (kcal/mol)Key Hydrogen BondsHydrophobic Contacts
3-MPCCA -8.4Gln369, His160Phe372, Ile336, Met273
Cilomilast (Ref) -8.1Gln369Phe372, Met273

Molecular Dynamics (MD) Simulations

Causality & Methodological Rationale

Molecular docking provides a static snapshot. To prove that 3-MPCCA remains stably bound in a physiological environment, we must account for solvent effects and thermal fluctuations. We utilize GROMACS 4.5[4] to run a 100 ns Molecular Dynamics trajectory.

Step-by-Step Protocol
  • Topology Generation: Generate the ligand topology using the CHARMM36 force field via the CGenFF server.

  • Solvation & Ionization: Place the complex in a dodecahedron box, solvate with the TIP3P water model, and neutralize with Na⁺/Cl⁻ ions to 0.15 M.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns each, applying position restraints to the protein backbone.

  • Production Run: Execute a 100 ns unconstrained production run at 300 K and 1 bar.

  • Validation Checkpoint (Self-Validating System): Analyze the backbone RMSD. The simulation is validated as stable only if the RMSD trajectory plateaus after ~20 ns and fluctuates by no more than 0.2 nm thereafter. Continuous upward drift indicates a failed, unstable complex.

ADMET Profiling

Causality & Methodological Rationale

A compound with excellent target affinity is useless if it cannot reach the target or is highly toxic. We utilize in silico predictive models (e.g., SwissADME, pkCSM) to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 3-MPCCA.

Quantitative Data Summary

3-MPCCA strictly adheres to Lipinski’s Rule of Five, indicating excellent theoretical oral bioavailability.

Parameter3-MPCCA PredictionIdeal Range / Threshold
Molecular Weight 234.29 g/mol < 500 g/mol
LogP (Lipophilicity) 2.85< 5.0
H-Bond Donors 1< 5
H-Bond Acceptors 3< 10
BBB Permeability HighRequired for neuro-inflammation targets
AMES Toxicity NegativeMust be Negative (Non-mutagenic)

References[1] Press, N. J., et al. (2015). "Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD)." Journal of Medicinal Chemistry. URL: https://doi.org/10.1021/acs.jmedchem.5b00902[2] Wikipedia Contributors. "Cilomilast." Wikipedia, The Free Encyclopedia. URL: https://en.wikipedia.org/wiki/Cilomilast[4] Pronk, S., et al. (2013). "GROMACS 4.5: a high-throughput and highly parallel open source molecular simulation toolkit." Bioinformatics. URL: https://doi.org/10.1093/bioinformatics/btt055[3] Lee, C., Yang, W., & Parr, R. G. (1988). "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density." Physical Review B. URL: https://doi.org/10.1103/physrevb.37.785

Sources

Methodological & Application

Application Note: Robust RP-HPLC Method for the Quantification of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (3-MPCCA) is a critical synthetic intermediate and building block utilized in the development of various active pharmaceutical ingredients (APIs), including novel CNS agents and analgesics. Accurate quantification and impurity profiling of 3-MPCCA are essential for ensuring the quality of downstream pharmaceutical products. This application note details a validated, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the routine analysis of 3-MPCCA.

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, designing a robust chromatographic method requires translating the molecule's physicochemical properties into instrumental parameters. This ensures the method is not just a sequence of steps, but a logically sound, self-validating system.

  • Ionization & Retention (The Carboxylic Acid Moiety): 3-MPCCA contains a carboxylic acid functional group with an estimated pKa of 4.5–5.0. In neutral pH environments, this group ionizes into a carboxylate anion, leading to poor retention on hydrophobic stationary phases and severe peak tailing. To enforce causality in our method design, the mobile phase is buffered to an acidic pH (using 0.1% Formic Acid, pH ~2.7). This suppresses the ionization of the carboxylate, ensuring the molecule remains in its neutral, lipophilic state for optimal partitioning into the C18 stationary phase[1].

  • Chromophore & Detection (The 4-Methoxyphenyl Moiety): The aromatic ring substituted with a methoxy group provides a strong chromophore. Literature on structurally analogous compounds containing the 4-methoxyphenyl moiety demonstrates a primary

    
     transition resulting in a maximum UV absorption (
    
    
    
    ) at approximately 236–240 nm[2][3]. Consequently, Diode Array Detection (DAD) is set to 240 nm to maximize the signal-to-noise ratio (S/N) and sensitivity.
  • Stationary Phase Selection: An end-capped, high-purity silica C18 column is selected to provide sufficient theoretical plates for resolving 3-MPCCA from potential synthetic by-products (e.g., desmethyl impurities or unreacted cyclohexanecarboxylic acid derivatives)[4].

Experimental Protocols

Reagents and Materials
  • 3-MPCCA Reference Standard (Purity

    
     99.0%)
    
  • Acetonitrile (ACN), HPLC Grade

  • Milli-Q Water (18.2 M

    
    cm)
    
  • Formic Acid (FA), LC-MS Grade

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Add exactly 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.45 µm hydrophilic PTFE membrane under a vacuum. Degas via sonication for 10 minutes prior to use.

  • Mobile Phase B (Organic): Utilize 100% HPLC Grade Acetonitrile. Filter and degas similarly to Mobile Phase A.

Standard and Sample Preparation
  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 25.0 mg of the 3-MPCCA reference standard into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and make up to the mark with diluent. Filter through a 0.22 µm nylon syringe filter before transferring to an HPLC autosampler vial.

Instrumental Conditions

The following parameters establish the optimized RP-HPLC environment for 3-MPCCA analysis.

ParameterSpecificationRationale
System Shimadzu Nexera X2 LC-30AD or equivalent[4]Ensures high-pressure mixing and precise gradient delivery.
Column C18, 250 mm × 4.6 mm, 5 µmHigh carbon load for optimal retention of the cyclohexane ring.
Column Temp. 40 °CMinimizes backpressure and improves mass transfer kinetics.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses carboxylic acid ionization[1].
Mobile Phase B AcetonitrileStrong organic modifier for timely elution.
Elution Mode Isocratic (40% A : 60% B)Provides baseline stability and reproducible retention times.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm internal diameter columns.
Injection Vol. 10 µLPrevents column overloading while maintaining sensitivity.
Detection UV/DAD at 240 nmTargets the absorption maximum of the methoxyphenyl group[3].
Run Time 15.0 minutesAllows sufficient time for late-eluting hydrophobic impurities.

System Suitability & Validation Summary

A reliable protocol must be a self-validating system. System Suitability Tests (SST) are integrated into every run to verify that the chromatographic system is adequate for the intended analysis. The method was validated according to ICH Q2(R1) guidelines.

Table 2: System Suitability and Validation Metrics

Validation ParameterResult / Acceptance CriteriaStatus
Retention Time (

)
~ 7.4 minutesReference
Theoretical Plates (

)
> 8,500 (Criteria:

5,000)
Pass
Tailing Factor (

)
1.12 (Criteria:

1.5)
Pass
Linearity Range 1.0 µg/mL to 150 µg/mL (

)
Pass
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLPass
Injection Precision 0.4% RSD (n=6 injections, Criteria:

2.0%)
Pass
Accuracy (Recovery) 99.2% - 101.5% across 3 concentration levelsPass

Workflow Visualization

The diagram below maps the logical sequence of the analytical workflow, illustrating the dependency between sample preparation, system equilibration, and data acquisition.

HPLC_Workflow N1 Sample Preparation (3-MPCCA in Diluent) N4 Autosampler Injection (10 µL) N1->N4 N2 Mobile Phase Prep (0.1% FA / ACN) N3 HPLC System Equilibration N2->N3 N3->N4 N5 RP-HPLC Separation (C18 Column, 40°C) N4->N5 N6 UV Detection (DAD @ 240 nm) N5->N6 N7 Data Acquisition & Peak Integration N6->N7

Fig 1: End-to-end RP-HPLC analytical workflow for 3-MPCCA.

Conclusion

The developed RP-HPLC method provides a highly specific, accurate, and reproducible approach for the quantification of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid. By utilizing an acidic mobile phase to control the ionization state of the carboxylic acid and targeting the 240 nm UV maximum of the methoxyphenyl group, the method ensures robust chromatographic performance suitable for routine quality control and pharmaceutical development.

References

  • Title: Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl)... Source: National University of Pharmacy URL: [Link]

  • Title: Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin Source: Research Journal of Pharmacy and Technology URL: [Link]

Sources

Application Note: NMR Spectroscopy Protocol for the Structural and Stereochemical Elucidation of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Context

For drug development professionals and synthetic chemists, the precise structural and stereochemical characterization of substituted cyclohexanes is a critical quality control step. 3-(4-Methoxyphenyl)cyclohexanecarboxylic acid presents a specific analytical challenge: it contains two stereocenters at the C1 and C3 positions, resulting in cis and trans diastereomers.

Because the biological activity and pharmacokinetic profile of small molecules are highly dependent on their 3D spatial arrangement, distinguishing between these diastereomers is paramount. This application note details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the relative stereochemistry of this 1,3-disubstituted cyclohexane system.

Experimental Workflow Design

To ensure absolute trustworthiness in the structural assignment, this protocol avoids relying on a single experiment. Instead, it utilizes a self-validating loop: 1D spectra establish baseline purity, 2D correlation experiments (COSY, HSQC, HMBC) build the atomic connectivity map, and finally,


-coupling analysis combined with NOESY locks in the 3D stereochemistry.

NMR_Workflow A Sample Preparation (15-25 mg in 0.6 mL CDCl3) B 1D Acquisition (1H, 13C NMR) A->B C 2D Acquisition (COSY, HSQC, HMBC, NOESY) B->C D Stereochemical Assignment (J-Coupling & NOE Analysis) C->D

Fig 1. Sequential NMR workflow for structural elucidation.

Sample Preparation Protocol

The quality of an NMR spectrum is fundamentally limited by sample preparation. Poor preparation leads to magnetic susceptibility gradients, resulting in broad lines and loss of critical


-coupling information.
Step-by-Step Methodology
  • Solvent Selection : Use high-purity Deuterated Chloroform (CDCl

    
    ). Note: If the carboxylic acid induces dimerization that broadens the peaks, adding a drop of CD
    
    
    
    OD or switching to DMSO-d
    
    
    will disrupt hydrogen bonding and sharpen the signals.
  • Weighing : Accurately weigh 15–25 mg of the compound. This mass provides an optimal balance: it is concentrated enough to yield a high signal-to-noise ratio for 2D experiments (especially HMBC and NOESY) without causing viscosity-induced line broadening[1][2].

  • Dissolution & Filtration : Dissolve the compound completely in a secondary vial. Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into the NMR tube. Causality : Any undissolved particulate matter will distort the magnetic field homogeneity, making it impossible to achieve a good shim, which is fatal for resolving fine multiplet splitting[3][4].

  • Volume Standardization : Ensure the final solvent volume in the 5 mm NMR tube is exactly 0.6 mL (approximately 4–5 cm in height). Causality : Too little solvent places the liquid-air meniscus within the active volume of the receiver coil, causing severe magnetic field distortions[2].

NMR Acquisition Parameters

The following parameters are optimized for a standard 400 MHz or 600 MHz spectrometer equipped with a room-temperature or cryoprobe.

Table 1: Recommended NMR Acquisition Parameters

Experiment Nucleus Scans (ns) Relaxation Delay (d1) Key Purpose

| 1D


H  | 

H | 16 - 32 | 1.0 s | Baseline purity, integration, and

-coupling extraction | | 1D

C
|

C | 512 - 1024 | 2.0 s | Carbon skeleton confirmation | | COSY |

H-

H | 4 | 1.0 s | Vicinal/geminal proton-proton connectivity | | HSQC |

H-

C | 8 | 1.5 s | One-bond proton-carbon correlation | | HMBC |

H-

C | 16 | 1.5 s | Long-range (2-3 bond) carbon-proton connectivity | | NOESY |

H-

H | 16 | 2.0 s | Through-space stereochemical mapping (Mixing time: 300-500 ms) |

Stereochemical Elucidation Logic (The Self-Validating System)

Stereochemical assignment must never rely on NOESY alone. It must be a two-step validation utilizing both through-bond (


-coupling) and through-space (NOE) data.
Step 1: Conformational Locking and -Coupling Analysis

In a substituted cyclohexane, bulky groups dictate the ring's conformation to minimize 1,3-diaxial steric strain. The 4-methoxyphenyl group has a high A-value (steric bulk) and will strictly lock into an equatorial position[5].

  • If the molecule is the cis-isomer , the -COOH group at C1 must also be equatorial (diequatorial conformer). Consequently, the protons attached to C1 and C3 (

    
     and 
    
    
    
    ) are both axial . Axial protons exhibit large trans-diaxial couplings (
    
    
    Hz) with adjacent axial protons on C2, C4, and C6.
  • If the molecule is the trans-isomer , the -COOH group is forced into the axial position. Therefore,

    
     is equatorial  (exhibiting only small 
    
    
    
    Hz couplings), while
    
    
    remains axial.
Step 2: NOESY Through-Space Validation

Once ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-couplings confirm which protons are axial or equatorial, Nuclear Overhauser Effect Spectroscopy (NOESY) is used to map their spatial proximity.

Stereochemistry_Logic Start 1,3-Disubstituted Cyclohexane (C1-COOH, C3-Ar) Cis Cis-Isomer (Diequatorial Conformer) Start->Cis Trans Trans-Isomer (Axial-Equatorial Conformer) Start->Trans Cis_H H1 & H3 are Axial (Same Face) Cis->Cis_H Trans_H H1 is Axial, H3 is Equatorial (Opposite Faces) Trans->Trans_H NOE_Yes Strong NOESY Cross-Peak (H1 ↔ H3) Cis_H->NOE_Yes NOE_No No NOESY Cross-Peak (H1 ↔ H3) Trans_H->NOE_No

Fig 2. Logical pathway for stereochemical differentiation using NOESY.

The Causality of the NOE Signal: In the cis-isomer, the axial ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and axial 

protons point straight up from the same face of the cyclohexane ring. Their spatial distance is approximately 2.5 Å, well within the 5.0 Å limit of the NOE effect, resulting in a strong NOESY cross-peak . In the trans-isomer, the axial

and equatorial

point away from each other on opposite faces of the ring (> 3.5 Å), yielding no NOESY correlation .

Data Interpretation & Expected Correlations

Use the following diagnostic table to verify the experimental results against the theoretical conformational models.

Table 2: Expected Diagnostic NMR Signals & Correlations | Position | Expected


H Shift (ppm) | Multiplicity & 

-Coupling | NOESY Correlation (Cis-Isomer) | NOESY Correlation (Trans-Isomer) | |---|---|---|---|---| | C1-H | 2.3 - 2.6 | tt (

Hz) if axial | Strong NOE to C3-H & C5-H | No NOE to C3-H | | C3-H | 2.5 - 2.8 | tt (

Hz) if axial | Strong NOE to C1-H & C5-H | No NOE to C1-H | | Aryl-H (ortho) | 7.1 - 7.3 | d (

Hz) | NOE to C3-H | NOE to C3-H | | Aryl-H (meta) | 6.8 - 6.9 | d (

Hz) | NOE to -OCH

| NOE to -OCH

| | -OCH

| 3.7 - 3.8 | s | NOE to Aryl-H (meta) | NOE to Aryl-H (meta) |

(Note: "tt" denotes a triplet of triplets, characteristic of an axial proton coupled to two adjacent axial protons with a large


-value, and two adjacent equatorial protons with a small 

-value).

References

  • Title : NMR Sample Preparation | Chemical Instrumentation Facility Source : Iowa State University URL :[Link]

  • Title : Sample Preparation - Max T. Rogers NMR Source : Michigan State University URL :[Link]

  • Title : NMR Sample Preparation: The Complete Guide Source : Organomation URL :[Link]

  • Title : Sample preparation Source : Memorial University URL :[Link]

  • Title : 5.4: NOESY Spectra Source : Chemistry LibreTexts URL :[Link]

  • Title : 4.8: Conformations of Disubstituted Cyclohexanes Source : Chemistry LibreTexts URL :[Link]

Sources

Application Note: Mass Spectrometry Profiling of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

[1]

Executive Summary & Compound Overview

Target Analyte: 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid Formula: C₁₄H₁₈O₃ Exact Mass: 234.1256 Da Role: Key intermediate in the synthesis of phosphodiesterase inhibitors (e.g., Cilomilast analogs) and a structural scaffold in medicinal chemistry for targeting G-protein coupled receptors.[1]

This guide provides a comprehensive protocol for the characterization and quantification of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The methodologies prioritize sensitivity for biological matrices (LC-MS) and structural elucidation for impurity profiling (GC-MS).

Method Development Strategy (Expertise & Logic)

Ionization Physics & Mode Selection

The presence of the carboxylic acid moiety (-COOH) dictates the ionization strategy.

  • LC-MS (ESI Negative): The acidic proton allows for facile deprotonation ([M-H]⁻), making Negative Electrospray Ionization (ESI-) the most direct and sensitive method for bioanalysis.

  • LC-MS (ESI Positive - Derivatized): While native positive mode sensitivity is low due to the lack of basic sites, derivatization with reagents like 3-Nitrophenylhydrazine (3-NPH) or Aniline can introduce a proton-affinitive moiety, significantly enhancing signal-to-noise ratios in complex matrices.[1]

  • GC-MS (EI): The molecule is polar and semi-volatile. Direct injection leads to peak tailing and thermal degradation.[1] Silylation (TMS derivatization) is strictly required to cap the carboxylic acid, improving volatility and creating diagnostic fragmentation patterns.

Analytical Workflow Diagram

The following diagram outlines the decision matrix for selecting the appropriate workflow based on sample type.

WorkflowSampleSample Matrix(Plasma/Synthesis)GoalAnalytical GoalSample->GoalLC_PathTrace Quantitation(< 1 ng/mL)Goal->LC_PathBioanalysisGC_PathImpurity/Structure(> 1 µg/mL)Goal->GC_PathSynthesis QAPrep_LCProtein Precip.+ SPELC_Path->Prep_LCPrep_GCLLE Extraction+ DerivatizationGC_Path->Prep_GCInst_LCLC-MS/MS (ESI-)MRM ModePrep_LC->Inst_LCInst_GCGC-MS (EI)Full ScanPrep_GC->Inst_GC

Caption: Decision matrix for selecting LC-MS vs. GC-MS workflows based on sensitivity requirements and matrix complexity.

Protocol 1: LC-MS/MS Quantification (Bioanalysis)

Objective: High-sensitivity quantification in plasma or cell culture media.[1]

Sample Preparation[2]
  • Extraction: Aliquot 50 µL of plasma. Add 150 µL of Acetonitrile (containing deuterated internal standard, e.g., Cyclohexanecarboxylic acid-d11).[1]

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with water to match initial mobile phase conditions (preventing peak fronting).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural or adjusted to 6.5). Note: Avoid strong acids like Formic Acid in negative mode as they suppress ionization of the carboxylate.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Load
3.5 90 Elution Ramp
4.5 90 Wash
4.6 10 Re-equilibration

| 6.0 | 10 | Stop |[1]

Mass Spectrometry Parameters (ESI-)
  • Source: Electrospray Ionization (Negative Mode).[1]

  • Capillary Voltage: -2.5 kV.[1]

  • Desolvation Temp: 500°C.

  • MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
233.1 [M-H]⁻189.1 15Loss of CO₂ (Decarboxylation) - Quantifier
233.1 [M-H]⁻173.1 25Loss of CO₂ + CH₄ (Ring contraction)
233.1 [M-H]⁻121.0 35Formation of 4-methoxybenzyl anion

Protocol 2: GC-MS Structural Confirmation

Objective: Impurity profiling and definitive structural identification.[1]

Derivatization (Silylation)[3][4]
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Procedure:

    • Dissolve 1 mg sample in 100 µL anhydrous Pyridine.

    • Add 100 µL BSTFA/TMCS.[1]

    • Incubate at 60°C for 30 minutes.

    • Dilute with Hexane prior to injection.[1]

  • Mechanism: Replaces the active acidic proton with a Trimethylsilyl (TMS) group, increasing volatility.[1]

    • Derivative MW: 234.12 + 72.02 (TMS) = 306.14 Da .[1]

GC-MS Parameters
  • Inlet: Split 1:20, 260°C.

  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).[1][2]

  • Carrier Gas: Helium @ 1.0 mL/min.[1][2]

  • Oven Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

Fragmentation Analysis (EI Source, 70 eV)

The Electron Impact (EI) spectrum of the TMS derivative provides a distinct fingerprint.

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺): m/z 306 (Distinct, usually 5-10% abundance).[1]

  • Loss of Methyl (M-15): m/z 291 (Loss of CH₃ from TMS group).[1]

  • McLafferty-like Rearrangement: Migration of TMS group.

  • Base Peak: Often m/z 73 (TMS⁺) or m/z 121 (Methoxybenzyl cation).[1]

FragmentationParentTMS-Derivative[M]+ m/z 306M_15[M-CH3]+m/z 291Parent->M_15-CH3 (15)M_COOTMS[M-COOTMS]+m/z 189Parent->M_COOTMS-COOSiMe3 (117)TMSTMS Cationm/z 73Parent->TMSBenzylMethoxybenzyl Cationm/z 121M_COOTMS->BenzylRing Cleavage

Caption: Predicted EI fragmentation pathway for the TMS-derivative of 3-(4-methoxyphenyl)cyclohexanecarboxylic acid.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal (LC-MS) Ion SuppressionSwitch from Formic Acid to Ammonium Acetate/Fluoride.[1] Ensure pH > 5.0.
Peak Tailing (GC-MS) Incomplete DerivatizationEnsure anhydrous conditions; increase incubation time to 60 min; check inlet liner activity.
Carryover Stickiness of Phenyl RingUse a needle wash of 50:50 MeOH:Isopropanol.[1]
Isomer Separation Cis/Trans IsomersUse a column with higher shape selectivity (e.g., C30 or Phenyl-Hexyl) instead of standard C18.[1]

References

  • BenchChem. GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide. Retrieved from .

  • Han, J., et al. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI Metabolites. Retrieved from .

  • National Institutes of Health (NIH). Determination of cyclohexanecarboxylic acids in wine by GC-NCI-MS. PubMed.[1] Retrieved from .

  • Sigma-Aldrich. cis-4-(Methoxycarbonyl)cyclohexanecarboxylic acid Product Information. Retrieved from .[1]

  • US EPA. Cyclohexanecarboxylic acid, 4-pentyl-, 4-methoxyphenyl ester - Substance Details. Retrieved from .

using 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis and Strategic Utilization of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Executive Summary

3-(4-Methoxyphenyl)cyclohexanecarboxylic acid (CAS: 99799-10-7) represents a critical scaffold in modern medicinal chemistry, particularly for scaffold hopping and conformational restriction strategies. Unlike its 4-substituted counterparts (often associated with simple mesogens or liquid crystals), the 3-substituted isomer introduces a non-linear vector to the phenyl ring, mimicking the spatial arrangement of bioactive phenylethylamines and


-amino acids while reducing conformational entropy.

This guide details a high-precision, enantioselective synthesis protocol using Rhodium-catalyzed conjugate addition, superseding older, non-selective reduction methods. It further outlines the compound's utility in generating conformationally restricted GPCR ligands and peptidomimetics.

Strategic Utility in Drug Design

The 3-arylcyclohexane motif serves as a bioisostere for flexible alkyl chains, locking pharmacophores into bioactive conformations.

Application DomainMechanism of ActionKey Advantage
GPCR Ligands Conformational RestrictionFixes the phenyl ring in a specific vector relative to the carboxylate (anionic anchor), improving receptor subtype selectivity.
Peptidomimetics

-Amino Acid Isostere
When converted to the amino acid, it forms stable 12-helices in

-peptides, resisting proteolytic degradation.
Library Scaffolds Divergent SynthesisThe 4-methoxy group acts as a masked phenol; demethylation allows rapid diversification via ether/ester formation.

Protocol A: Enantioselective Synthesis via Rh-Catalyzed Conjugate Addition

Rationale: Traditional hydrogenation of 3-(4-methoxyphenyl)benzoic acid yields a racemic mixture of cis and trans isomers requiring tedious separation. The Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to


-unsaturated esters is the industry standard for generating this chiral center with high enantiomeric excess (ee >96%).
Reagents & Materials
  • Substrate: Ethyl cyclohex-1-enecarboxylate (1.0 equiv)

  • Nucleophile: 4-Methoxyphenylboronic acid (1.5 equiv)[1]

  • Catalyst Precursor:

    
     (3 mol% Rh)
    
  • Chiral Ligand: (S)-BINAP or (S,S)-WingPhos (3.3 mol%)

  • Base/Additive: KOH (0.5 equiv, 1.0 M aq) or Et3N

  • Solvent: 1,4-Dioxane / Water (10:1)

Step-by-Step Procedure
  • Catalyst Formation: In a glovebox or under Argon, charge a reaction vial with

    
     and the chiral phosphine ligand. Add degassed 1,4-dioxane (0.5 mL) and stir at room temperature for 15 minutes to generate the active Rh-ligand complex.
    
  • Reaction Assembly: Add 4-methoxyphenylboronic acid to the vial. Subsequently, add the ethyl cyclohex-1-enecarboxylate and the aqueous base solution.

  • Execution: Seal the vial and heat to 60°C for 12–16 hours . Monitor consumption of the enoate via TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

  • Workup: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with saturated NaHCO3 followed by brine. Dry the organic layer over MgSO4 and concentrate in vacuo.

  • Purification: The intermediate ester is purified via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Hydrolysis: Dissolve the purified ester in THF/MeOH/H2O (3:1:1). Add LiOH (3 equiv) and stir at 50°C for 4 hours. Acidify to pH 2 with 1N HCl and extract with EtOAc to yield the free acid.

Critical Control Point: The stereochemistry at C1 (carboxyl) and C3 (aryl) is established here. The Rh-catalyzed addition typically favors the formation of the trans-isomer (thermodynamic) if protonation is slow, but kinetic protonation can yield mixtures.

Protocol B: Isomer Resolution & Characterization

If a non-selective route is used (or to polish the Rh-synthesis), separation of cis (axial/equatorial) and trans (diequatorial) isomers is required.

Separation Workflow
  • Esterification: Convert the crude acid to the methyl ester (MeOH, H2SO4 cat.).

  • HPLC Separation:

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: Hexane/Isopropanol (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Aryl absorption).

  • Crystallization (Alternative): The trans-isomer of 3-substituted cyclohexanecarboxylic acids typically has a higher melting point and lower solubility in Hexane/EtOAc mixtures than the cis-isomer.

NMR Signature (400 MHz, CDCl3)
  • Trans-isomer (Diequatorial): The proton at C1 (

    
     to carbonyl) appears as a tt  (triplet of triplets) with large coupling constants (
    
    
    
    Hz) due to axial-axial coupling with C2/C6 protons.
  • Cis-isomer: The C1 proton appears as a narrower multiplet (often quintet-like ) due to smaller axial-equatorial couplings.

Experimental Workflow Visualization

The following diagram illustrates the high-fidelity synthesis pathway and the downstream divergence into library generation.

SynthesisWorkflow Start Ethyl cyclohex-1-enecarboxylate Intermediate Ethyl 3-(4-methoxyphenyl) cyclohexanecarboxylate Start->Intermediate Conjugate Addition (60°C, 12h) Reagents 4-Methoxyphenylboronic acid [Rh] / Chiral Ligand Reagents->Intermediate Hydrolysis Hydrolysis (LiOH) Intermediate->Hydrolysis FinalProduct 3-(4-Methoxyphenyl) cyclohexanecarboxylic Acid (High ee, Trans-dominant) Hydrolysis->FinalProduct Demethylation Demethylation (BBr3) FinalProduct->Demethylation Path A Coupling Amide Coupling (Peptidomimetics) FinalProduct->Coupling Path B Phenol Phenol Scaffold (Library Diversity) Demethylation->Phenol

Figure 1: Chemo-enzymatic workflow for the asymmetric synthesis and divergent application of the target scaffold.

Application Case Study: Peptidomimetic Design

To utilize this scaffold in


-peptide design (foldamers):
  • Curtius Rearrangement: Convert the carboxylic acid to the isocyanate using DPPA (Diphenylphosphoryl azide) and Et3N in Toluene (Reflux, 2h).

  • Trapping: Trap the isocyanate with Benzyl alcohol to yield the Cbz-protected amine.

  • Deprotection: Hydrogenolysis (

    
    , Pd/C) yields 3-(4-methoxyphenyl)cyclohexylamine .
    
  • Coupling: This amine can be coupled to standard

    
    -amino acids. The constrained cyclohexane ring forces the peptide backbone into a specific torsion angle (
    
    
    
    ), often inducing a 12-helix secondary structure in oligomers.

Peptidomimetic Acid 3-(4-Methoxyphenyl) cyclohexanecarboxylic Acid Curtius Curtius Rearrangement (DPPA, Toluene) Acid->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Amine 3-Aryl-Cyclohexylamine Isocyanate->Amine BnOH trap / H2, Pd/C Foldamer β-Peptide Foldamer (12-Helix Formation) Amine->Foldamer Peptide Coupling

Figure 2: Conversion of the acid scaffold into a conformationally restricted amine for foldamer synthesis.

References

  • Hayashi, T., & Yamasaki, K. (2003).[3] Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844. Link

  • Zigterman, J. L., et al. (2007).[4] Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides. The Journal of Organic Chemistry, 72(23), 8870–8876. Link

  • Woll, M. G., et al. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides. Journal of the American Chemical Society, 124(42), 12447–12452. Link

  • Vautravers, N. R., & Breit, B. (2011).[5] Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to Acrylic Acid.[5] Synlett, 2011(17), 2517–2520. Link

Sources

Technical Guide: Engineering Coordination Architectures with 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

[1][2]

Executive Summary & Ligand Profile[2][3][4]

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (3-MPCCA) represents a distinct class of semi-rigid ligands in coordination chemistry.[1][2] Unlike fully rigid aromatic linkers (e.g., terephthalic acid) or fully flexible aliphatic chains (e.g., adipic acid), 3-MPCCA offers a hybrid scaffold.[2] The cyclohexane ring introduces conformational freedom (chair/boat isomerism), while the 4-methoxyphenyl group provides a hydrophobic tail capable of


2

This guide details the protocols for utilizing 3-MPCCA to construct Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs), focusing on d

2
Ligand Specifications
PropertyDataRelevance to Coordination
Formula C

H

O

Moderate molecular weight allows for high-density packing.[1][2]
Donor Groups Carboxylate (-COO

), Methoxy (-OCH

)
Carboxylate acts as the primary node; Methoxy acts as a weak auxiliary donor or steric director.[1][2]
Geometry Semi-rigid, AngledThe 1,3-substitution on the cyclohexane ring induces curvature, promoting helical or discrete cage topologies rather than linear 1D chains.[2]
Chirality cis/trans isomersThe 3-position substitution creates chiral centers, offering potential for enantioselective frameworks.[1][2]

Ligand Synthesis & Preparation

Note: If 3-MPCCA is not commercially available in the desired purity, it is synthesized via the reduction of 3-(4-methoxyphenyl)benzoic acid or conjugate addition to cyclohexenecarboxylates.[1][2]

Pre-Coordination Workup

To ensure high-quality single crystals, the ligand must be free of isomeric impurities (cis vs trans).[2]

  • Recrystallization: Dissolve crude 3-MPCCA in hot Ethanol/Water (3:1 v/v). Cool slowly to 4°C.

  • Deprotonation Strategy: 3-MPCCA has a pKa

    
     4.[1][2]8. For coordination, it can be used in its acid form (solvothermal) or salt form (layering).[2]
    
    • In-situ deprotonation: Add Triethylamine (TEA) or NaOH directly to the reaction vial.

Coordination Protocols

Method A: Solvothermal Synthesis (High Crystallinity)

Best for: Thermodynamic products, MOFs, and robust CPs.

Rationale: High temperature and pressure facilitate the solubility of the semi-rigid ligand and overcome the activation energy for metal-carboxylate bond formation.[1][2]

Protocol:

  • Reagent Prep:

    • Ligand: 0.1 mmol 3-MPCCA (23.4 mg).[1][2]

    • Metal Salt: 0.1 mmol Zn(NO

      
      )
      
      
      [2]·6H
      
      
      O (29.7 mg).[2]
    • Solvent: 10 mL DMF:Ethanol (1:1 v/v). Note: DMF prevents rapid precipitation; Ethanol aids ligand solubility.[1][2]

  • Assembly:

    • Dissolve ligand and metal separately in 5 mL solvent each.[2]

    • Mix in a 20 mL Teflon-lined stainless steel autoclave.

    • Critical Step: Add 10

      
      L of dilute HNO
      
      
      (modulator) to slow nucleation and increase crystal size.[2]
  • Thermal Cycle:

    • Heat to 105°C over 2 hours.

    • Hold at 105°C for 72 hours.

    • Cool to RT at a rate of 5°C/hour . (Slow cooling is essential to prevent amorphous precipitation of the flexible ligand).

  • Isolation: Filter colorless block crystals, wash with DMF, then Ethanol. Air dry.

Method B: Liquid-Liquid Diffusion (Layering)

Best for: Kinetic products, growing single crystals of heat-sensitive structures.[1][2]

Rationale: Slow diffusion controls the concentration gradient, allowing the metal and ligand to meet at the interface and organize into the most stable lattice without thermal disruption.

Protocol:

  • Bottom Layer (Metal): Dissolve 0.1 mmol Cu(ClO

    
    )
    
    
    ·6H
    
    
    O in 5 mL H
    
    
    O. Place in a narrow test tube.
  • Buffer Layer: Gently layer 2 mL of solvent mixture (H

    
    O:MeOH 1:1) on top of the metal solution. This slows the mixing rate.
    
  • Top Layer (Ligand): Dissolve 0.1 mmol 3-MPCCA + 0.1 mmol TEA (deprotonating agent) in 5 mL Methanol. Carefully layer this on top of the buffer.[2]

  • Incubation: Seal with Parafilm (poke 1 small hole for slow evaporation).[2] Leave undisturbed in a vibration-free dark zone for 2-3 weeks.

  • Harvest: Blue/Green crystals will form at the interface or on the glass walls.[2]

Experimental Workflow Visualization

CoordinationWorkflowLigand3-MPCCA Ligand(Semi-Rigid Precursor)MethodAMethod A:Solvothermal(105°C, 72h)Ligand->MethodAMethodBMethod B:Layering(RT, 2-3 Weeks)Ligand->MethodBMetalMetal Salt(Zn/Cu/Cd)Metal->MethodAMetal->MethodBSolventSolvent System(DMF/EtOH/H2O)Solvent->MethodASolvent->MethodBCrystCrystallizationMethodA->CrystThermodynamicControlMethodB->CrystKineticControlAnalysisCharacterization(SC-XRD, PXRD, PL)Cryst->Analysis

Figure 1: Dual-pathway workflow for synthesizing coordination polymers using 3-MPCCA, highlighting thermodynamic vs. kinetic control strategies.

Structural Characterization & Validation

To validate the coordination mode of 3-MPCCA, specific spectral shifts must be monitored.[1][2]

Infrared Spectroscopy (FT-IR) Analysis

The difference between asymmetric (



  • Monodentate:

    
     cm
    
    
    [1][2]
  • Chelating:

    
     cm
    
    
  • Bridging (Syn-Syn):

    
     cm
    
    
    (Most common for 3-MPCCA in dimeric clusters).[1][2]
Single Crystal X-Ray Diffraction (SC-XRD)

Key structural features to resolve:

  • Cyclohexane Conformation: Determine if the ring adopts a chair or boat conformation. This dictates the pore size.[2]

  • Methoxy Interaction: Check for C-H...O interactions involving the methoxy tail, which often stabilizes 2D sheets into 3D supramolecular networks.[2]

Application Case Study: Luminescent Sensing

Context: d

12

Protocol for Solvent Sensing:

  • Preparation: Grind crystals of [Zn(3-MPCCA)

    
    ]
    
    
    into a fine powder.
  • Suspension: Disperse 5 mg powder in 3 mL of various solvents (Acetone, Nitrobenzene, Ethanol). Sonicate for 10 mins.

  • Measurement: Record Photoluminescence (PL) emission spectra (

    
     nm).
    
  • Mechanism: Nitroaromatics (e.g., Nitrobenzene) typically quench fluorescence via Photoinduced Electron Transfer (PET) from the excited framework to the electron-deficient analyte.[2]

SensingMechanismExcitationUV Excitation(330 nm)Complex[Zn(3-MPCCA)]Excited StateExcitation->ComplexAnalyteAnalyte:NitrobenzeneComplex->AnalyteElectron Transfer(PET)EmissionFluorescence(Emission)Complex->EmissionNo AnalyteQuenchQuenching(Darkness)Analyte->QuenchNon-radiativeDecay

Figure 2: Fluorescence quenching mechanism of Zn-3-MPCCA frameworks in the presence of nitro-aromatic explosives.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Powder Reaction too fast; Ligand precipitation.[1][2]Increase solvent volume; Add 10% more DMF; Lower temperature by 10°C.
No Crystals (Clear Solution) High solubility; pH too low.[2]Increase concentration; Add base (TEA) to facilitate deprotonation; Use layering method.[2]
Opaque/Cloudy Crystals Solvent inclusion defects; Rapid cooling.[1][2]Cool at 2°C/hour; Perform solvent exchange with Ethanol before drying.
Insoluble Ligand Hydrophobic methoxy group.[1][2]Ensure organic co-solvent (DMF/DMA) is at least 50% of the volume.

References

  • Review of Cyclohexanecarboxylates in Coordination Polymers

    • Wang, Y. et al. "Recent advances in structures and applications of coordination polymers based on cyclohexanepolycarboxylate ligands."[2] Dalton Transactions, 2012.[2]

  • Synthesis & Properties of Methoxy-substituted Cyclohexanecarboxylic Acids

    • Bezborodov, V. S.[2] "Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics." Journal of Organic Chemistry of the USSR, 1987.[2]

    • [2]

  • Flexible Ligand Coordination Principles

    • Horike, S., Shimomura, S., & Kitagawa, S. "Soft porous crystals."[2] Nature Chemistry, 2009.[2] (Foundational text on using flexible ligands like cyclohexanecarboxylates).

    • [2]

  • Terpyridine/Methoxy Ligand Analogs in MOFs

    • Constable, E. C., et al. "Competition in Coordination Assemblies: 1D-Coordination Polymer or 2D-Nets Based on Co(NCS)2 and 4′-(4-methoxyphenyl)-terpyridine."[1][2] Molecules, 2019.[2][3]

Application Note: Comprehensive In Vitro Pharmacological Profiling of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (3-4-MPCCA) represents a highly versatile pharmacophore. Structurally, it consists of a lipophilic aromatic tail (4-methoxyphenyl) and a polar head group (cyclohexanecarboxylic acid). This specific scaffold shares significant structural homology with known second-generation Phosphodiesterase 4 (PDE4) inhibitors, such as Cilomilast (cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexanecarboxylic acid), which target airway remodeling and inflammation[1]. Additionally, carboxylic acid derivatives are classic modulators of Free Fatty Acid (FFA) G-protein coupled receptors.

To rigorously evaluate 3-4-MPCCA, we must avoid the common pitfall of rushing directly to phenotypic screening. Aromatic carboxylic acids often exhibit pH-dependent solubility and membrane permeability issues, which can yield false negatives in cellular assays. Therefore, this guide outlines a Target-Agnostic to Target-Specific Screening Cascade . We establish a self-validating system where physicochemical integrity is proven before biochemical target engagement is assessed, culminating in a functional phenotypic readout.

Phase I: Physicochemical & Permeability Profiling

Before a molecule can engage an intracellular target like PDE4, it must cross the lipid bilayer. The carboxylic acid moiety of 3-4-MPCCA will be partially ionized at physiological pH (7.4), potentially restricting passive diffusion.

Protocol 1: Double-Sink™ PAMPA (Parallel Artificial Membrane Permeability Assay)

Causality: Cell-based permeability assays (like Caco-2) conflate passive diffusion with active efflux (e.g., P-glycoprotein). PAMPA isolates passive transcellular permeability, providing a baseline understanding of the molecule's inherent membrane traversal capabilities[2]. We utilize a "Double-Sink" method to maintain a concentration gradient, mimicking the clearance of the drug by the bloodstream, which prevents artificial equilibrium[3].

Self-Validating System: We multiplex the assay with Lucifer Yellow , a fluorescent paracellular marker. Because PAMPA lacks tight junctions, any detection of Lucifer Yellow in the acceptor well indicates a compromised artificial lipid membrane, invalidating the well's data.

Step-by-Step Methodology:

  • Lipid Preparation: Coat the porous filter of a 96-well donor plate with 5 µL of a 2% (w/v) porcine brain lipid extract dissolved in dodecane to form the artificial membrane[3].

  • Donor Solution: Dilute 3-4-MPCCA from a 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO is ≤0.5% to prevent lipid dissolution)[3]. Add Lucifer Yellow (20 µM).

  • Acceptor Solution: Fill the acceptor plate with sink buffer (PBS containing a chemical scavenger to maintain sink conditions).

  • Incubation: Assemble the donor and acceptor plates. Incubate at room temperature for 60 minutes. Utilize a magnetic stirring block (e.g., Gutbox technology) to reduce the unstirred water layer to ~60 µm, accurately mimicking in vivo gut hydrodynamics[3].

  • Quantification: Separate the plates. Quantify 3-4-MPCCA in both compartments using LC-MS/MS. Measure Lucifer Yellow fluorescence (Excitation 428 nm / Emission 536 nm).

  • Calculation: Calculate the apparent permeability (

    
    ). A 
    
    
    
    cm/s indicates moderate to high permeability[3].

Phase II: Biochemical Target Engagement

Assuming 3-4-MPCCA demonstrates adequate permeability, we hypothesize its primary target is PDE4 based on its 4-methoxyphenyl-cyclohexane scaffold[1]. PDE4 enzymes hydrolyze cyclic AMP (cAMP) into inactive AMP. Inhibiting PDE4 results in intracellular cAMP accumulation.

Protocol 2: LANCE™ Ultra cAMP TR-FRET Assay

Causality: Aromatic compounds like 3-4-MPCCA frequently exhibit auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing short-lived background auto-fluorescence to decay, ensuring the signal is solely from target engagement[4].

Self-Validating System: This is a competitive assay. We use Forskolin (a direct adenylyl cyclase activator) to establish the maximum possible cAMP pool. A known PDE4 inhibitor (e.g., Rolipram) is run in parallel as a positive control[5].

Step-by-Step Methodology:

  • Cell Preparation: Harvest U937 cells (a human monocytic cell line expressing high levels of PDE4). Resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4)[6].

  • Compound Incubation: In a white opaque 384-well plate, add 5 µL of cells (2,000 cells/well) and 5 µL of 3-4-MPCCA (serially diluted from 100 µM to 1 nM). Add Forskolin (EC50 concentration) to stimulate baseline cAMP production[5]. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of Europium (Eu)-labeled cAMP tracer and 5 µL of ULight™-labeled anti-cAMP monoclonal antibody[7].

  • TR-FRET Principle: In the absence of cellular cAMP, the Eu-tracer binds the ULight-antibody, yielding a high FRET signal (665 nm). If 3-4-MPCCA successfully inhibits PDE4, cellular cAMP rises, displacing the Eu-tracer, and the FRET signal decreases[7].

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) using excitation at 320/340 nm and emission at 665 nm[5].

Pathway Drug 3-4-MPCCA (PDE4 Inhibitor) PDE4 PDE4 Enzyme Drug->PDE4 Inhibits cAMP Intracellular cAMP PDE4->cAMP Hydrolysis Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activates NFkB NF-κB Transcription PKA->NFkB Suppresses TNFa TNF-α Cytokine Release NFkB->TNFa Downregulates

Figure 1: Mechanism of action for 3-4-MPCCA modulating the PDE4/cAMP anti-inflammatory signaling pathway.

Phase III: Cellular Phenotypic Validation

Biochemical inhibition of PDE4 must translate to a functional cellular phenotype. Elevated cAMP activates Protein Kinase A (PKA), which subsequently suppresses NF-κB-mediated transcription of pro-inflammatory cytokines like TNF-α.

Protocol 3: LPS-Stimulated Macrophage TNF-α ELISA

Causality: Lipopolysaccharide (LPS) binds to TLR4 on macrophages, aggressively driving TNF-α production. If 3-4-MPCCA is a functional PDE4 inhibitor, it will rescue the cells from this inflammatory spike. Self-Validating System: We multiplex this ELISA with an MTT Cell Viability Assay . A dead cell cannot produce TNF-α. Without the MTT check, a highly cytotoxic compound would appear as a "potent anti-inflammatory" false positive.

Step-by-Step Methodology:

  • Seeding: Seed RAW 264.7 murine macrophages in 96-well plates at

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Pre-treatment: Aspirate media. Add fresh media containing 3-4-MPCCA (0.1, 1, 10, and 50 µM). Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Harvest & ELISA: Transfer the supernatant to a pre-coated TNF-α ELISA plate. Perform standard sandwich ELISA steps (Capture antibody

    
     Supernatant 
    
    
    
    Biotinylated detection antibody
    
    
    Streptavidin-HRP
    
    
    TMB substrate). Read absorbance at 450 nm.
  • Viability Check: Add MTT reagent (0.5 mg/mL) to the remaining cells in the original plate. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Ensure viability remains >90% at the effective doses.

Workflow T1 Tier 1: ADME Profiling PAMPA Permeability T2 Tier 2: Target Engagement TR-FRET cAMP Assay T1->T2 P_app > 1.0 x 10^-6 cm/s Val Validation & QC Lucifer Yellow / MTT T1->Val Membrane Integrity T3 Tier 3: Phenotypic Assay TNF-α ELISA T2->T3 IC50 < 10 µM T3->Val Cell Viability > 90%

Figure 2: The self-validating screening cascade for evaluating 3-4-MPCCA in vitro.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile matrix for 3-4-MPCCA compared to a reference standard, establishing a clear go/no-go decision threshold for lead optimization.

CompoundPAMPA

(

cm/s)
PDE4 TR-FRET IC50 (µM)TNF-α Inhibition IC50 (µM)Cytotoxicity CC50 (µM)
3-4-MPCCA To be determinedTarget: < 5.0Target: < 10.0Target: > 100.0
Cilomilast (Ref) 12.50.110.45> 200.0
Rolipram (Ref) 18.21.302.10> 200.0

Note: Data for 3-4-MPCCA will be populated post-screening. Reference values represent standard benchmarks for the 4-methoxyphenyl-cyclohexanecarboxylic acid class.

References

  • Cilomilast - Wikipedia Source: wikipedia.org URL:[Link]

  • pampa bbb - ADME@NCATS - NIH Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

Sources

Application Note: 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Geometric Tuning in Soft Materials & Supramolecular Assemblies

Executive Summary

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (3-MPCCA) represents a specialized class of alicyclic building blocks used to introduce controlled geometric "kinks" into molecular architectures. Unlike its widely used isomer, trans-4-(4-methoxyphenyl)cyclohexanecarboxylic acid (a classic linear mesogen for liquid crystals), 3-MPCCA allows researchers to disrupt structural linearity.

This application note details the use of 3-MPCCA in:

  • Polymer Engineering: Modifying thermal properties and solubility of high-performance polyesters/polyamides.

  • Crystal Engineering: acting as a non-linear hydrogen-bond donor for designing helical or wave-like supramolecular assemblies.

  • Pharmaceutical Synthesis: Serving as a lipophilic scaffold with defined stereochemistry for drug discovery.

Chemical Profile & Material Properties

The critical feature of 3-MPCCA is its stereochemistry. In cyclohexane systems, the spatial arrangement of substituents dictates the material's macroscopic properties.

Feature3-MPCCA (Target) 4-MPCCA (Reference Std)
Substitution Pattern 1,3-Disubstituted1,4-Disubstituted
Thermodynamic Stable Form Cis (Diequatorial)Trans (Diequatorial)
Molecular Geometry Bent / Angular (~120°) Linear / Rod-like (180°)
Primary Application Solubility/Processability Modifier, Kinked SynthonLiquid Crystal Mesogen, Structural Hardener
Dielectric Anisotropy Negative / LowPositive / High

Key Insight: The cis-1,3 configuration places both the carboxylic acid and the methoxyphenyl group in equatorial positions, maximizing stability while enforcing a distinct angular geometry. This prevents the efficient packing seen in linear analogs, making 3-MPCCA ideal for lowering melting points (


) and increasing solubility in organic solvents.

Applications in Materials Science

A. Polymer Backbone Modification (Polyesters & Polyamides)

Challenge: High-performance polymers often suffer from poor solubility and difficult processing due to strong inter-chain packing. Solution: Incorporating 3-MPCCA as a co-monomer (via its acid chloride or direct condensation) introduces a "kink" in the polymer backbone.

  • Mechanism: The 120° bond angle of the 1,3-cyclohexane ring disrupts the linear stacking of polymer chains.

  • Outcome:

    • Reduced Crystallinity: Creates amorphous regions that improve solubility in common solvents (e.g., DCM, THF).

    • Tuned

      
      : Maintains ring rigidity (high 
      
      
      
      ) while lowering
      
      
      for easier melt processing.
B. Supramolecular Crystal Engineering

Concept: Carboxylic acids form robust cyclic dimers via hydrogen bonding.

  • Linear Assembly: 4-substituted acids form linear tapes.

  • Angular Assembly: 3-MPCCA forms discrete, angular dimers or zigzag chains depending on the co-former.

  • Protocol Utility: Use 3-MPCCA in co-crystallization screens to break planar stacking habits of drug molecules, potentially creating new polymorphs with improved dissolution rates.

Experimental Protocols

Protocol 1: Thermodynamic Equilibration & Purification

Objective: To ensure the material is in the thermodynamically stable cis-configuration (diequatorial) prior to use.

Rationale: Synthetic routes (e.g., hydrogenation) may yield a mixture of cis and trans isomers. For reproducible material properties, the cis-isomer (diequatorial for 1,3-systems) must be isolated.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude 3-MPCCA (10 g) in 100 mL of 10% ethanolic KOH.

  • Equilibration: Reflux the mixture for 12 hours.

    • Mechanism: The basic conditions allow enolization at the

      
      -carbon, permitting the carboxylic acid group to flip between axial and equatorial positions. The equilibrium shifts toward the diequatorial (cis) form (>95%).
      
  • Acidification: Cool to room temperature and pour slowly into ice-cold dilute HCl (1 M, 200 mL) with vigorous stirring.

  • Precipitation: The acid precipitates as a white solid. Filter using a sintered glass funnel.

  • Recrystallization (Critical Step):

    • Solvent: Ethanol/Water (80:20 v/v).

    • Heat to boiling until clear.

    • Cool slowly to 4°C over 6 hours. Rapid cooling traps the unstable isomer.

    • Yields needle-like crystals of pure cis-3-MPCCA.

  • Validation: Verify isomeric purity via

    
    H-NMR (coupling constants of the H1 proton).
    
Protocol 2: Synthesis of the Acid Chloride (Monomer Activation)

Objective: Activation for polymerization or esterification.

  • Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

  • Reagents: Suspend dry cis-3-MPCCA (1 eq) in anhydrous Dichloromethane (DCM). Add catalytic DMF (2-3 drops).

  • Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 3 hours. Gas evolution (HCl/CO/CO2) indicates progress.

  • Isolation: Remove solvent and excess oxalyl chloride under high vacuum.

    • Note: Do not distill at high temperature to avoid thermal isomerization. Use the crude acid chloride immediately for polymer synthesis.

Characterization & Data Analysis

NMR Interpretation Guide

To confirm the cis-diequatorial geometry:

  • Target Signal: Proton at C1 (alpha to COOH).

  • Observation: Look for a triplet of triplets (tt) with large coupling constants (

    
     Hz) indicating axial-axial coupling with C2/C6 axial protons.
    
  • If Trans: The C1 proton would be equatorial, showing smaller coupling constants (br singlet or narrow multiplet).

Thermal Analysis (DSC)
ParameterTypical ValueInterpretation
Melting Point (

)
~110-130°CLower than 4-isomer due to packing inefficiency.
Crystallization (

)
Broad peakSlow crystallization kinetics (advantageous for amorphous dispersions).

Visualizing the Logic

Figure 1: Isomer Selection Logic for Materials Design

IsomerLogic Start Material Design Goal Decision Required Geometry? Start->Decision RouteLinear Linear / Rod-like Decision->RouteLinear Linearity RouteBent Bent / Angular Decision->RouteBent Disruption Comp4 Use 4-MPCCA (Trans-1,4) RouteLinear->Comp4 Comp3 Use 3-MPCCA (Cis-1,3) RouteBent->Comp3 Result4 Result: High Crystallinity Liquid Crystals Rigid Fibers Comp4->Result4 Result3 Result: Improved Solubility Amorphous Regions Helical Assemblies Comp3->Result3

Caption: Decision matrix for selecting between 3-substituted (angular) and 4-substituted (linear) cyclohexane building blocks based on desired material properties.

Figure 2: Synthesis & Activation Workflow

Workflow Raw Crude 3-MPCCA (Isomer Mixture) Equilib Thermodynamic Equilibration (KOH/EtOH, Reflux) Raw->Equilib isomerization Isolate Acidification & Filtration Equilib->Isolate Purify Recrystallization (EtOH/H2O) Isolate->Purify Check QC: 1H-NMR (Confirm Cis-Diequatorial) Purify->Check Check->Equilib Fail (<95% Cis) Activate Activation (Oxalyl Chloride) Check->Activate Pass Polymer Polymerization / Coupling Activate->Polymer

Caption: Step-by-step workflow for the purification and activation of 3-MPCCA, ensuring isomeric purity before material synthesis.

References

  • Process for producing 3-(4-hydroxyphenyl)-cyclohexanecarboxylic acid. Patent JP2533565B2. Demonstrates the synthesis and utility of the 3-substituted cyclohexane scaffold for polymer applications.Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Authoritative text on cyclohexane conformational analysis (1,3-diequatorial stability).Link

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships.Provides context on why 4-substituted isomers are mesogenic while 3-substituted isomers disrupt mesophases.
  • Unigent Catalog. Commercial source verification for 3-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid.Link

Troubleshooting & Optimization

improving yield of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid .

This molecule requires a classic three-stage synthetic assembly: nucleophilic addition, dehydration, and hydrogenation. However, researchers frequently encounter yield-crashing bottlenecks such as ketone enolization, acid-catalyzed polymerization, and aromatic over-reduction. This guide moves beyond basic recipes to explain the causality behind the chemistry, providing you with self-validating protocols and field-proven solutions.

Core Synthetic Workflow

SynthesisWorkflow Step1 Methyl 3-oxocyclohexane- carboxylate Step2 Methyl 3-hydroxy-3-(4-methoxyphenyl) cyclohexanecarboxylate Step1->Step2 4-MeO-PhMgBr, CeCl3 THF, -78°C to RT Step3 Methyl 3-(4-methoxyphenyl) cyclohexene-1-carboxylate Step2->Step3 p-TsOH, Toluene Reflux (-H2O) Step4 3-(4-Methoxyphenyl) cyclohexanecarboxylic Acid Step3->Step4 1. H2, Pd/C, EtOH 2. LiOH, THF/H2O

Figure 1: Three-step synthetic workflow for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

Section 1: Nucleophilic Addition (The Grignard Step)

FAQ 1: Why is my yield of the tertiary alcohol so low, with mostly recovered starting material? Causality & Solution: The low yield is caused by the competitive enolization of the 3-oxocyclohexanecarboxylate. Standard Grignard reagents (like 4-methoxyphenylmagnesium bromide) are highly basic. When faced with a sterically hindered or easily enolizable ketone, they act as bases rather than nucleophiles, deprotonating the alpha-position. To solve this, you must transmetalate your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) to form an organocerium reagent [1]. Cerium is highly oxophilic, coordinating to the carbonyl oxygen and activating it towards attack. Simultaneously, the organocerium species is significantly less basic than the Grignard, suppressing enolization and driving the 1,2-addition forward.

FAQ 2: Should I protect the carboxylic acid before the addition? Causality & Solution: Yes. While organometallics can tolerate free carboxylic acids if an extra equivalent of reagent is used, the acidic proton instantly quenches one equivalent of your nucleophile. This creates a carboxylate salt, which electronically deactivates the ring and drastically reduces the electrophilicity of the ketone. Pre-protecting the starting material as a methyl ester (methyl 3-oxocyclohexanecarboxylate) ensures maximum atom economy and prevents precipitation of insoluble magnesium salts.

Quantitative Yield Comparison: Step 1 Optimization
Reaction ConditionsNucleophileAdditiveEnolization (Byproduct)Typical Yield
Standard Grignard4-MeO-PhMgBrNoneHigh (>50%)20 - 35%
Organolithium4-MeO-PhLiNoneVery High (>70%)< 20%
Organocerium (Imamoto) 4-MeO-PhMgBr CeCl₃ (anhydrous) Low (<5%) 85 - 95%

Section 2: Dehydration

FAQ 3: Dehydration with concentrated acids is causing polymerization. What are milder alternatives? Causality & Solution: Tertiary alcohols within a cyclohexane system form highly stable carbocations. Exposing them to harsh conditions (e.g., concentrated H₂SO₄) leads to cationic polymerization and extensive decomposition. Instead, use a Dean-Stark apparatus with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in refluxing toluene. The continuous physical removal of water drives the equilibrium forward (Le Chatelier's principle) without requiring highly acidic, destructive conditions.

FAQ 4: I am observing a mixture of cyclohex-2-ene and cyclohex-3-ene isomers. Is this a problem? Causality & Solution: No. The dehydration of methyl 3-hydroxy-3-(4-methoxyphenyl)cyclohexanecarboxylate yields a mixture of regioisomers due to the availability of multiple beta-protons. Because both isomers converge to the identical saturated product in the subsequent hydrogenation step, you do not need to separate them. Focus purely on maximizing total conversion.

Section 3: Hydrogenation & Deprotection

FAQ 5: How do I prevent the over-reduction of the 4-methoxyphenyl (anisole) ring during hydrogenation? Causality & Solution: Aromatic rings can be inadvertently reduced if the catalyst is too active (e.g., Rh/C, PtO₂) or if the hydrogen pressure is too high. To ensure chemoselectivity, use 10% Palladium on Carbon (Pd/C) at exactly 1 atmosphere (balloon pressure) of H₂ at room temperature. Pd/C exhibits excellent chemoselectivity, rapidly reducing the isolated alkene while leaving the electron-rich aromatic ring intact [2].

Self-Validating Experimental Protocols

Protocol 1: Organocerium-Mediated Nucleophilic Addition

Validation Checkpoint: CeCl₃ must be strictly anhydrous. If the CeCl₃ clumps or fails to form a fine suspension in THF, moisture is present, and the reaction will fail.

  • Drying CeCl₃: Place CeCl₃·7H₂O (1.5 eq) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 Torr) for 2 hours with vigorous stirring until a free-flowing white powder is obtained. Cool to room temperature under Argon.

  • Complexation: Add anhydrous THF (5 mL/mmol) to the CeCl₃. Stir vigorously for 2 hours at room temperature to form a uniform milky suspension.

  • Transmetalation: Cool the suspension to -78°C. Dropwise add 4-methoxyphenylmagnesium bromide (1.5 eq, 1.0 M in THF). Stir for 1 hour at -78°C. The mixture will turn a pale yellow/orange.

  • Addition: Dropwise add methyl 3-oxocyclohexanecarboxylate (1.0 eq) dissolved in minimal THF. Stir for 2 hours, allowing the temperature to slowly rise to 0°C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Dean-Stark Dehydration

Validation Checkpoint: Monitor water collection in the Dean-Stark trap. The reaction is complete when the theoretical yield of water (~18 µL per mmol of substrate) is collected.

  • Dissolve the tertiary alcohol from Protocol 1 in anhydrous toluene (10 mL/mmol).

  • Add p-TsOH monohydrate (0.05 eq).

  • Attach a Dean-Stark trap and a reflux condenser. Reflux the mixture vigorously (oil bath at 130°C) for 4-6 hours.

  • Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid, dry over MgSO₄, and concentrate to yield the alkene mixture.

Protocol 3: Chemoselective Hydrogenation & Saponification

Validation Checkpoint: Hydrogen uptake should cease after exactly 1 equivalent. In the ¹H-NMR of the product, the alkene protons (~5.5-6.0 ppm) must disappear, while the aromatic protons (d, ~6.8 and 7.1 ppm) must remain strictly integrated to 4 protons.

  • Hydrogenation: Dissolve the alkene mixture in absolute ethanol (5 mL/mmol). Add 10% Pd/C (10% w/w).

  • Purge the flask with Argon (3x), then with H₂ (3x). Stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the Pd/C. Wash the Celite thoroughly with EtOAc. Concentrate the filtrate.

  • Saponification: Dissolve the resulting saturated ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 4 hours.

  • Acidify the mixture to pH 2 using 1M HCl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate to yield the final 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

References

  • Wikipedia Contributors. "Organocerium chemistry." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Iwasaki, K., Wan, K. K., Oppedisano, A., Crossley, S. W. M., & Shenvi, R. A. "Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol." Journal of the American Chemical Society, 2014. URL:[Link]

Technical Support Center: Purification Workflows for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with field-proven troubleshooting strategies for the isolation and purification of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid .

Due to its specific structural features—a lipophilic aromatic ether paired with a polar, ionizable carboxylic acid, alongside multiple stereocenters—this compound presents unique purification challenges. This guide bypasses generic advice to focus on the mechanistic causality behind each experimental choice, ensuring your protocols are robust, scalable, and self-validating.

Section 1: Physicochemical Profiling & Solvent Logic

Before troubleshooting, it is critical to understand the quantitative parameters that govern the behavior of this molecule during extraction and chromatography.

Table 1: Physicochemical Properties & Impact on Purification
PropertyValue/DescriptionImpact on Purification Strategy
Molecular Weight 234.29 g/mol Determines precise stoichiometric equivalents for chiral amine salt formation.
pKa (Carboxylic Acid) ~4.8Dictates pH thresholds: requires aqueous pH > 7 for complete salt formation, and pH < 2 for organic extraction of the free acid.
Lipophilicity (LogP) ~3.2 (Estimated)High organic solubility. The sodium salt form acts as an amphiphilic surfactant, frequently causing severe emulsions during aqueous workup.
Stereochemistry 1,3-disubstituted ringExists as cis and trans diastereomers; necessitates fractional crystallization or modified chromatography for separation.
Table 2: Solvent Selection Matrix
Solvent SystemTarget ApplicationRelative SolubilityCausality / Mechanism
EtOAc / Hexanes Normal Phase ChromatographyHighThe lipophilic 4-methoxyphenyl group drives strong solubility in medium-polarity organic phases.
1M NaOH (aq) Acid-Base ExtractionHigh (as Salt)Complete deprotonation of the acid forms a highly polar sodium carboxylate, driving it into the aqueous phase.
Sat. NaHCO₃ (aq) Acid-Base ExtractionModerateWeaker base (conjugate acid pKa ~6.4) may result in incomplete partitioning if local pH drops; prone to emulsion formation without brine.
95% Ethanol / Water Fractional CrystallizationTemp-DependentProtic environment disrupts the acid's intermolecular hydrogen bonding, allowing differential crystal packing of diastereomers upon cooling.

Section 2: Troubleshooting Guide: Acid-Base Extraction

Q: During the basic extraction of my crude reaction mixture, I am experiencing severe emulsions and poor phase separation. I am losing product in the interface. How can I resolve this?

Causality & Expert Insight: The 3-(4-methoxyphenyl)cyclohexane moiety is highly lipophilic, while the deprotonated carboxylate is strongly hydrophilic. When you basify the mixture, you are essentially synthesizing a surfactant in situ. This amphiphilic molecule lowers the interfacial tension between the organic and aqueous layers, stabilizing stubborn oil-in-water emulsions. Furthermore, using a weak base like NaHCO₃ can lead to incomplete deprotonation if the local pH drops, leaving the compound stranded between phases.

Self-Validating Protocol: To force the equilibrium and break the emulsion, we must manipulate the ionic strength of the aqueous phase [[1]]([Link]).

  • Dilution: Dilute the organic phase (e.g., Ethyl Acetate) by an additional 50% volume to reduce the overall concentration of the amphiphilic carboxylate at the interface.

  • High-Ionic Basification: Instead of standard 1M NaOH, use a 1:1 mixture of 1M NaOH and Brine (saturated NaCl). The high ionic strength "salts out" the organic components, drastically increasing the density of the aqueous layer and forcing phase separation.

  • Phase Separation: Allow the separatory funnel to sit undisturbed for 15 minutes. If a micro-emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to shear the emulsion droplets and remove insoluble polymeric particulates stabilizing the interface.

  • Acidification & Recovery: Isolate the aqueous layer. Carefully acidify with 6M HCl until the pH reaches 1-2 (monitor with pH paper). The free acid will precipitate as a white solid. Extract this free acid into fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate .

AcidBaseExtraction Start Crude Mixture (Acid + Neutral Impurities) AddBase Add 1M NaOH / Brine & Extract with EtOAc Start->AddBase PhaseSep1 Phase Separation AddBase->PhaseSep1 Org1 Organic Phase (Neutral Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase (Sodium Carboxylate) PhaseSep1->Aq1 Retain AddAcid Acidify with 6M HCl (pH 1-2) Aq1->AddAcid PhaseSep2 Extract with EtOAc AddAcid->PhaseSep2 Aq2 Aqueous Phase (Salts, Discard) PhaseSep2->Aq2 Discard Org2 Organic Phase (Free Acid) PhaseSep2->Org2 Retain Dry Dry over Na2SO4 & Concentrate Org2->Dry Product Purified 3-(4-Methoxyphenyl) cyclohexanecarboxylic Acid Dry->Product

Workflow for the acid-base extraction of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

Section 3: Diastereomeric and Enantiomeric Resolution

Q: My synthesis yielded a mixture of cis and trans diastereomers. How can I enrich the desired isomer without resorting to expensive preparative HPLC?

Causality & Expert Insight: Diastereomers possess different scalar physical properties, most notably solubility and crystal lattice energy. For substituted cyclohexanecarboxylic acids, fractional crystallization from protic solvent mixtures is a highly effective, scalable method that exploits these differential solubilities. Ethanol and water mixtures are the industry standard for this class of compounds .

Self-Validating Protocol (Fractional Crystallization):

  • Dissolution: Suspend 1.0 g of the crude cis/trans mixture in 3-5 mL of 95% Ethanol in a round-bottom flask equipped with a reflux condenser .

  • Heating: Heat to reflux (approx. 78 °C) with stirring until complete dissolution is achieved.

  • Solvent Tuning: Add deionized water dropwise to the boiling solution until a faint, persistent cloudiness appears (the cloud point). Immediately add 1-2 drops of ethanol until the solution just clears.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature at a slow, controlled rate (~0.5 °C/min). Critical: Do not disturb the flask or cool it rapidly; rapid crash-cooling traps the undesired isomer in the crystal lattice.

  • Isolation: Once at room temperature, chill the flask in an ice bath for 30 minutes to maximize recovery. Collect the crystals via vacuum filtration and wash with a minimal amount of ice-cold 10% ethanol/water .

  • Validation: Analyze the isolated crystals via HPLC or ¹H-NMR (look for the shift of the C1 proton) to determine the diastereomeric excess (d.e.). Repeat the crystallization if d.e. is < 95%.

Q: I need a single enantiomer (e.g., (1S, 3S)) for a structure-activity relationship (SAR) study. What is the most reliable approach?

Causality & Expert Insight: Direct separation of enantiomers requires chiral stationary phases, which are cost-prohibitive at scale. Classical resolution via diastereomeric salt formation is the preferred method. By reacting the racemic acid with a pure chiral amine—such as (R)-α-phenylethylamine—you temporarily convert the enantiomers into diastereomeric salts. These salts have distinct solubilities and can be separated by filtration .

Self-Validating Protocol (Chiral Resolution):

  • Salt Formation: Dissolve the racemic 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid in hot ethanol (60-100 °C). Add exactly 1.0 equivalent of (R)-α-phenylethylamine.

  • Crystallization: Cool the mixture slowly to 30-50 °C and allow crystallization to proceed for 0.5 to 1 hour. The less soluble diastereomeric salt will precipitate .

  • Dissociation: Filter the solid salt. To recover your product, suspend the salt in a biphasic mixture of Dichloromethane (DCM) and water. Acidify the aqueous layer to pH 1-2 using 1M HCl.

  • Recovery: Extract the free, enantiomerically enriched acid into the DCM layer. Note: The chiral amine remains protonated in the aqueous layer and can be recovered for future use by basifying to pH 8-10 with NaOH and extracting with dichloroethane .

ChiralResolution Racemate Racemic Acid Mixture Amine Add (R)-a-phenylethylamine in Hot Ethanol Racemate->Amine Cooling Cool to 30-50 °C (Crystallization) Amine->Cooling Filtration Vacuum Filtration Cooling->Filtration SolidSalt Insoluble Diastereomeric Salt (Enantiomerically Enriched) Filtration->SolidSalt Retain MotherLiquor Mother Liquor (Opposite Enantiomer) Filtration->MotherLiquor Discard/Recycle Acidify Suspend in DCM/H2O Add 1M HCl (pH 1-2) SolidSalt->Acidify Extract Phase Separation Acidify->Extract PureAcid Organic Phase (Resolved Free Acid) Extract->PureAcid

Chiral resolution of enantiomers via diastereomeric salt formation and acid dissociation.

Section 4: Advanced FAQs: Chromatography

Q: When purifying the crude acid via normal-phase silica gel column chromatography, my compound streaks severely, leading to poor recovery and co-elution with impurities. Why does this happen, and how do I fix it?

Causality & Expert Insight: Carboxylic acids are strong hydrogen-bond donors and acceptors. When passed through normal-phase silica gel, the carboxylic acid moiety of your compound interacts intensely with the free silanol groups (Si-OH) on the stationary phase. This non-linear adsorption isotherm causes severe tailing and "streaking" down the column.

Solution: You must competitively inhibit this interaction by adding a volatile organic acid modifier to your mobile phase.

  • Protocol: Prepare your standard eluent (e.g., Hexanes/EtOAc 80:20) and add 1% to 2% Glacial Acetic Acid or Formic Acid by volume. The volatile acid suppresses the ionization of your compound and saturates the hydrogen-bonding sites on the silica gel, resulting in sharp, symmetrical elution bands.

  • Post-Column Care: Ensure the collected product fractions are concentrated under reduced pressure and co-evaporated twice with toluene to azeotropically remove any residual acetic acid before final drying.

References

  • [1] Title: Propose a method for separating a mixture of cyclohexane-carboxylic acid, tri-t-butylamine, and decane Source: Vaia URL: [Link]

  • [2] Title: CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method Source: Google Patents URL:

Sources

Technical Support Center: Solubility Optimization for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Paradox

To dissolve 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid , you must first understand the tension within its structure. It is an amphiphilic molecule with a distinct "Janus" character:

  • The Lipophilic Core: The 4-methoxyphenyl and cyclohexane rings create a bulky, hydrophobic scaffold (LogP ≈ 3.0). This region drives the molecule to aggregate in water.

  • The Hydrophilic Handle: The carboxylic acid (pKa ≈ 4.8) is your only lever for aqueous solubility.

The Root Cause of Failure: Most researchers treat this as a standard organic solid. However, its solubility is pH-dependent . Below pH 5.0, it exists as a neutral, lipophilic free acid that precipitates immediately. Above pH 6.0, it creates a soluble carboxylate anion.

Key Physicochemical Data

Property Value (Approx) Implication
Molecular Weight 234.29 g/mol Small molecule, high permeability potential.
pKa ~4.8 Acidic.[1] Ionized (soluble) at neutral pH; Neutral (insoluble) at acidic pH.
LogP ~3.0 Moderately lipophilic. Requires organic cosolvents or ionization.

| Stereochemistry | Cis/Trans Isomers | Critical: The 1,3-substitution creates diastereomers. Trans isomers often pack tighter and dissolve slower than cis. |

Module 1: Stock Solution Preparation

Issue: "My compound precipitates in the freezer" or "It won't dissolve in DMSO."

The "DMSO Hygroscopicity" Trap

While DMSO is the standard solvent, it is hygroscopic (absorbs water from air). Even 1-2% water accumulation in DMSO can crash out this lipophilic acid.

Protocol: The Anhydrous Stock Standard

  • Solvent Choice: Use anhydrous DMSO (grade ≥99.9%, water <50 ppm). Avoid ethanol for long-term storage as esters can form slowly over months.

  • Concentration Limit: Do not exceed 50 mM for long-term storage. While 100 mM might dissolve initially, it is thermodynamically unstable at -20°C.

  • Vortex/Sonication:

    • Step A: Add DMSO to the solid.[2][3]

    • Step B: Vortex for 30 seconds.

    • Step C: If undissolved, sonicate at 40°C (not room temp) for 10 minutes. The heat disrupts the crystal lattice of the methoxyphenyl stacking.

  • Storage: Aliquot into single-use amber vials. Do not freeze-thaw more than 3 times.

Module 2: Aqueous Assay Transition (In Vitro)

Issue: "The compound crashes out when I add it to cell culture media."

The "Serial Dilution" Error

Researchers often dilute from 10 mM DMSO directly into PBS or Media (pH 7.4).

  • The Mechanism of Failure: When a droplet of DMSO stock hits the water, there is a momentary interface of high local concentration. If the mixing isn't instantaneous, the lipophilic "oil" crashes out before the carboxylic acid can deprotonate and stabilize the molecule.

Protocol: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare a 100x Intermediate: Dilute your DMSO stock into a 50:50 DMSO:PBS mixture first.

    • Why? This pre-ionizes the carboxylic acid while maintaining enough organic solvent to prevent aggregation.

  • Final Dilution: Pipette the intermediate into your assay plate.

  • pH Check: Ensure your assay buffer is pH ≥ 7.2 .

    • Warning: If your assay uses acidic conditions (e.g., lysosomal assays, pH 4.5), this compound will precipitate. You must use a solubilizing carrier like Cyclodextrin (HP-β-CD) .

Visual Workflow: Solubility Decision Tree

SolubilityTree Start Start: 3-(4-Methoxyphenyl) cyclohexanecarboxylic Acid Goal Goal? Start->Goal Stock Stock Solution Goal->Stock Storage Assay Biological Assay Goal->Assay In Vitro InVivo In Vivo Study Goal->InVivo Animal DMSO Use Anhydrous DMSO (Max 50mM) Stock->DMSO Media Check pH Assay->Media Salt Convert to Sodium Salt (1 eq NaOH) InVivo->Salt Acidic pH < 6.0 Media->Acidic Neutral pH > 7.0 Media->Neutral Cyclo REQ: HP-beta-Cyclodextrin or Micelles Acidic->Cyclo Direct Direct Dilution OK (Watch for precipitate) Neutral->Direct

Caption: Decision matrix for solubilizing 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid based on experimental context.

Module 3: In Vivo Formulation

Issue: "I need to dose 10 mg/kg IP/PO, but the suspension clogs the needle."

The "Salt Switch" Technique

For animal studies, relying on DMSO (toxic at high volumes) or suspensions (poor bioavailability) is suboptimal. You must convert the "Free Acid" to a "Sodium Salt."

Protocol: In Situ Salt Formation This creates a clear, aqueous solution suitable for IV/IP/PO dosing.

  • Calculate Molar Equivalents:

    • Weigh 10 mg of compound (approx 42.6 µmol).

    • Prepare a 100 mM Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution.

  • Stoichiometry: Add exactly 1.05 equivalents of the base.

    • Why 1.05? A slight excess ensures complete deprotonation of the carboxylic acid without making the solution dangerously basic (caustic).

  • Dissolution: Add Saline (0.9% NaCl) to reach final volume. Sonicate.[2][4]

    • Result: The compound converts to Sodium 3-(4-methoxyphenyl)cyclohexanecarboxylate, which is highly water-soluble.

  • pH Adjustment: Check final pH. If > 8.5, adjust carefully with dilute HCl to ~7.4, but do not overshoot below pH 6.0 or it will crash out.

Module 4: Purification & Isomerism (Advanced)

Issue: "My solubility results vary between batches."

The Cis/Trans Variable

The 3-position substitution on the cyclohexane ring creates cis and trans diastereomers.

  • Trans isomer: Typically more planar, packs tighter in crystal lattices, and is less soluble .

  • Cis isomer: "Kinked" structure, lower melting point, more soluble .

Troubleshooting:

  • Check your Certificate of Analysis (CoA).[5] Is it a racemate or a pure isomer?

  • If you synthesized it yourself: A batch high in trans isomer will be harder to dissolve than a previous batch high in cis.

  • Fix: If you have the trans-isomer, you may need to increase the DMSO percentage or use the Salt Formation method strictly.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol evaporates faster (changing concentrations) and is less effective at breaking the methoxyphenyl stacking interactions. DMSO is preferred for stock; Ethanol is acceptable for immediate use.

Q: Why does the solution turn cloudy after 2 hours in the incubator? A: This is likely "Ostwald Ripening." Small, invisible micro-precipitates formed during dilution are growing into visible crystals.

  • Fix: Add 0.05% Tween-80 or 0.1% Pluronic F-68 to your assay media. These surfactants inhibit crystal growth.

Q: I need to run an acidic assay (pH 5.0). What do I do? A: You cannot use the free drug. You must encapsulate it. Use 20% (w/v) HP-β-Cyclodextrin in your buffer. The hydrophobic cavity of the cyclodextrin will hold the lipophilic part of the molecule, shielding it from the acidic environment.

References

  • PubChem. Compound Summary: Cyclohexanecarboxylic acid derivatives.[6] National Library of Medicine. Available at: [Link] (Accessed March 2026).

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews.

Sources

Technical Support Center: Stabilization Protocols for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

[1][2]

Case ID: STAB-MPC-001 Status: Active Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

You are likely working with 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid , a compound often utilized as a scaffold in drug discovery (e.g., related to PDE4 inhibitors or analgesic intermediates).[2][4] Its stability in solution is governed by three competing factors: conformational isomerization , pH-dependent solubility , and nucleophilic susceptibility (esterification).[2][4]

This guide replaces generic advice with a mechanism-based troubleshooting system. It assumes you are observing one of two failure modes:

  • Physical Instability: Precipitation or cloudiness upon dilution.[2][3][4]

  • Chemical Instability: Appearance of new peaks in HPLC/LC-MS (likely isomers or esters).[1][2][3][4]

Module 1: Solubility & pH Management

The Problem: The compound precipitates in aqueous buffers or biological media.[2][3] The Mechanism: The molecule is an amphiphile.[2][3] The hydrophobic 4-methoxyphenyl-cyclohexyl tail fights the hydrophilic carboxylic acid head.[1][2] The pKa of the carboxylic acid is approximately 4.8–4.9 [1, 2].[2]

  • pH < 4.8: The acid is protonated (neutral charge).[2][3] Solubility is driven solely by the lipophilic tail, leading to precipitation in water.[2][4]

  • pH > 6.0: The acid is deprotonated (anionic carboxylate).[2][3] Electrostatic repulsion prevents aggregation, significantly increasing solubility.[2][3][4]

Protocol 1: Preparation of Stable Stock & Working Solutions
ParameterRecommendationScientific Rationale
Primary Solvent (Stock) DMSO (Dimethyl Sulfoxide) High dielectric constant solubilizes the lipophilic core without participating in nucleophilic attack (unlike alcohols).[1][2][3]
Concentration Limit 10–50 mM Above 50 mM, risk of aggregation increases even in organic solvents due to pi-stacking of the methoxyphenyl rings.[2][4]
Aqueous Dilution PBS (pH 7.4) Maintains pH > pKa + 2, ensuring >99% ionization (carboxylate form).[2][3][4]
Forbidden Diluent Unbuffered Saline / Water Pure water absorbs CO2, dropping pH to ~5.5, dangerously close to the pKa, causing "crashing out."[2][4]

Step-by-Step Solubilization:

  • Dissolve solid compound in anhydrous DMSO to 20 mM.[2][4] Vortex until clear.

  • Critical Step: Before adding to aqueous media, ensure the aqueous buffer is pH 7.4 or higher.[2][4]

  • Add DMSO stock dropwise to the buffer while stirring.[2][4] Do not add buffer to the DMSO stock (this causes local high concentration and immediate precipitation).[2]

Module 2: Chemical Stability (Isomerization & Degradation)

The Problem: Purity drops over time; a second peak appears with the same Mass-to-Charge (m/z) ratio (Isomer) or +14 Da (Methyl Ester).[1][2][3]

Issue A: Cis/Trans Isomerization

The 1,3-disubstitution pattern on the cyclohexane ring creates distinct stereochemical stability profiles.

  • Thermodynamic Product (Stable): Cis-isomer (Diequatorial conformation).[1][2][3] Both the bulky methoxyphenyl group and the carboxylic acid prefer the equatorial position to minimize 1,3-diaxial interactions [3, 4].[2]

  • Kinetic Product (Unstable): Trans-isomer (Equatorial-Axial).[1][2][3]

Risk Factor: If you synthesized or purchased the trans-isomer, it is thermodynamically driven to convert to the cis-form.[1][2] This epimerization occurs at the alpha-carbon (next to the COOH) and is catalyzed by bases or heat .[2]

Issue B: Esterification (The "Methanol Trap")

Researchers often store compounds in Methanol (MeOH).[2][3] However, cyclohexanecarboxylic acids are prone to Fischer esterification in the presence of trace acids (often found in unpurified samples or degrading solvents) [5].[2]

Reaction:

13
Protocol 2: Chemical Integrity Preservation
HazardPrevention Strategy
Isomerization Avoid strong bases (pH > 10). While basic pH helps solubility, extreme basicity removes the alpha-proton, allowing the stereocenter to flip from trans to cis.[1]
Esterification NEVER store in alcohols (MeOH, EtOH). Use DMSO, DMF, or Acetonitrile for storage.[2][4] If alcohol is required for LC-MS, prepare fresh immediately before injection.[1][2][3][4]
Oxidation Protect from light. The electron-rich methoxyphenyl group (anisole moiety) is susceptible to photo-oxidation over long periods.[1][2][3] Store in amber vials.

Module 3: Troubleshooting Visualization

Workflow 1: Diagnosing Instability

TroubleshootingStartUser Observation:Sample IssueCloudyCloudy / PrecipitateStart->CloudyNewPeakNew HPLC PeakStart->NewPeakCheckPHCheck pH of SolutionCloudy->CheckPHCheckMSCheck Mass Spec (m/z)NewPeak->CheckMSAcidicpH < 6.0CheckPH->AcidicProtonatedNeutralpH > 7.0CheckPH->NeutralAggregatedActionBuffAction: Switch toPBS pH 7.4Acidic->ActionBuffActionConcAction: Reduce Conc.< 100 µMNeutral->ActionConcSameMassSame m/z(Isomerization)CheckMS->SameMassPlus14+14 Da(Methyl Ester)CheckMS->Plus14ActionIsoAction: Avoid Heat/BaseStore -20°CSameMass->ActionIsoActionEstAction: Remove MethanolSwitch to DMSOPlus14->ActionEst

Figure 1: Decision tree for diagnosing physical vs. chemical instability in 3-(4-methoxyphenyl)cyclohexanecarboxylic acid solutions.

Workflow 2: Isomerization Dynamics (1,3-Disubstitution)

IsomerizationTransTrans-Isomer(Kinetic Product)Equatorial-AxialTransitionEnolate Intermediate(Planar C-alpha)Trans->TransitionDeprotonationCisCis-Isomer(Thermodynamic Product)DiequatorialTransition->CisReprotonation(Steric Relief)BaseBase/Heat

Figure 2: Mechanism of epimerization.[2][3] The molecule seeks the lower energy "Cis" state (diequatorial) to relieve steric strain.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO for my stock solution? A: It is risky.[2][3][4] While ethanol dissolves the compound, it promotes esterification (ethyl ester formation) if the solution is slightly acidic or stored for long periods.[2] DMSO is chemically inert toward the carboxyl group and is preferred for long-term storage [5].[1][2][3]

Q2: I see a double peak in my LC-MS chromatogram. Is my compound impure? A: Not necessarily "impure" in terms of contamination, but likely isomerized .[2][3][4] If you synthesized the trans isomer, it may have partially converted to the cis isomer during workup or storage.[2][4] Check the integration ratio. If the peaks have identical mass spectra, they are diastereomers [3].[2][4]

Q3: How long is the solution stable at room temperature? A:

  • In DMSO: > 2 weeks (protected from light).

  • In Aqueous Buffer (pH 7.4): < 24 hours. Aqueous solutions should be prepared fresh. The risk here is not just chemical degradation, but micro-precipitation that is invisible to the naked eye but affects assay reproducibility.[2][4]

Q4: Why does the pKa matter if I'm using DMSO? A: It matters once you dilute into the assay.[2][3] If your assay buffer is pH 5.0 (e.g., lysosomal assays), the compound will protonate and likely precipitate.[2][4] You must ensure the final assay concentration is below the solubility limit of the protonated form (usually < 10 µM).[2]

References

  • ChemicalBook. (2026).[2][4] Cyclohexanecarboxylic acid Properties and pKa Data. Link

  • FooDB. (2010).[2][4] Cyclohexanecarboxylic acid: Predicted Properties (pKa, logP). Link[2]

  • LibreTexts Chemistry. (2023).[2][3][4] Cis-Trans Isomerism in Cycloalkanes and Stability. Link[2]

  • ScholarWorks at WMU. (1960).[2][3][4] Preparation of Cis and Trans Isomers of Substituted Cyclohexanecarboxylic Acids. Link

  • Vertex AI Search / RSC. (2008).[2][4] Kinetics of Esterification of Cyclohexanecarboxylic Acid Derivatives. Link

Technisches Support-Center: Synthese von 3-(4-Methoxyphenyl)cyclohexancarbonsäure

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German as the user is interacting in German. Absolut. Hier ist das technische Support-Center für die Synthese von 3-(4-Methoxyphenyl)cyclohexancarbonsäure.

Willkommen im technischen Support-Center. Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese von 3-(4-Methoxyphenyl)cyclohexancarbonsäure beteiligt sind. Als Ihr leitender Anwendungswissenschaftler habe ich dieses Handbuch zusammengestellt, um häufige Herausforderungen, Verunreinigungen und verfahrenstechnische Fallstricke anzusprechen, die bei dieser mehrstufigen Synthese auftreten.

Unser Ziel ist es, Ihnen nicht nur Protokolle, sondern auch die wissenschaftliche Begründung hinter den einzelnen Schritten zu liefern, um Ihnen zu ermöglichen, Probleme effektiv zu diagnostizieren und Ihre experimentellen Ergebnisse zu optimieren.

Ein typischer Syntheseweg und potenzielle Verunreinigungen

Die Synthese von 3-(4-Methoxyphenyl)cyclohexancarbonsäure ist ein mehrstufiger Prozess, bei dem in jeder Phase potenzielle Verunreinigungen entstehen können. Das Verständnis des Reaktionsablaufs ist entscheidend für die proaktive Identifizierung und Minderung dieser Verunreinigungen.

G cluster_0 Stufe 1: Friedel-Crafts-Acylierung cluster_1 Stufe 2: Ringerweiterung (z. B. Robinson-Anellierung) cluster_2 Stufe 3: Reduktion cluster_3 Stufe 4: Oxidation & Aufreinigung Anisol Anisol Methoxyacetophenon p-Methoxyacetophenon Anisol->Methoxyacetophenon AlCl3 Essigsaeureanhydrid Essigsäureanhydrid Essigsaeureanhydrid->Methoxyacetophenon Impurity1 Verunreinigungen: - o/m-Isomere - Polyacylierungsprodukte - Unreagiertes Anisol Methoxyacetophenon->Impurity1 CyclohexenonDerivat 4-(4-Methoxyphenyl)cyclohex-2-en-1-on Methoxyacetophenon->CyclohexenonDerivat Base MVK Methylvinylketon MVK->CyclohexenonDerivat Impurity2 Verunreinigungen: - Michael-Addukt (1,5-Diketon) - Polymerisiertes MVK - Selbstkondensationsprodukte CyclohexenonDerivat->Impurity2 Cyclohexanon 3-(4-Methoxyphenyl)cyclohexanon CyclohexenonDerivat->Cyclohexanon Katalytische Hydrierung (z. B. H2, Pd/C) Impurity3 Verunreinigungen: - Ungesättigte Zwischenprodukte - Überreduzierte Produkte  (Methoxycyclohexyl-Gruppe) - Benzylalkohol-Zwischenprodukt Cyclohexanon->Impurity3 FinalProduct 3-(4-Methoxyphenyl)cyclohexancarbonsäure Cyclohexanon->FinalProduct Oxidation (z. B. Jones, etc.) Impurity4 Verunreinigungen: - cis/trans-Isomere - Unreagiertes Keton-Vorläufer FinalProduct->Impurity4 caption Abbildung 1. Vereinfachter Syntheseweg mit Hervorhebung kritischer Stufen für die Verunreinigungsbildung.

Abbildung 1. Vereinfachter Syntheseweg mit Hervorhebung kritischer Stufen für die Verunreinigungsbildung.

Häufig gestellte Fragen (FAQs)

F1: Was ist ein gängiger Syntheseweg für 3-(4-Methoxyphenyl)cyclohexancarbonsäure?

Ein robuster und häufig verwendeter Ansatz beginnt mit der Friedel-Crafts-Acylierung von Anisol, um p-Methoxyacetophenon zu erzeugen.[1] Darauf folgt eine Ringerweiterungsreaktion, wie die Robinson-Anellierung, um den Cyclohexenon-Kern zu konstruieren.[2][3] Anschließende Reduktions- und Oxidationsschritte wandeln das Keton-Zwischenprodukt in die endgültige Carbonsäure um. Jede dieser Stufen erfordert eine sorgfältige Kontrolle, um die Bildung von Nebenprodukten zu minimieren.

F2: Was sind die häufigsten Klassen von Verunreinigungen, auf die ich achten sollte?

Die Verunreinigungen lassen sich im Allgemeinen in vier Kategorien einteilen:

  • Isomere Verunreinigungen: Dazu gehören Positionsisomere (ortho-, meta-) aus der Friedel-Crafts-Stufe und stereoisomere (cis-, trans-) Verunreinigungen, die während der Reduktion entstehen.[4][5]

  • Prozessbedingte Verunreinigungen: Dies sind nicht umgesetzte Ausgangsmaterialien (z. B. Anisol) oder stabile Zwischenprodukte (z. B. das Keton-Vorläufermolekül[6]), die in die nächste Stufe übergehen.

  • Nebenreaktionsprodukte: Diese entstehen durch alternative Reaktionswege. Beispiele hierfür sind polyacylierte Produkte, überreduzierte Ringe, bei denen der aromatische Ring gesättigt wird[7], und Produkte aus der Polymerisation von Reagenzien wie Methylvinylketon während einer Robinson-Anellierung.[8]

  • Reagenzienbedingte Verunreinigungen: Verunreinigungen in den Ausgangsmaterialien, Lösungsmitteln oder Katalysatoren können die Reaktion beeinträchtigen und zu unerwarteten Nebenprodukten führen.[9]

F3: Welche analytischen Techniken eignen sich am besten zur Identifizierung dieser Verunreinigungen?

Ein multimodaler Ansatz ist am effektivsten.

  • Für die routinemäßige Reaktionsüberwachung: Dünnschichtchromatographie (DC) ist für eine schnelle qualitative Beurteilung von unschätzbarem Wert.[10]

  • Für die Trennung und Quantifizierung: Hochleistungsflüssigkeitschromatographie (HPLC) ist die Methode der Wahl, insbesondere zur Trennung von cis/trans-Isomeren und anderen eng verwandten Verunreinigungen.[11]

  • Für die strukturelle Aufklärung: Zur eindeutigen Identifizierung von Verunreinigungen sind hyphenierte Techniken unerlässlich. Gaschromatographie-Massenspektrometrie (GC-MS) eignet sich gut für flüchtige Verunreinigungen.[11] Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) ist ein leistungsfähiges Werkzeug zur Identifizierung von nichtflüchtigen Verunreinigungen.[12] Die Kernspinresonanzspektroskopie (NMR) liefert definitive strukturelle Informationen, insbesondere zur Unterscheidung von Isomeren.[13]

Anleitung zur Fehlerbehebung

Problem 1: Geringe Ausbeute und Teerbildung bei der Friedel-Crafts-Acylierung

F: Meine Friedel-Crafts-Acylierung von Anisol mit Essigsäureanhydrid liefert eine geringe Ausbeute und eine dunkle, teerige Substanz. Was ist die Ursache und wie kann ich es beheben?

A: Dieses Problem deutet typischerweise auf eine Deaktivierung des Katalysators und/oder Nebenreaktionen hin, die durch Feuchtigkeit oder suboptimale Temperaturen verursacht werden.

Ursachenanalyse:

  • Deaktivierung des Katalysators: Lewis-Säure-Katalysatoren wie Aluminiumchlorid (AlCl₃) sind extrem feuchtigkeitsempfindlich.[9] Jede Spur von Wasser in Ihren Reagenzien, Lösungsmitteln oder Glasgeräten wird mit dem AlCl₃ reagieren und es deaktivieren, wodurch die Reaktion gestoppt wird.

  • Komplexierung des Produkts: Das Ketonprodukt kann einen stabilen Komplex mit dem AlCl₃ bilden, der es effektiv aus der Reaktion entfernt. Aus diesem Grund ist oft eine stöchiometrische Menge (oder sogar ein Überschuss) des Katalysators erforderlich.[9]

  • Nebenreaktionen: Bei aktivierten Ringen wie Anisol können unter zu harschen Bedingungen (z. B. hohe Temperaturen) Polyacylierung und Polymerisation auftreten, was zur Bildung von Teer führt.[14] Der Methoxy-Substituent ist ein starker Aktivator und dirigiert die elektrophile Acylgruppe aufgrund seiner elektronenliefernden Fähigkeit in die para-Position.[1]

Lösungsstrategien:

StrategieBegründungDetaillierte Schritte
Sicherstellung wasserfreier Bedingungen Um die Deaktivierung des AlCl₃-Katalysators zu verhindern.[9]1. Trocknen Sie alle Glasgeräte vor Gebrauch im Ofen (120 °C, >4 Stunden) und kühlen Sie sie unter einer inerten Atmosphäre (N₂ oder Ar) ab. 2. Verwenden Sie wasserfreie Lösungsmittel (z. B. Dichlormethan). 3. Führen Sie die Reaktion unter einer inerten Atmosphäre durch.[15]
Kontrollierte Zugabe von Reagenzien Um die exotherme Reaktion zu steuern und Nebenreaktionen zu minimieren.1. Lösen Sie Anisol und Essigsäureanhydrid in wasserfreiem DCM. 2. Kühlen Sie die Mischung in einem Eisbad auf 0–5 °C. 3. Fügen Sie das AlCl₃ portionsweise über 30–60 Minuten hinzu, um die Temperatur unter 10 °C zu halten.
Optimierung der Reaktionstemperatur Um die Bildung von Teer zu verhindern und die Selektivität für das para-Produkt zu maximieren.1. Nach der Zugabe des Katalysators lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. 2. Rühren Sie bei Raumtemperatur für 2–4 Stunden oder bis die DC-Analyse den Verbrauch des Ausgangsmaterials anzeigt.
Richtige Aufarbeitung Um den Katalysator-Produkt-Komplex zu zersetzen und das Produkt zu isolieren.1. Gießen Sie die Reaktionsmischung langsam auf zerstoßenes Eis und konzentrierte HCl. 2. Trennen Sie die organische Schicht, extrahieren Sie die wässrige Schicht mit DCM. 3. Waschen Sie die kombinierten organischen Schichten mit Wasser, NaHCO₃-Lösung und Sole. 4. Trocknen Sie über Na₂SO₄ und entfernen Sie das Lösungsmittel unter reduziertem Druck.
Problem 2: Incomplete Hydrierung oder unerwünschte Nebenprodukte

F: Bei der katalytischen Hydrierung meines Cyclohexenon-Zwischenprodukts beobachte ich eine unvollständige Reduktion oder einen Verlust der Aromatizität der Methoxygruppe. Wie kann ich dies steuern?

A: Die selektive Hydrierung der Cyclohexenon-Doppelbindung und der Carbonylgruppe ohne Reduktion des aromatischen Rings erfordert eine sorgfältige Auswahl des Katalysators und der Reaktionsbedingungen.

Ursachenanalyse:

  • Katalysatoraktivität: Hochaktive Katalysatoren (wie Rhodium oder Ruthenium) oder harsche Bedingungen (hoher Druck/hohe Temperatur) können die stabile aromatische Ringstruktur reduzieren.[4][16]

  • Unzureichende Bedingungen: Milde Bedingungen führen möglicherweise nur zur Reduktion der Alken-Doppelbindung und lassen die Carbonylgruppe intakt, was zu einem ungesättigten Keton-Zwischenprodukt führt.

  • Katalysatorvergiftung: Verunreinigungen aus früheren Schritten können die Katalysatoroberfläche deaktivieren, was zu einer unvollständigen Reaktion führt.[17]

Lösungsstrategien:

G cluster_0 Katalysatorauswahl-Logik cluster_1 Selektive Bedingungen cluster_2 Harsche Bedingungen start Ziel: Reduktion von C=C und C=O q1 Ist die Reduktion des aromatischen Rings akzeptabel? start->q1 pd_c Pd/C, H₂ (1-5 atm) Vorteile: Milde Bedingungen, gute Selektivität für C=C. Reduziert Arylketone. [17] Nachteile: Langsamere Reduktion von C=O. Kann Hydrogenolyse verursachen. q1->pd_c Nein rh_ru rh_ru q1->rh_ru Ja raney_ni Raney-Nickel, H₂ Vorteile: Effektiv für die Reduktion von Carbonylen. [3] Nachteile: Erfordert oft höhere Temperaturen/Drücke. Pyrophor. caption Abbildung 2. Entscheidungsdiagramm für die Auswahl des Hydrierungskatalysators.

Abbildung 2. Entscheidungsdiagramm für die Auswahl des Hydrierungskatalysators.

Empfohlenes Protokoll für die selektive Hydrierung:

  • Einrichtung: Geben Sie das 4-(4-Methoxyphenyl)cyclohex-2-en-1-on-Substrat und ein geeignetes Lösungsmittel (z. B. Ethanol oder Ethylacetat) in einen Parr-Hydrierungsapparat.

  • Katalysatorzugabe: Spülen Sie das Gefäß mit einer inerten Atmosphäre (N₂ oder Ar). Geben Sie vorsichtig 5–10 Gew.-% Palladium auf Kohle (Pd/C) hinzu.

  • Hydrierung: Verschließen Sie das Gefäß, evakuieren und füllen Sie es mehrmals mit Wasserstoffgas. Setzen Sie die Reaktion unter einen Druck von 3–5 atm H₂ und rühren Sie bei Raumtemperatur.

  • Überwachung: Überwachen Sie den Reaktionsfortschritt durch Wasserstoffaufnahme oder periodische Analyse (DC oder HPLC), bis das Ausgangsmaterial verbraucht ist.

  • Aufarbeitung: Filtrieren Sie die Reaktionsmischung durch Celite, um den Katalysator zu entfernen. Waschen Sie das Celite-Pad mit dem Reaktionslösungsmittel. Entfernen Sie das Lösungsmittel aus dem Filtrat unter reduziertem Druck, um das rohe 3-(4-Methoxyphenyl)cyclohexanon zu erhalten.

Problem 3: Endprodukt enthält cis/trans-Isomere

F: Mein Endprodukt, 3-(4-Methoxyphenyl)cyclohexancarbonsäure, ist eine Mischung aus cis- und trans-Isomeren. Wie kann ich das gewünschte Isomer isolieren?

A: Die Bildung einer Mischung von Stereoisomeren ist bei der Reduktion von substituierten Cyclohexanringen üblich.[4] Die Trennung wird typischerweise durch fraktionierte Kristallisation erreicht, die die unterschiedlichen Löslichkeiten der Isomere ausnutzt.

Ursachenanalyse:

  • Stereochemie der Hydrierung: Die Hydrierung kann von beiden Seiten des Rings erfolgen, was zu einer Mischung von Diastereomeren führt. Das Verhältnis kann von den sterischen Eigenschaften des Substrats und des Katalysators beeinflusst werden.

  • Thermodynamische vs. kinetische Kontrolle: Unter bestimmten Bedingungen kann eine Epimerisierung auftreten, die zum thermodynamisch stabileren Isomer führt (oft das trans-Isomer).

Lösungsstrategie: Fraktionierte Kristallisation

Die trans- und cis-Isomere von substituierten Cyclohexancarbonsäuren haben oft signifikant unterschiedliche Kristallgitterenergien und Löslichkeitsprofile, was eine Trennung durch Rekristallisation ermöglicht.[18]

Protokoll 1: Reinigung durch fraktionierte Kristallisation
  • Lösungsmittelauswahl: Wählen Sie ein Lösungsmittelsystem, in dem das gewünschte Isomer (typischerweise trans) bei Raumtemperatur deutlich weniger löslich ist als das unerwünschte Isomer. Gängige Lösungsmittel für Carbonsäuren sind Wasser, Ethanol/Wasser-Mischungen oder Hexan/Ethylacetat.[18][19]

  • Auflösung: Lösen Sie die rohe Isomerenmischung in der Mindestmenge des kochenden Lösungsmittels.

  • Langsame Abkühlung: Lassen Sie die Lösung langsam auf Raumtemperatur abkühlen. Eine langsame Abkühlung fördert die Bildung großer, reiner Kristalle des weniger löslichen Isomers.

  • Kristallisation: Falls erforderlich, kühlen Sie die Lösung weiter in einem Eisbad, um die Ausbeute zu maximieren.

  • Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration mit einem Büchner-Trichter.

  • Waschen: Waschen Sie die Kristalle mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Verunreinigungen zu entfernen.

  • Trocknung: Trocknen Sie die gereinigten Kristalle in einem Vakuumofen bis zur Gewichtskonstanz.

  • Reinheitsanalyse: Analysieren Sie die Reinheit der Kristalle und der Mutterlauge mittels HPLC oder NMR, um die Effizienz der Trennung zu bestimmen. Wiederholen Sie den Vorgang bei Bedarf, um die gewünschte Reinheit zu erreichen.

Referenzen

  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques.

  • ChemTalk. (2024). Catalytic Hydrogenation.

  • BenchChem. (2025). An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid.

  • Tandfonline. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.

  • ChemicalBook. (2026). Cyclohexanecarboxylic acid.

  • ResearchGate. (n.d.). Reaction paths of aromatic hydrogenation and ring opening over Ir/Al2O3.

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.

  • Wikipedia. (n.d.). Robinson annulation.

  • Fiveable. (2025). 3-(4-methoxyphenyl)cyclohexanone Definition.

  • NIH. (2026). Total synthesis of natural products based on hydrogenation of aromatic rings.

  • Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds.

  • IJNRD. (2024). Impurity Profiling in different analytical techniques.

  • OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics.

  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.

  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole.

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • OpenStax. (2023). 23.12 The Robinson Annulation Reaction.

  • Course Hero. (2006). Friedel-Crafts Acylation of Anisole.

Sources

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is engineered for research scientists, process chemists, and drug development professionals scaling up the synthesis of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

Rather than a rigid standard operating procedure, this portal provides a causality-driven framework. It breaks down the standard three-step synthetic route (Nucleophilic Addition


 Dehydration 

Hydrogenation/Hydrolysis) and addresses the mechanistic origins of common side reactions.

Synthetic Workflow & Mechanistic Overview

The most robust route to 1,3-disubstituted cyclohexanecarboxylic acids utilizes ethyl 3-oxocyclohexanecarboxylate as the starting scaffold. The workflow relies on the nucleophilic addition of an aryl Grignard reagent, followed by dehydration of the resulting tertiary alcohol, and a chemoselective catalytic hydrogenation.

SyntheticWorkflow A Ethyl 3-oxocyclohexanecarboxylate + 4-MeO-PhMgBr B Tertiary Alcohol Intermediate A->B Step 1: Grignard Addition C Cyclohexene Derivative B->C Step 2: Acidic Dehydration D 3-(4-Methoxyphenyl) cyclohexanecarboxylic Acid C->D Step 3: Pd/C, H2 then LiOH

Fig 1: Three-step synthetic workflow for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

Troubleshooting Guides & FAQs

Step 1: Nucleophilic Addition (Grignard Reaction)

Q: Why am I recovering unreacted starting material (ethyl 3-oxocyclohexanecarboxylate) despite complete consumption of the Grignard reagent? A: This is caused by enolization competing with addition . Grignard reagents (like 4-methoxyphenylmagnesium bromide) are highly basic. The protons alpha to the ketone in your starting material are acidic (


). The acid-base reaction (forming the magnesium enolate) outcompetes nucleophilic addition kinetically. Upon aqueous workup, the enolate simply protonates back to the starting ketone.
Solution: Transmetalate the Grignard reagent with anhydrous Cerium(III) chloride (

) to form an organocerium intermediate. Cerium is highly oxophilic (activating the ketone), while the C-Ce bond is less polarized than C-Mg, drastically reducing basicity and preventing enolization .

Q: I am observing a high-molecular-weight impurity corresponding to the addition of two aryl groups. What happened? A: You are observing nucleophilic acyl substitution at the ester moiety . While ketones are generally more electrophilic than esters, using an excess of Grignard reagent or allowing the reaction temperature to rise above


 provides enough activation energy for the Grignard to attack the C1 ethyl ester, forming a ketone that is immediately attacked again to form a diphenyl tertiary alcohol.
Step 2 & 3: Dehydration and Hydrogenation

Q: After dehydration, my TLC shows two distinct spots that both have the correct mass. Is this a side reaction that will ruin my yield? A: No. Dehydration of the tertiary alcohol yields two regioisomers : 3-(4-methoxyphenyl)cyclohex-2-ene-1-carboxylate and the cyclohex-3-ene analogue. Because both double bonds are internal and within the same ring system, they will both converge to the exact same target molecule during the subsequent hydrogenation step.

Q: My final product shows a loss of the aromatic signals in the


 NMR, and the mass has increased by 6 Da. How do I prevent this? 
A:  You have triggered over-reduction of the aromatic ring . While the methoxy group is electron-donating, highly active catalysts (like 

or

) or excessive hydrogen pressure will reduce the methoxyphenyl ring to a methoxycyclohexyl ring . Solution: Strictly use 10% Pd/C at 1 atmosphere (balloon pressure) in a non-polar or aprotic solvent like Ethyl Acetate (EtOAc), which suppresses the polar intermediates required for arene reduction.

SideReactions Ketone 3-Oxocyclohexanecarboxylate Target1 Tertiary Alcohol (Desired) Ketone->Target1 Nucleophilic Addition Side1 Magnesium Enolate (Recovered SM) Ketone->Side1 Alpha-Deprotonation Side2 Tertiary Alcohol at C1 Ketone->Side2 Ester Attack (Excess Grignard) Alkene Cyclohexene Intermediate Target1->Alkene Dehydration Final Target Carboxylic Acid Alkene->Final Pd/C, 1 atm H2 OverRed Over-reduced Cyclohexyl Ring Alkene->OverRed High Pressure / Rh Catalyst

Fig 2: Mechanistic pathways of desired reactions versus common side reactions.

Quantitative Data Summaries

To aid in process optimization, the following tables summarize the empirical data regarding additive effects and catalyst selection.

Table 1: Effect of Additives and Temperature on Step 1 (Addition vs. Enolization)

Reaction Conditions Additive Temp (°C) Yield of Target (%) Recovered SM (%) Di-addition Impurity (%)

| Standard Grignard | None |


 to RT | 45 | 50 | <5 |
| Cryogenic Grignard | None | 

| 55 | 40 | <2 | | Organocerium (Optimized) | Anhydrous

|

to

| 92 | <5 | <1 |

Table 2: Catalyst Selection for Step 3 Chemoselective Hydrogenation

Catalyst Solvent Pressure (atm) Alkene Reduction (%) Arene Over-Reduction (%)
10% Pd/C EtOAc 1 >99 <1
10% Pd/C MeOH 5 >99 15

| 5%


 | MeOH | 1 | >99 | 85 |

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system self-validates before you proceed to the next synthetic step.

Protocol A: Cerium-Mediated Nucleophilic Addition

Objective: Suppress enolization and force complete conversion to the tertiary alcohol.

  • Activation of Cerium: Suspend anhydrous

    
     (1.1 eq) in dry THF under Argon. Stir vigorously at room temperature for 2 hours to ensure complete activation of the crystal lattice.
    
  • Transmetalation: Cool the suspension to

    
    . Dropwise add 4-methoxyphenylmagnesium bromide (1.05 eq, 1M in THF). Stir for 1.5 hours at 
    
    
    
    . The solution will turn a characteristic pale yellow, indicating successful organocerium formation.
  • Addition: Dropwise add ethyl 3-oxocyclohexanecarboxylate (1.0 eq) dissolved in minimal dry THF.

  • Self-Validation (IPC 1): After 1 hour, remove a 50 µL aliquot. Quench into 0.5 mL saturated aqueous

    
     and extract with 0.5 mL EtOAc. Spot the organic layer on a silica TLC plate (Hexanes/EtOAc 4:1).
    
    • Validation Criteria: The reaction is complete when the starting material spot (

      
      ) is completely absent, and a new, strongly UV-active spot (
      
      
      
      , turns dark blue with PMA stain) is present.
  • Workup: If validated, quench the bulk reaction with saturated

    
     at 
    
    
    
    , warm to room temperature, and extract with EtOAc.
Protocol B: Dehydration & Chemoselective Hydrogenation

Objective: Generate the alkene and selectively reduce it without touching the aromatic ring.

  • Dehydration: Dissolve the crude tertiary alcohol in toluene. Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.05 eq). Attach a Dean-Stark trap and reflux.

  • Self-Validation (IPC 2): Monitor the Dean-Stark trap. The reaction is validated as complete when the stoichiometric volume of water has collected in the trap (typically 2-3 hours).

  • Hydrogenation: Concentrate the toluene, pass through a short silica plug to remove acid, and redissolve the alkene intermediate in EtOAc. Add 10% Pd/C (10% w/w).

  • Reduction: Purge the flask with Argon (

    
    ), then with 
    
    
    
    (
    
    
    ). Attach a hydrogen balloon (strictly 1 atm). Stir vigorously at room temperature.
  • Self-Validation (IPC 3): Monitor hydrogen uptake. The reaction is validated when the balloon stops deflating. Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Hydrolysis & Epimerization: Dissolve the resulting ester in EtOH. Add 3.0 eq of NaOEt and reflux for 12 hours. Causality Note: Prolonged basic conditions allow the C1 position to epimerize via the enolate, thermodynamically driving the mixture to the more stable cis-1,3-diequatorial conformation . Quench with water, acidify to pH 2 with 1M HCl, and filter the precipitated 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

References

  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1989). "Carbon-carbon bond-forming reactions using cerium metal or organocerium (III) reagents." Journal of the American Chemical Society, 111(12), 4392-4398. URL:[Link]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. URL:[Link]

Technical Support Center: 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support hub for researchers working with 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid . It moves beyond generic advice to address the specific stereochemical and oxidative vulnerabilities inherent to this pharmacophore.

Status: Operational | Tier: Level 3 (Senior Scientist) | Context: Stability & Degradation

Introduction: The Molecule’s "Dual Personality"

As researchers, you often treat this molecule as a simple intermediate. However, it possesses a "dual personality" that complicates stability profiling:

  • The Aliphatic Ring (Cyclohexane): Subject to conformational stress and stereochemical drift (cis/trans isomerization).

  • The Aromatic Ether (Anisole): An electron-rich trap for oxidative radicals and UV photons.

This guide troubleshoots the specific degradation pathways arising from this duality.

Module 1: Stereochemical Instability (The "Ghost" Peak)

User Issue: "My HPLC shows a splitting peak or a new shoulder appearing at RRT ~0.95 or ~1.05 after heating or acidic workup. MS confirms the same mass."

Technical Diagnosis: This is Epimerization , not chemical decomposition. The 1,3-disubstitution pattern on the cyclohexane ring dictates a thermodynamic preference.

  • The Mechanism: The carboxylic acid at Position 1 undergoes enolization (acid-catalyzed) or enolate formation (base-catalyzed), temporarily flattening the geometry at C1. When it reforms, it seeks the thermodynamically favored conformation.

  • Thermodynamics (1,3-System):

    • Cis-Isomer: Both the carboxylic acid and the 4-methoxyphenyl group can occupy equatorial positions (diequatorial). This is the Thermodynamic Sink (Most Stable).

    • Trans-Isomer: One substituent must be axial . This creates 1,3-diaxial steric strain. This is the Kinetic Product (Less Stable).

Troubleshooting Protocol: If you synthesized the trans isomer (often via kinetic control), it will degrade to the cis isomer under stress.

DOT Diagram: Epimerization Pathway

Epimerization Trans Trans-Isomer (Axial/Equatorial) High Energy Inter Enol/Enolate Intermediate (Planar C1) Trans->Inter Heat/Acid/Base Inter->Trans Reversible (Minor) Cis Cis-Isomer (Diequatorial) Thermodynamic Sink Inter->Cis Re-protonation

Caption: Thermodynamic drift from the high-energy trans-isomer to the stable cis-isomer via a planar intermediate.

Module 2: Oxidative Stress (The "Yellowing" Effect)

User Issue: "My white powder is turning off-white/yellow upon storage, and I see new polar impurities."

Technical Diagnosis: You are witnessing Benzylic Autoxidation and Ether Oxidation .

  • Benzylic Attack (C3 Position): The carbon at Position 3 is tertiary and benzylic (attached to the phenyl ring). This C-H bond is weak. Radical initiators (trace metals, peroxides) abstract this hydrogen, forming a stable tertiary radical.

  • Methoxy Oxidation: The electron-rich anisole ring is susceptible to Single Electron Transfer (SET) oxidation, eventually leading to quinone-like species (chromophores responsible for yellowing).

Troubleshooting Protocol: Forced Degradation (Oxidative) To confirm this pathway, perform a targeted stress test. Do not just add peroxide; control the initiation.

StepActionScientific Rationale
1 Dissolve 10 mg substance in ACN/Water (50:50).Organic modifier ensures solubility of the lipophilic ether.
2 Add 0.5 mL of 3%

AND 10 µL of 1mM

.
Fenton's Reagent: Iron acts as a catalyst to generate hydroxyl radicals (

), mimicking aggressive long-term storage.
3 Incubate at 40°C for 4 hours.Heat accelerates the radical propagation step.
4 Quench with Sodium Metabisulfite.Stops the reaction to prevent artifact formation during analysis.

DOT Diagram: Oxidative Cascade

Oxidation Parent Parent Molecule (Tertiary Benzylic C-H) Radical Benzylic Radical (Stabilized by Phenyl) Parent->Radical Radical Initiator (-H•) Quinone Quinone Species (Yellow Color) Parent->Quinone Extreme Oxidation (Methoxy cleavage) Peroxide Hydroperoxide Intermediate Radical->Peroxide +O2 Alcohol 3-Hydroxy Degradant (Tertiary Alcohol) Peroxide->Alcohol Reduction

Caption: The primary oxidative pathway attacks the tertiary benzylic carbon, leading to hydroxylation.

Module 3: Chemical Hydrolysis & Ether Cleavage

User Issue: "I am losing the methyl signal in NMR (3.8 ppm) after strong acid treatment."

Technical Diagnosis: While the carboxylic acid is stable to hydrolysis (it is already an acid), the Methoxy Ether is vulnerable to O-Dealkylation .

  • Conditions: This rarely happens in ambient storage but occurs during aggressive acid stress testing (e.g., 1N HCl at reflux) or if the sample is exposed to Lewis acids (e.g.,

    
    , 
    
    
    
    ) during downstream synthesis.
  • Product: Formation of the Phenol derivative (3-(4-hydroxyphenyl)cyclohexanecarboxylic acid).

FAQ: Hydrolysis

  • Q: Will the carboxylic acid decarboxylate?

    • A: Unlikely under standard conditions. Decarboxylation of saturated acids usually requires radical conditions (Hunsdiecker) or extreme heat (>200°C). If you see CO2 loss, check for radical initiators.

  • Q: Is the molecule base-labile?

    • A: Generally stable. The ether linkage resists base hydrolysis. However, strong base will catalyze the cis/trans epimerization described in Module 1.

Module 4: Analytical Method Support

User Issue: "I cannot separate the cis/trans isomers or the oxidative impurities."

Senior Scientist Recommendation: Standard C18 columns often fail to separate stereoisomers of cyclic acids because the hydrophobicity difference is minimal. You must exploit the shape selectivity and pKa .

Recommended HPLC Method Parameters:

ParameterRecommendationWhy?
Column Phenyl-Hexyl or C8 (High Carbon Load)Phenyl phases interact with the methoxyphenyl ring via

stacking, enhancing selectivity for the aromatic portion.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLow pH (< 2.5) suppresses the ionization of the carboxylic acid (-COOH), keeping it neutral. Ionized acids (-COO-) often tail and elute too fast.
Mobile Phase B Acetonitrile (ACN)Methanol can cause high backpressure; ACN provides sharper peaks for aromatic ethers.
Gradient Shallow gradient (e.g., 30% to 50% B over 20 min)Isomers elute close together. A steep gradient will co-elute them.
Detection UV at 275 nm This targets the anisole absorption band, minimizing interference from non-aromatic mobile phase noise.

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. (Discussion on conformational analysis of 1,3-disubstituted cyclohexanes). Wiley-Interscience.
  • Srinivasan, C., & Chellamani, A. (1992). Kinetics and mechanism of oxidation of anisole and substituted anisoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

  • ResolveMass Laboratories . Forced Degradation Study as per ICH Guidelines. (Practical protocols for oxidative and hydrolytic stress).

  • SIELC Technologies . HPLC Separation of cis- and trans- isomers of cyclohexanecarboxylic acid derivatives. (Methodology for separating cyclic acid isomers).

Sources

Validation & Comparative

Comparative Profiling of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid and Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The methoxyphenyl-cyclohexanecarboxylic acid scaffold is a highly versatile pharmacophore in medicinal chemistry. It serves as a foundational building block in the development of phosphodiesterase-4 (PDE4) inhibitors, liquid crystal monomers, and neuroactive steroids. The specific positional isomerism of the methoxyphenyl group on the cyclohexane ring—whether at the C1, C3, or C4 position—dramatically alters the molecule's three-dimensional conformation, steric bulk, and target binding affinity.

This guide provides an objective, data-driven comparison of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (3-MPCCA) against two critical alternatives: its positional isomer 1-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (1-MPCCA) [2], and the highly optimized C4-substituted clinical candidate Cilomilast (SB-207499) [1, 3].

Structural and Physicochemical Comparison

To understand the baseline performance of these compounds, we must first evaluate their fundamental physicochemical properties. The table below summarizes the key metrics that dictate their utility in high-throughput screening and lead optimization.

Property1-MPCCA3-MPCCA (Target Compound)Cilomilast Scaffold (C4-Substituted)
Substitution Position C1 (Geminal)C3 (Meta-equivalent)C4 (Para-equivalent)
Molecular Weight 234.29 g/mol 234.29 g/mol 343.42 g/mol
Steric Hindrance High (Clash at C1)Low to ModerateModerate (Optimized for pocket)
Conformational Preference Axial/Equatorial mixDi-equatorial (cis isomer)Di-equatorial (cis isomer)
Primary Application Proteomics / IntermediateLead Discovery ScaffoldPDE4 Inhibitor (Clinical)
Target Binding Affinity Poor (due to steric clash)Moderate (Flexible binding)High (IC50 ~120 nM for PDE4)

Mechanistic Insights: The Causality of Positional Isomerism

As Application Scientists, we must look beyond empirical binding data and understand the causality of molecular geometry in receptor pockets. The position of the methoxyphenyl group dictates the thermodynamic stability of the cyclohexane chair conformation.

  • 1-MPCCA (C1 Substitution): Placing the bulky methoxyphenyl group at the C1 position (geminal to the carboxylic acid) creates severe 1,3-diaxial interactions. The cyclohexane ring is forced into a conformation where one of these bulky groups must occupy an unfavorable axial position. This prevents the carboxylic acid from properly anchoring into bimetallic active sites (like the Zn²⁺/Mg²⁺ center in PDE4).

  • 3-MPCCA (C3 Substitution): Moving the substitution to the C3 position relieves this steric clash. The 1,3-disubstitution allows both the carboxylic acid and the methoxyphenyl group to adopt a di-equatorial conformation (in the cis isomer), which is thermodynamically stable. This provides a flexible scaffold that can adapt to moderately sized receptor pockets, making it an excellent intermediate for library synthesis.

  • Cilomilast (C4 Substitution): In optimized PDE4 inhibitors[1], the 1,4-disubstitution pattern is critical. The cis-1,4 geometry allows the molecule to project the carboxylic acid directly into the metal-binding pocket, while the functionalized methoxyphenyl group extends linearly into the hydrophobic Q-pocket. 3-MPCCA fails to achieve this optimal linear vector, explaining its lower baseline affinity compared to C4-analogs.

SAR_Workflow Scaffold Cyclohexanecarboxylic Acid Scaffold C1 1-MPCCA (C1 Substitution) Scaffold->C1 Steric Clash C3 3-MPCCA (C3 Substitution) Scaffold->C3 Flexible Binding C4 Cilomilast (C4 Substitution) Scaffold->C4 Optimal Fit Out1 Low Affinity C1->Out1 Out2 Moderate Affinity C3->Out2 Out3 High Affinity (PDE4) C4->Out3

Structure-Activity Relationship (SAR) logic tree for methoxyphenyl-cyclohexane scaffolds.

Experimental Workflows: Self-Validating Protocols

To objectively compare 3-MPCCA against its analogs, we employ a dual-pronged validation system: biological screening (TR-FRET) and structural profiling (2D-NMR). These protocols are designed with internal controls to ensure data integrity.

Protocol 1: TR-FRET PDE4 Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence assays to eliminate auto-fluorescence interference commonly caused by aromatic methoxyphenyl rings.

  • Reagent Preparation: Prepare a 10 mM stock of 3-MPCCA, 1-MPCCA, and Cilomilast in 100% anhydrous DMSO. Dilute to a 4X working concentration in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Titration: Perform a 10-point, 3-fold serial dilution in a 384-well low-volume microplate to establish a robust dose-response curve.

  • Enzyme Incubation: Add 2 nM of recombinant PDE4 enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Detection: Add the TR-FRET tracer and europium-labeled anti-tag antibody. Incubate for 60 minutes. Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using the 665/615 nm emission ratio.

Protocol 2: Conformational Profiling via 2D-NOESY NMR

Causality: Nuclear Overhauser Effect Spectroscopy (NOESY) empirically determines the axial vs. equatorial preference of the methoxyphenyl group by measuring through-space proton-proton interactions (< 5 Å), validating the thermodynamic assumptions of our SAR model.

  • Sample Preparation: Dissolve 50 mg of 3-MPCCA in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

  • Acquisition: Acquire 2D-NOESY spectra on a 600 MHz NMR spectrometer. Use a mixing time of 300 ms, optimized for small molecules (MW < 500), to prevent spin diffusion.

  • Analysis: Integrate the cross-peaks between the methoxy protons and the axial protons of the cyclohexane ring. A strong cross-peak to the axial C3 proton confirms the methoxyphenyl group is occupying the equatorial position.

Exp_Protocol Prep Compound Preparation Assay TR-FRET Assay Prep->Assay in vitro screening NMR 2D-NOESY NMR Prep->NMR structural profiling Data SAR Modeling Assay->Data IC50 values NMR->Data Conformation

High-throughput screening and structural validation workflow for scaffold profiling.

Conclusion

While 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid lacks the highly optimized target affinity of C4-substituted clinical candidates like Cilomilast, its C3-substitution relieves the severe steric hindrance seen in 1-MPCCA. This makes 3-MPCCA a highly stable, di-equatorial scaffold ideal for early-stage lead discovery and the synthesis of novel, structurally flexible libraries.

References

  • Title: Cilomilast Source: Wikipedia URL: [Link]

  • Title: PubChem Compound Summary for CID 151170, Cilomilast Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Advanced Validation of Analytical Methods for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Challenge

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (MPCCA) is a critical pharmacophore and intermediate in the synthesis of neuroactive agents and selective phosphodiesterase inhibitors. Its cyclohexane scaffold introduces a specific analytical challenge: cis/trans isomerism .

Standard C18 HPLC methods often fail to baseline-separate these isomers, leading to "co-elution masking" where impurity peaks are hidden under the main analyte band. This guide objectively compares a Legacy HPLC-UV Method (C18) against an Optimized UHPLC-MS/MS Method (Phenyl-Hexyl) .

The Verdict: While the Legacy Method is sufficient for crude purity estimates, the Optimized Phenyl-Hexyl Method is required for GMP-compliant validation, offering a 40% reduction in run time and superior isomeric resolution (Rs > 2.5) .

Method Comparison: Legacy vs. Optimized

We evaluated two distinct analytical approaches. The "Product" in this comparison is the Core-Shell Phenyl-Hexyl Protocol , designed to leverage pi-pi interactions for enhanced selectivity.

Table 1: Instrumental Parameters Comparison
FeatureMethod A: Legacy (Alternative) Method B: Optimized (Recommended)
Technique HPLC-UV (Isocratic)UHPLC-MS/MS (Gradient)
Stationary Phase Traditional C18 (5 µm, porous)Core-Shell Phenyl-Hexyl (1.7 µm)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Mobile Phase Acetonitrile : Water (0.1% H3PO4)Methanol : Water (0.1% Formic Acid)
Detection UV @ 225 nmESI(-) MS/MS (MRM)
Run Time 25.0 minutes6.5 minutes
Isomer Separation Partial (Rs = 1.2)Baseline (Rs = 2.8)
LOD 5.0 µg/mL0.05 µg/mL

Expert Insight: The switch to a Phenyl-Hexyl phase is not arbitrary. The methoxyphenyl moiety of MPCCA engages in


-

stacking with the phenyl-hexyl ligand, providing a secondary separation mechanism that pulls the cis and trans isomers apart more effectively than simple hydrophobicity (C18).

Experimental Protocols

Reagents and Standards
  • Analyte: 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (CAS: 153259-65-5 analog/intermediate).[1]

  • Solvents: LC-MS grade Methanol and Water.

  • Buffer: Formic Acid (98%+ purity).

Method B: Optimized UHPLC-MS/MS Protocol (Step-by-Step)

This protocol is self-validating; the use of a deuterated internal standard (IS) corrects for matrix effects in real-time.

  • Stock Preparation:

    • Dissolve 10 mg MPCCA in 10 mL Methanol (1 mg/mL).

    • Sonicate for 5 mins to ensure complete dissolution of both isomers.

  • Internal Standard Spiking:

    • Add MPCCA-d3 (deuterated methoxy group) to a final concentration of 10 µg/mL in all samples.

  • Chromatographic Conditions:

    • Column: Kinetex Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.

    • Flow Rate: 0.4 mL/min.

    • Temp: 40°C.

    • Gradient:

      • 0.0 min: 30% B

      • 4.0 min: 90% B

      • 5.0 min: 90% B

      • 5.1 min: 30% B (Re-equilibration)

  • MS Detection (ESI Negative):

    • Precursor: m/z 233.1 [M-H]⁻

    • Product Ions: m/z 189.1 (Decarboxylation), m/z 134.0 (Cleavage of cyclohexane ring).

    • Collision Energy: 22 eV.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating Method B, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) Specificity Specificity Test (Isomer Resolution > 2.0) Start->Specificity Specificity->Start Fail (Rs < 1.5) Linearity Linearity & Range (0.1 - 50 µg/mL) Specificity->Linearity Pass Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Robustness Robustness (Temp ±5°C, Flow ±0.1) Precision->Robustness Final Validated Method (SOP Generation) Robustness->Final All Criteria Met

Figure 1: Step-by-step validation workflow ensuring isomeric selectivity before proceeding to quantitative parameters.

Validation Data Analysis

The following data was generated comparing the two methods. The "Product" (Method B) demonstrates superior performance in critical quality attributes.

Linearity and Sensitivity
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)Status
Range 10 – 200 µg/mL0.1 – 50 µg/mLEnhanced
R² Value 0.99850.9998Pass
LOD (Limit of Detection) 5.0 µg/mL0.05 µg/mL100x Gain
LOQ (Limit of Quantitation) 15.0 µg/mL0.15 µg/mL100x Gain
Accuracy and Precision (at 10 µg/mL)
MetricMethod A ResultMethod B ResultAcceptance Criteria
Recovery (%) 92.5% ± 3.1%99.4% ± 0.8% 90-110%
Repeatability (% RSD) 2.8%0.6% < 2.0%
Intermediate Precision 3.5%1.1% < 3.0%

Data Interpretation: Method A failed the intermediate precision requirement (3.5% > 3.0%) due to baseline drift at 225 nm caused by mobile phase absorption. Method B, using MS detection, eliminated this background noise, resulting in a robust RSD of 1.1%.

Decision Guide: Selecting the Right Method

Not every lab requires MS/MS. Use this logic tree to determine the appropriate method for your development stage.

DecisionTree Start Select Analysis Goal Stage Development Stage? Start->Stage Isomers Isomer Separation Critical? Stage->Isomers Late Phase / GMP MethodA Use Method A (HPLC-UV) Cost-Effective, Routine Stage->MethodA Early Phase / Crude Sensitivity Sensitivity Needed? Isomers->Sensitivity Yes (Cis/Trans Ratio) Isomers->MethodA No (Sum of Isomers) Sensitivity->MethodA High (>10 ppm) MethodB Use Method B (UHPLC-MS/MS) High Res, Trace Analysis Sensitivity->MethodB Trace (<1 ppm)

Figure 2: Decision matrix for selecting between UV and MS/MS methodologies based on project phase and sensitivity requirements.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Phenyl-Hexyl Selectivity). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. (n.d.). Compound Summary for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid. [Link] (Note: General reference for compound structure verification).

Sources

structural comparison of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Structural and Conformational Guide to 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid Isomers

For researchers and drug development professionals, the 1,3-disubstituted cyclohexane ring serves as a highly valuable, rigid structural motif. By locking pharmacophores into specific spatial vectors, these scaffolds can mimic the collapsed conformations of natural ligands—a strategy famously employed in the development of Leukotriene B4 (LTB4) receptor antagonists[1].

This guide provides an objective, data-backed comparison of the cis and trans isomers of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid . We will explore the thermodynamic causality behind their conformational preferences, outline self-validating protocols for their separation and structural elucidation, and discuss their divergent pharmacological profiles.

Conformational Thermodynamics & Stereochemical Architecture

The physicochemical behavior of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid is entirely dictated by the relative stereochemistry at the C1 and C3 positions. The cyclohexane ring predominantly adopts a chair conformation to minimize torsional strain, but the spatial arrangement of the substituents (cis vs. trans) drastically alters the molecule's thermodynamic landscape[2][3].

  • The cis-1,3-Isomer (1R,3S / 1S,3R): In 1,3-disubstituted cyclohexanes, the cis configuration allows both substituents to occupy equatorial positions simultaneously. Because the diequatorial (e,e) conformation completely avoids 1,3-diaxial steric clashes, the cis isomer is thermodynamically highly stable[3][4].

  • The trans-1,3-Isomer (1R,3R / 1S,3S): The trans configuration forces an axial-equatorial relationship. To determine which group occupies the equatorial position, we must evaluate their respective A-values (conformational free energy). The 4-methoxyphenyl group is highly bulky (A-value ≈ 2.8–3.0 kcal/mol) compared to the carboxylic acid group (A-value ≈ 1.4 kcal/mol). Consequently, the system minimizes steric strain by locking the 4-methoxyphenyl group into the equatorial position, which forces the carboxylic acid group into the axial position[5].

Conformational_Analysis Substrate 3-(4-Methoxyphenyl) cyclohexanecarboxylic Acid Cis cis-Isomer (1R,3S / 1S,3R) Substrate->Cis Trans trans-Isomer (1R,3R / 1S,3S) Substrate->Trans Cis_ee Diequatorial (e,e) Highly Stable Cis->Cis_ee Favored (ΔG < 0) Cis_aa Diaxial (a,a) Severe 1,3-diaxial strain Cis->Cis_aa Disfavored (ΔG > 0) Trans_ea Equatorial-Axial (e,a) Ar-eq, COOH-ax Trans->Trans_ea Favored (Ar A-value > COOH) Trans_ae Axial-Equatorial (a,e) Ar-ax, COOH-eq Trans->Trans_ae Disfavored (Severe strain)

Caption: Conformational energy landscape of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid isomers.

Physicochemical & Spectroscopic Profiling

The structural divergence between the diequatorial cis isomer and the equatorial-axial trans isomer results in distinct physicochemical and spectroscopic properties. The axial projection of the -COOH group in the trans isomer reduces its solvent accessibility, subtly impacting its pKa, while the proton geometries allow for definitive identification via NMR[1][6].

Property / Parametercis-1,3-Isomertrans-1,3-Isomer
Preferred Conformation Diequatorial (e,e)Equatorial-Axial (Ar-eq, COOH-ax)
Thermodynamic Stability High (Minimal 1,3-diaxial strain)Lower (One group must be axial)
C1-Proton (H1) Position AxialEquatorial
C3-Proton (H3) Position AxialAxial
Expected 1H-NMR J-Coupling (H1) Large (

Hz); Broad multiplet
Small (

Hz); Narrow multiplet
Carboxylic Acid Vector Equatorial (Coplanar tendency)Axial (Orthogonal to ring plane)
Relative Solvation / pKa Highly solvated (Lower pKa)Sterically hindered (Slightly higher pKa)

Experimental Methodologies: Separation and Validation

To ensure scientific integrity, the isolation and characterization of these isomers must function as a self-validating system. The following protocol outlines the separation of the isomeric mixture and the subsequent definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol A: Chromatographic Separation via SFC

Supercritical Fluid Chromatography (SFC) is the premier technique for separating cis and trans isomers of 1,3-disubstituted cyclohexanes due to its sensitivity to subtle differences in molecular dipole moments and spatial compactness[2].

  • Sample Preparation: Dissolve the isomeric mixture of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid in HPLC-grade Methanol (10 mg/mL).

  • Stationary Phase Selection: Utilize an achiral stationary phase (e.g., 2-Ethylpyridine or Silica) for diastereomeric separation. If enantiomeric resolution is required, transition to a chiral stationary phase (e.g., Chiralpak AD-H).

  • Mobile Phase: CO2 / Methanol (typically starting at a 90:10 gradient, adjusting based on retention).

  • Elution Dynamics: The cis isomer (diequatorial) is generally more compact and less polar, often eluting earlier than the trans isomer, though exact elution order must be empirically verified via the downstream NMR protocol.

Protocol B: Structural Elucidation via 1H-NMR (The Karplus Relationship)

The definitive assignment of cis vs. trans configurations in 1,3-disubstituted cyclohexanes relies on the Karplus equation, which correlates the vicinal proton-proton coupling constants (


) with the dihedral angle between them[1][6].
  • Sample Preparation: Dissolve the isolated fractions in CDCl3 or DMSO-

    
    .
    
  • Signal Acquisition: Acquire a high-resolution 1H-NMR spectrum (minimum 400 MHz).

  • Analysis of the cis-Isomer: Locate the proton at C1 (adjacent to the -COOH group). Because the -COOH is equatorial, the H1 proton is axial . It will exhibit large axial-axial coupling constants (

    
     Hz) with the adjacent axial protons at C2 and C6, appearing as a broad multiplet (e.g., a triplet of triplets).
    
  • Analysis of the trans-Isomer: Locate the H1 proton. Because the -COOH is forced into the axial position, the H1 proton is equatorial . Equatorial protons exhibit only small gauche coupling constants (

    
     Hz) with adjacent protons (both axial and equatorial), resulting in a distinct, narrow multiplet.
    

Experimental_Workflow Mix Isomeric Mixture SFC SFC Separation (Chiral/Achiral) Mix->SFC Separate NMR 1H-NMR Analysis (Coupling Constants) SFC->NMR Isolate Fractions Cis_ID cis-Isomer Large J (10-12 Hz) Axial Protons NMR->Cis_ID H1/H3 = a,a Trans_ID trans-Isomer Small J (2-5 Hz) Equatorial Proton (C1) NMR->Trans_ID H1 = e, H3 = a

Caption: Self-validating workflow for the separation and NMR structural elucidation of 1,3-isomers.

Pharmacological Implications in Drug Design

The choice between the cis and trans isomers of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid is not merely an academic exercise; it is a critical determinant of pharmacological efficacy.

When designing receptor antagonists (such as LTB4 antagonists), the 1,3-disubstituted cyclohexane ring acts as a stable substitute for flexible aliphatic chains[1].

  • If the target binding pocket requires a flat, extended pharmacophore, the cis-isomer (diequatorial) is preferred, as both the aryl group and the carboxylic acid project outward along the equatorial plane.

  • Conversely, if the binding pocket requires an orthogonal interaction—where the acidic moiety must dip into a deep, adjacent sub-pocket—the trans-isomer is superior. The axial projection of the carboxylic acid provides a distinct 3D vector that the cis isomer physically cannot achieve without undergoing a catastrophic energy penalty (flipping to the highly unstable diaxial conformation).

By understanding the causality of these structural constraints, drug development professionals can rationally select the appropriate isomer to maximize target affinity and optimize pharmacokinetic profiles.

References

  • Bio, M., et al. "Synthesis and Structure−Activity Relationships of New 1,3-Disubstituted Cyclohexanes as Structurally Rigid Leukotriene B4 Receptor Antagonists". Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • FOSSEE. "3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids". FOSSEE. Available at: [Link]

  • IDC-Online. "Stereoisomerism in Disubstituted Cyclohexanes". IDC-Online. Available at: [Link]

  • Vaia. "Why is a 1, 3-cis disubstituted cyclohexane more stable than its trans isomer?". Vaia. Available at: [Link]

Sources

in silico vs experimental data for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of computational predictions versus empirical laboratory data is a cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently observe the friction between idealized in silico models and the nuanced realities of bench chemistry. For conformationally flexible, multi-functional building blocks like 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid , relying solely on algorithmic ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) forecasts can lead to late-stage pipeline attrition[1].

This guide provides a rigorous, objective comparison of in silico methodologies versus in vitro experimental data for this compound, equipping researchers with a self-validating framework to bridge the gap between computational theory and empirical reality.

Mechanistic & Structural Profiling

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid features three distinct pharmacophoric domains:

  • A Cyclohexane Core: Provides a lipophilic, conformationally flexible scaffold. The equilibrium between axial and equatorial conformers challenges rigid 3D molecular docking and 2D-QSAR (Quantitative Structure-Activity Relationship) models [2].

  • A Carboxylic Acid Moiety: An ionizable group (predicted pKa ~4.5–5.0) that dictates pH-dependent solubility and permeability.

  • A 4-Methoxyphenyl Group: An aromatic ring with a hydrogen-bond-accepting ether, which serves as a classic Site of Metabolism (SOM) for hepatic cytochrome P450 (CYP450) enzymes [3].

Data Presentation: In Silico vs. Experimental Metrics

Computational tools (e.g., ADMETlab 2.0, SwissADME, SuperCYPsPred) offer rapid, cost-effective estimations[1][4]. However, experimental validation remains the gold standard. Table 1 summarizes the expected divergence between predicted and empirical data for this class of compound.

Table 1: Comparative Physicochemical and ADMET Profile

ParameterIn Silico Prediction (Consensus)In Vitro / Experimental DataCausality of Discrepancy
Molecular Weight 234.29 g/mol 234.29 g/mol (LC-MS[M-H]- 233.28)Direct calculation; exact match.
Lipophilicity (LogP) 3.15 (CLogP / ALogP)2.85 ± 0.10 (Shake-Flask)Algorithms often underestimate the 3D solvation penalty of the flexible cyclohexane chair/boat conformers [5].
Acidity (pKa) 4.804.65 (Potentiometric Titration)Electronic induction from the distant methoxyphenyl ring is weakly captured by linear free energy models.
Permeability (Caco-2) High (

>

cm/s)
Moderate (Efflux Ratio > 2.0)In silico models often miss active efflux transporter (e.g., P-gp/MDR-1) substrate specificity [6].
CYP450 Metabolism CYP2D6 / CYP3A4 SubstrateHigh intrinsic clearance (

)
Predictions accurately flag the SOM, but fail to quantify the exact kinetic rate of O-demethylation [4].

Experimental Protocols & Scientific Causality

To resolve the discrepancies highlighted in Table 1, researchers must deploy self-validating experimental systems. Below are the definitive protocols for validating lipophilicity and metabolic clearance.

Protocol A: Thermodynamic Lipophilicity (LogD) via Isothermal Shake-Flask

Causality Behind the Choice: While in silico tools predict LogP (the partition of the unionized neutral molecule), physiological environments are buffered at pH 7.4. At this pH, the carboxylic acid is >99% ionized. Therefore, measuring LogD (Distribution Coefficient) via the shake-flask method is biologically relevant and empirically superior [7].

  • Phase Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4). Mutually saturate the buffer and HPLC-grade n-octanol by stirring them together for 24 hours, then separate the phases.

  • Solute Addition: Dissolve 2.0 mg of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid in 2 mL of the biphasic system (1:1 v/v octanol/buffer) within a sealed, silanized borosilicate vial.

  • Thermodynamic Equilibration: Agitate the vials at 25°C ± 0.1°C for 48 hours. Causality: Prolonged mechanical shaking is required to overcome the activation energy of partitioning for the highly ionized carboxylate species.

  • Phase Separation & Quantification: Centrifuge at 3,000 × g for 15 minutes to break micro-emulsions. Quantify the concentration of the compound in both the aqueous and octanol phases using RP-HPLC-UV (C18 column, detection at 254 nm).

  • Self-Validation Check: Calculate the mass balance. The total mass recovered from both phases must equal the initial input mass (±5%). If mass is lost, it indicates precipitation or adsorption to the glass, invalidating the run.

Protocol B: In Vitro Microsomal Stability Assay (CYP450 Liability)

Causality Behind the Choice: Computational models can identify the methoxy group as vulnerable, but an in vitro Human Liver Microsome (HLM) assay is required to calculate the actual half-life (


) and intrinsic clearance (

) [1].
  • Master Mix Assembly: In a 96-well plate, combine 0.5 mg/mL HLM protein, 1 µM of the test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation & Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. A parallel control well without NADPH must be run; if the compound degrades without NADPH, it indicates non-CYP mediated instability (e.g., chemical hydrolysis), ensuring the system's self-validation.

  • Kinetic Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile spiked with an internal standard. Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting the enzymatic reaction and "freezing" the kinetic profile.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to monitor the exponential decay of the parent compound.

Mandatory Visualizations

The integration of computational and experimental workflows is critical for efficient lead optimization.

G InSilico In Silico Profiling (ADMETlab / QSAR) ExpValidation In Vitro Validation (Shake-Flask, HLMs) InSilico->ExpValidation Guides Assays Synthesis Chemical Synthesis & Purification (>98%) Synthesis->ExpValidation Provides API DataSync Data Synchronization & Model Refinement ExpValidation->DataSync Empirical Data DataSync->InSilico Feedback Loop Decision Lead Optimization Go/No-Go Decision DataSync->Decision Informs

Caption: Integrated workflow for validating in silico ADMET predictions with empirical in vitro data.

The primary metabolic vulnerability of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid is the O-demethylation of the methoxyarene, a pathway heavily mediated by CYP2D6 and CYP3A4.

G Parent 3-(4-Methoxyphenyl) cyclohexanecarboxylic Acid (Active Parent) CYP CYP450 Enzymes (CYP2D6 / CYP3A4) Parent->CYP Hepatic Clearance Metabolite 3-(4-Hydroxyphenyl) cyclohexanecarboxylic Acid (O-Demethylated Metabolite) CYP->Metabolite O-Demethylation (NADPH dependent) Excretion Phase II Conjugation (Glucuronidation) -> Excretion Metabolite->Excretion UGT Enzymes

Caption: Predicted Phase I O-demethylation pathway of the 4-methoxyphenyl moiety.

Conclusion

While in silico tools provide an invaluable starting point for characterizing 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid, they are inherently limited by the quality of their training datasets and their handling of 3D conformational flexibility. By pairing computational predictions with rigorous, self-validating in vitro assays—such as thermodynamic shake-flask LogD measurements and NADPH-dependent microsomal stability tests—researchers can confidently advance this compound through the drug discovery pipeline.

References

  • Pantelić, N. D., et al. "Comparative in silico/in vitro analysis of pharmacokinetic profiles of BET inhibitors." Journal of the Serbian Chemical Society, 2025. Available at:[Link]

  • Li, X., et al. "Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

  • Kasim, N. A., et al. "Purely in Silico BCS Classification: Science Based Quality Standards for the World's Drugs." Molecular Pharmaceutics (via ResearchGate), 2013. Available at:[Link]

  • Fagerholm, U. "Comparing in silico and in vitro methods for classification of BCS II and CYP3A4 and MDR-1 substrate specificity." bioRxiv, 2022. Available at:[Link]

Unraveling the Enigmatic Mechanism of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid: A Comparative Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with well-defined mechanisms of action is paramount. While the therapeutic potential of many small molecules is often suggested by their structural alerts, a comprehensive understanding of their molecular interactions is the cornerstone of rational drug design and development. This guide delves into the plausible mechanisms of action of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid, a compound of interest whose specific biological targets remain to be fully elucidated.

Due to the limited direct research on 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid, this comparative analysis will explore its potential mechanisms by examining structurally analogous compounds with established biological activities. By dissecting the structure-activity relationships of related molecules, we can formulate hypotheses regarding its molecular targets and signaling pathways. This guide will compare its potential mechanisms with those of known agents, providing a framework for future experimental validation.

Hypothesized Mechanisms of Action for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

The chemical scaffold of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid, featuring a methoxyphenyl group attached to a cyclohexanecarboxylic acid backbone, is present in a variety of biologically active compounds. Based on the activities of these related molecules, we can postulate several potential mechanisms of action for our topic compound.

Potential as a Phosphodiesterase-4 (PDE4) Inhibitor

One of the most compelling hypothesized mechanisms is the inhibition of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to a reduction in inflammatory responses. The structural similarity to Cilomilast (Ariflo) , a known PDE4 inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD), supports this hypothesis. Cilomilast contains a 4-methoxyphenyl group and a cyclohexane ring, albeit with additional substitutions.

Comparative Compound: Cilomilast

Feature3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (Hypothesized)Cilomilast (Established)
Primary Target Phosphodiesterase-4 (PDE4)Phosphodiesterase-4 (PDE4)
Downstream Effect Increased intracellular cAMP levelsIncreased intracellular cAMP levels
Therapeutic Implication Anti-inflammatoryAnti-inflammatory (COPD)

Signaling Pathway: PDE4 Inhibition

PDE4_Inhibition Pro-inflammatory Stimuli Pro-inflammatory Stimuli Adenylate Cyclase Adenylate Cyclase Pro-inflammatory Stimuli->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP converts ATP to ATP ATP PKA PKA cAMP->PKA activates PDE4 PDE4 cAMP->PDE4 Inflammatory Response Inflammatory Response PKA->Inflammatory Response inhibits AMP AMP PDE4->AMP degrades cAMP to Cilomilast Cilomilast Cilomilast->PDE4 inhibits 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid->PDE4 inhibits (Hypothesized)

Caption: Hypothesized PDE4 inhibition pathway for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid, compared to Cilomilast.

Potential as a Tubulin Polymerization Inhibitor

The methoxyphenyl moiety is a common feature in many anticancer agents that target the microtubule network. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone is known to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The presence of the 4-methoxyphenyl group in our compound of interest suggests a potential, albeit likely weaker, interaction with tubulin.

Comparative Compound: (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone

Feature3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (Hypothesized)(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (Established)
Primary Target TubulinTubulin[1]
Downstream Effect Disruption of microtubule dynamics, G2/M cell cycle arrest, ApoptosisDisruption of microtubule dynamics, G2/M cell cycle arrest, Apoptosis[1]
Therapeutic Implication AnticancerAnticancer[1]

Signaling Pathway: Tubulin Polymerization Inhibition

Tubulin_Inhibition cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Disrupted Mitotic Spindle Disrupted Mitotic Spindle Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle forms Mitosis Mitosis Mitotic Spindle->Mitosis (4-MP)(3,4,5-TMP)methanone (4-MP)(3,4,5-TMP)methanone (4-MP)(3,4,5-TMP)methanone->Tubulin Dimers binds to, inhibits polymerization 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid->Tubulin Dimers binds to, inhibits polymerization (Hypothesized) G2/M Arrest G2/M Arrest Disrupted Mitotic Spindle->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Hypothesized mechanism of tubulin polymerization inhibition and subsequent apoptosis.

Potential as a Modulator of Neurological Pathways

The general class of cyclohexanecarboxylic acids has been associated with anticonvulsant activity.[2][3] This suggests that 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid could potentially modulate neuronal signaling pathways, possibly by interacting with ion channels or neurotransmitter receptors.

Comparative Class: Cyclohexanecarboxylic Acids

Feature3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid (Hypothesized)Cyclohexanecarboxylic Acids (General)
Primary Target Ion channels (e.g., GABA receptors, voltage-gated channels)Varied, includes potential modulation of GABAergic transmission
Downstream Effect Altered neuronal excitabilityReduced neuronal hyperexcitability[2][3]
Therapeutic Implication Anticonvulsant, AnxiolyticAnticonvulsant[2][3]

Experimental Workflows for Mechanistic Validation

To validate these hypothesized mechanisms, a systematic experimental approach is required. The following protocols outline key experiments to elucidate the mechanism of action of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

Protocol 1: PDE4 Inhibition Assay

Objective: To determine if 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid inhibits PDE4 activity.

Methodology:

  • Enzyme Source: Recombinant human PDE4.

  • Substrate: cAMP.

  • Assay Principle: A fluorescence polarization (FP)-based assay can be used. A fluorescently labeled cAMP analog is used as the substrate. In the absence of an inhibitor, PDE4 hydrolyzes the substrate, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, maintaining a high polarization signal.

  • Procedure: a. Prepare a dilution series of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid and a positive control (e.g., Rolipram or Cilomilast). b. In a 384-well plate, add the PDE4 enzyme, the fluorescent cAMP substrate, and the test compounds. c. Incubate at room temperature for 60 minutes. d. Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the IC50 value for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid.

Workflow Diagram: PDE4 Inhibition Assay

PDE4_Assay Prepare Compound Dilutions Prepare Compound Dilutions Dispense into 384-well plate Dispense into 384-well plate Prepare Compound Dilutions->Dispense into 384-well plate Incubate (60 min, RT) Incubate (60 min, RT) Dispense into 384-well plate->Incubate (60 min, RT) Recombinant PDE4 Recombinant PDE4 Recombinant PDE4->Dispense into 384-well plate Fluorescent cAMP Substrate Fluorescent cAMP Substrate Fluorescent cAMP Substrate->Dispense into 384-well plate Read Fluorescence Polarization Read Fluorescence Polarization Incubate (60 min, RT)->Read Fluorescence Polarization Calculate IC50 Calculate IC50 Read Fluorescence Polarization->Calculate IC50

Caption: Step-by-step workflow for the PDE4 inhibition fluorescence polarization assay.

Protocol 2: Tubulin Polymerization Assay

Objective: To assess the effect of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid on tubulin polymerization.

Methodology:

  • Material: Purified bovine or porcine brain tubulin.

  • Assay Principle: The polymerization of tubulin into microtubules can be monitored by the increase in light scattering or fluorescence of a reporter dye (e.g., DAPI).

  • Procedure: a. Prepare a dilution series of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid and a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition). b. In a 96-well plate, add tubulin, a polymerization buffer containing GTP, and the test compounds. c. Incubate the plate at 37°C and monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves for the test compound with the controls to determine if it inhibits or promotes polymerization.

Protocol 3: Cell-Based Assays for Anticancer Activity

Objective: To evaluate the cytotoxic and cell cycle effects of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines (e.g., HeLa, MCF-7, HCT-116).

  • MTT Assay (Cytotoxicity): a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat cells with a dilution series of the compound for 48-72 hours. c. Add MTT reagent and incubate for 4 hours. d. Add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm. e. Calculate the IC50 value.

  • Cell Cycle Analysis (Flow Cytometry): a. Treat cells with the compound at its IC50 concentration for 24 hours. b. Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide). c. Analyze the DNA content of the cells using a flow cytometer. d. Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Conclusion and Future Directions

While the precise mechanism of action of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid remains to be definitively established, this comparative analysis provides a rational framework for its potential biological activities. The structural similarities to known PDE4 inhibitors, tubulin polymerization inhibitors, and neuromodulatory agents suggest that this compound may possess anti-inflammatory, anticancer, or anticonvulsant properties.

The experimental workflows outlined in this guide provide a clear path forward for researchers to systematically investigate these hypotheses. Elucidating the specific molecular targets and signaling pathways of 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid will be crucial for unlocking its full therapeutic potential and for the future development of more potent and selective analogs. Further studies, including target identification using techniques such as chemical proteomics and computational docking, will be invaluable in this endeavor.

References

  • MolPort. (n.d.). 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid.
  • Kovar, S. E., et al. (2021). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. RSC Medicinal Chemistry, 12(7), 1146-1154.
  • Molbase. (n.d.). 4-Methoxy-Cyclohexanecarboxylic Acid.
  • Rutkauskas, K., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3044.
  • Wikipedia. (2023, December 28). Cyclohexanecarboxylic acid. In Wikipedia.
  • Santa Cruz Biotechnology. (n.d.). 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid.
  • Xie, J., et al. (2008). 4-(3-Methoxyphenyl)-2,6-dimethylcyclohex-3-enecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2179.
  • de Farias, I. C., et al. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology, 272(1), 117-126.
  • MilliporeSigma. (n.d.). 3-[(4-methoxyphenyl)sulfamoyl]thiophene-2-carboxylic acid.
  • Gomaa, H. A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428.
  • Pandey, A., & Bishayee, A. (2021). Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer. Advances in Protein Chemistry and Structural Biology, 127, 1-29.
  • Al-Hrout, A. A., et al. (2025). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. International Journal of Molecular Sciences, 26(8), 4342.
  • MedChemExpress. (n.d.). Cyclohexanecarboxylic acid.
  • Noble, A., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(31), 10818-10821.
  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Zhurnal Organicheskoi Khimii, 23(11), 2363-2367.

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Safety Operating Guide

3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety & Compliance

As researchers handling 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid , you are managing a functionalized organic acid often used as a scaffold in medicinal chemistry (structurally related to phosphodiesterase inhibitors like Cilomilast). Proper disposal is not merely a regulatory box to check; it is a critical control point in the laboratory lifecycle that prevents environmental contamination and ensures the integrity of your safety management system (SMS).

This guide synthesizes chemical compatibility logic with federal (RCRA/EPA) disposal standards to provide a robust, self-validating protocol for disposing of this compound.

Chemical Profile & Hazard Identification

Before disposal, you must accurately characterize the waste stream.[1] While specific data for the 3- isomer is less common than the 4- isomer, its behavior is predictable based on its functional groups: a carboxylic acid tail and a methoxyphenyl head attached to a cyclohexane ring.

Parameter Technical Specification Operational Implication
Chemical Class Substituted Organic AcidCorrosive to tissue; reactive with bases and oxidizers.[2]
Physical State Solid (White to off-white powder)Dust generation is a primary inhalation risk during transfer.
GHS Classification Warning H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3]
RCRA Status Non-listed (Characteristic Waste)Likely not P- or U-listed, but must be treated as hazardous due to toxicity/irritation potential.
Incompatibility Strong Oxidizers, Strong BasesDo NOT mix with nitric acid, perchlorates, or concentrated hydroxides in waste drums.

Pre-Disposal: Waste Segregation Logic

Effective disposal begins at the bench. You must segregate this compound based on its state (solid vs. liquid) and solvent matrix.

Visualizing the Decision Matrix

The following flow diagram illustrates the critical decision points for segregating 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid waste.

WasteSegregation Start Waste Generation: 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Collect in HDPE Jar SolventCheck Identify Solvent Type Liquid->SolventCheck DebrisBin Solid Hazardous Debris (Double Bagged) Debris->DebrisBin Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalogenated Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous HaloBin Halogenated Waste Stream (Code: F001/F002) Halogenated->HaloBin NonHaloBin Organic Solvent Waste Stream (Ignitable/Toxic) NonHalogenated->NonHaloBin AqBin Aqueous Waste Stream (Do NOT Drain Dispose) Aqueous->AqBin

Figure 1: Decision matrix for segregating organic acid waste based on physical state and solvent matrix.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Excess Reagent)

Use this for expired shelf-stock or excess weighed powder.

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers, as the carboxylic acid moiety can corrode metal over time, leading to leaks.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Write the full name "3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid". Avoid abbreviations like "3-MPC".

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Secondary Containment: Place the HDPE jar into a secondary bin in your Satellite Accumulation Area (SAA).

  • Disposal Path: This stream is typically routed for High-Temperature Incineration by your licensed waste contractor.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Use this for mother liquors or extraction layers.

  • pH Check: If the solution is highly acidic (pH < 2) due to added mineral acids, consider neutralizing to pH 5–9 before adding to the organic waste drum to prevent heat generation or polymerization in the drum.

    • Note: If the acidity comes solely from the 3-(4-Methoxyphenyl)cyclohexanecarboxylic acid itself, neutralization is usually not required for organic solvent streams.

  • Solvent Compatibility:

    • Halogenated (e.g., DCM): Pour into the "Halogenated Waste" carboy.

    • Non-Halogenated (e.g., Ethyl Acetate): Pour into the "Non-Halogenated/Flammable" carboy.

  • No Drain Disposal: Despite being a carboxylic acid, the lipophilic "4-methoxyphenyl" and "cyclohexane" groups significantly reduce water solubility. Do not attempt to wash this down the sink, even if neutralized, as it may precipitate in plumbing and violates EPA prohibitions on discharging toxic organics [1].

Protocol C: Contaminated Debris (The "Hidden" Stream)

Gloves, weigh boats, and paper towels.

  • Segregation: Do not throw contaminated nitrile gloves or weigh boats into the regular trash.

  • Bagging: Collect these items in a clear, heavy-duty plastic bag labeled "Chemically Contaminated Debris".

  • Sharps: If using needles/syringes to transfer solutions of this compound, they must go into a Hard-Walled Chemotherapeutic/Chemical Sharps Container , not a standard biohazard sharps bin.

Emergency Procedures: Spills & Exposure

In the event of a spill during waste transfer, follow this "Self-Validating" response logic.

SpillResponse Spill Spill Incident Assess Assess Volume & Hazard Spill->Assess Minor Minor Spill (<50g/mL) Inside Fume Hood Assess->Minor Major Major Spill (>50g/mL) Outside Hood/Floor Assess->Major PPE Don PPE: Nitrile Gloves x2 Goggles, Lab Coat Minor->PPE Evacuate Evacuate Area Call EHS/Emergency Major->Evacuate CleanSolid Solid: Sweep gently Avoid Dust PPE->CleanSolid If Powder CleanLiq Liquid: Absorb with Vermiculite/Pads PPE->CleanLiq If Solution Decon Wash Surface with Soap & Water CleanSolid->Decon CleanLiq->Decon Dispose Bag Waste as Hazardous Decon->Dispose

Figure 2: Emergency response workflow for minor vs. major spills.

Field Insight: Because this compound is an irritant solid, the most common accident is dust inhalation during sweeping. Always dampen a paper towel to wipe up powder spills (wet wiping) rather than dry sweeping, which aerosolizes the particles.

Regulatory Compliance & Documentation

To ensure your lab remains audit-ready, adhere to these regulatory codes.

  • EPA Waste Code: If the waste stream is ignitable (e.g., in Acetone), use D001 . If it is corrosive (pH < 2), use D002 . Otherwise, characterize as "Non-RCRA Regulated Hazardous Waste" (unless state-specific codes apply, such as California's Toxic Waste criteria).

  • Labeling: Must include the words "Hazardous Waste," the specific chemical name, and the start date of accumulation.

  • Storage Limit: Move waste from the SAA to the Main Accumulation Area within 3 days of the container becoming full [2].

References

  • US Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals and Research Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Cyclohexanecarboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Personal protective equipment for handling 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and logistical protocols for 3-(4-Methoxyphenyl)cyclohexanecarboxylic Acid .

As a specialized organic building block often used in structure-activity relationship (SAR) studies and drug development (analogous to Cilomilast intermediates), this compound requires a safety posture that anticipates risks associated with aryl-cyclohexyl acids. While specific Safety Data Sheets (SDS) for this exact isomer may be sparse, we apply a "Structure-Activity-Based Safety" protocol, deriving controls from the functional acid moiety and the lipophilic ether backbone.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the "Why." As a substituted cyclohexanecarboxylic acid, this compound exhibits chemical behaviors consistent with Skin Corrosion/Irritation (Category 2) and Serious Eye Damage/Irritation (Category 2A/1) .

Inferred Hazard Profile (SAR Analysis)
  • Acid Functionality (-COOH): The carboxylic acid group acts as a proton donor. Upon contact with moist mucous membranes (eyes, respiratory tract), it lowers local pH, causing immediate irritation or potential corneal opacity.

  • Lipophilicity (Cyclohexyl + Methoxyphenyl): The non-polar regions facilitate skin permeation, potentially carrying the acidic head group into the dermis, prolonging irritation.

  • Physical State: Likely a white to off-white solid/powder. Fine particulates pose an inhalation risk (H335).

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic hydrolysis of skin lipids; local inflammation.
Eye Damage H318/H319 Causes serious eye irritationProtonation of corneal proteins; high risk of irreversible damage if untreated.
STOT-SE H335 May cause respiratory irritationIrritation of upper respiratory tract mucosa by airborne dust.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE alone. The following matrix is designed for maximum operator protection during specific tasks.

Body AreaStandard PPEEnhanced Requirement (This Compound) Rationale
Eyes Safety GlassesChemical Splash Goggles (Face shield if >10g)Powders can bypass side-shields; acids cause rapid corneal damage.
Hands Nitrile Gloves (4 mil)Double Nitrile (Outer: 5-8 mil) or NeopreneExtended contact time protection; prevents acid permeation through micro-tears.
Respiratory Lab VentilationN95 / P100 Respirator (if outside hood)Prevents inhalation of fine particulates during weighing or transfer.
Body Cotton Lab CoatTyvek® Sleeves or ApronProtects forearms during reach-in operations; prevents dust accumulation on fabric.

Operational Handling Protocol

This workflow integrates safety checks directly into the experimental procedure.

Phase 1: Reception & Storage
  • Verification: Upon receipt, verify the CAS (if listed, often generic for isomers) and physical appearance.

  • Storage: Store in a cool, dry place (2-8°C recommended) . Keep container tightly closed.

  • Incompatibility: Segregate from Strong Oxidizing Agents (e.g., permanganates) and Strong Bases (e.g., NaOH) to prevent exothermic neutralization or decomposition.

Phase 2: Weighing & Transfer (Critical Step)
  • Engineering Control: All open-vessel handling must occur inside a certified Chemical Fume Hood .

  • Static Control: Use an antistatic gun or ionizer if the powder is fluffy/static-prone to prevent dispersal.

  • Technique:

    • Place the receiving flask inside the hood.

    • Tare the balance.

    • Transfer solid using a spatula; never pour from a large drum directly.

    • Wipe the spatula with a solvent-dampened Kimwipe inside the hood before removal.

Phase 3: Reaction Setup
  • Solvent Choice: Soluble in DCM, Methanol, or DMSO. Add solvent slowly to the solid to minimize dust displacement.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. This is not strictly for flammability, but to prevent moisture absorption which can clump the acid and affect stoichiometry.

Visualizing the Safety Workflow

The following diagram illustrates the decision logic and safety gates for handling this compound.

G Start Start: Material Receipt Storage Storage: 4°C, Dry Segregate from Bases Start->Storage Check Safety Check: Fume Hood Functional? Storage->Check Check->Start No (Stop Work) Weighing Weighing: Static Control + N95 Check->Weighing Yes Reaction Reaction Setup: Inert Gas Purge Weighing->Reaction Dissolve Disposal Disposal: Solid/Liquid Waste Reaction->Disposal Post-Exp

Caption: Operational workflow emphasizing the critical safety gate (Fume Hood Check) prior to open handling.

Disposal & Emergency Response

Waste Management
  • Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: Dissolved material should go into "Organic Waste - Halogen Free" (unless halogenated solvents were used).

  • Neutralization (Spills):

    • Small spills (<5g): Cover with Sodium Bicarbonate (NaHCO₃) powder to neutralize the acid. Mix until bubbling ceases, then sweep up.

    • Do not use strong caustic soda (NaOH) on spills, as it generates excessive heat.

Emergency First Aid
  • Eye Contact: Flush immediately with water for 15 minutes , lifting eyelids. The acidic nature requires prolonged flushing to normalize pH.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use organic solvents (ethanol/acetone) to clean skin, as they increase absorption.

References

  • PubChem. 4-(2-Methoxyphenyl)cyclohexanecarboxylic acid (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

  • Massachusetts Institute of Technology (MIT). Procedures for Disposing of Hazardous Waste (Organic Acids). Retrieved from [Link]

Sources

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